Difenoxuron
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18(2)16(19)17-12-4-6-14(7-5-12)21-15-10-8-13(20-3)9-11-15/h4-11H,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVYOVYGIJXTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041863 | |
| Record name | Difenoxuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14214-32-5 | |
| Record name | Difenoxuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Difenoxuron [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014214325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difenoxuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difenoxuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFENOXURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C74279E50O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Difenoxuron's Mechanism of Action in Photosystem II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difenoxuron, a member of the phenylurea class of herbicides, exerts its phytotoxic effects through the targeted inhibition of photosynthetic electron transport within Photosystem II (PSII). This technical guide provides a comprehensive examination of the molecular mechanism underpinning this compound's action. It details the herbicide's binding to the D1 protein, the consequential blockage of the plastoquinone QB-binding site, and the resulting cascade of events leading to photooxidative damage and plant death. This document summarizes key quantitative data on the inhibitory potency of phenylurea herbicides and provides detailed protocols for essential experimental assays used to investigate these interactions. Visualizations of the core mechanism and experimental workflows are provided to facilitate a deeper understanding.
Introduction to Photosystem II
Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1] Its primary function is to catalyze the light-driven oxidation of water and the reduction of plastoquinone, a mobile electron carrier in the photosynthetic electron transport chain.[1][2] This process is initiated by the absorption of light energy by chlorophyll molecules, which excites an electron in the reaction center chlorophyll, P680. The energized electron is then transferred through a series of acceptors, including pheophytin and a tightly bound plastoquinone, QA. From QA, the electron is transferred to a second, loosely bound plastoquinone, QB.[2] After receiving two electrons and two protons from the stroma, QB is reduced to plastoquinol (PQH2) and detaches from PSII, subsequently transferring its electrons to the cytochrome b6f complex. The continuous flow of electrons through PSII is essential for the generation of ATP and NADPH, the energy and reducing power required for CO2 fixation.[1]
This compound and the Phenylurea Herbicides
This compound belongs to the phenylurea class of herbicides, which are widely used for broad-spectrum weed control. The general mode of action for this class is the potent inhibition of photosynthesis. These herbicides act by disrupting the photosynthetic electron transport chain at the level of Photosystem II.
The Core Mechanism of Action: Inhibition of Electron Transport
The primary target of this compound and other phenylurea herbicides is the D1 protein, a core subunit of the Photosystem II reaction center. This compound competitively binds to the QB-binding niche on the D1 protein. This binding site is normally occupied by plastoquinone (QB), the secondary quinone electron acceptor. By occupying this site, this compound physically blocks the binding of QB, thereby interrupting the electron flow from the primary quinone acceptor (QA) to QB.
This blockage of electron transfer has several critical consequences:
-
Inhibition of Plastoquinol Formation: The reduction of plastoquinone to plastoquinol is halted, preventing the transfer of electrons to the subsequent components of the electron transport chain.
-
Accumulation of Reduced QA: With the forward electron flow blocked, the primary quinone acceptor, QA, remains in its reduced state (QA-).
-
Formation of Reactive Oxygen Species (ROS): The highly energized state of the PSII reaction center, unable to dissipate its energy through forward electron transport, leads to the formation of triplet chlorophyll. This triplet chlorophyll can react with molecular oxygen to produce highly damaging singlet oxygen and other reactive oxygen species (ROS).
-
Photooxidative Damage: The accumulation of ROS leads to lipid peroxidation, membrane damage, chlorophyll bleaching, and ultimately, cell death.
The following diagram illustrates the inhibition of electron transport in Photosystem II by this compound.
Caption: this compound inhibits PSII by blocking the QB-binding site on the D1 protein.
Quantitative Analysis of Phenylurea Herbicide Inhibition
| Herbicide | Target Organism/System | Measured Parameter | IC50 Value (M) | Reference(s) |
| Diuron | Chlamydomonas reinhardtii | Oxygen Evolution | 1.2 x 10⁻⁷ | |
| Diuron | Pea Thylakoids | DPIP Photoreduction | 7 - 8 x 10⁻⁸ | |
| Diuron | Aphanocapsa 6308 Membranes | Electron Transport | 6.8 x 10⁻⁹ | |
| Isoproturon | Chlorella kessleri | Oxygen Evolution | >1 x 10⁻⁶ | |
| Metobromuron | Pea Thylakoids | DPIP Photoreduction | >1 x 10⁻⁶ |
Note: IC50 values can vary depending on the experimental conditions, such as the organism, preparation (whole cells, thylakoids), and the specific assay used.
Experimental Protocols
Investigating the mechanism of action of herbicides like this compound on PSII involves a series of established biochemical and biophysical assays. Detailed methodologies for key experiments are provided below.
Isolation of Thylakoid Membranes
This protocol describes a general method for isolating functionally active thylakoid membranes from plant leaves (e.g., spinach or pea).
Materials:
-
Fresh plant leaves (e.g., spinach, pea)
-
Grinding Buffer (GB): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2, 10 mM NaF, and 0.1% (w/v) bovine serum albumin (BSA).
-
Wash Buffer (WB): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl2.
-
Resuspension Buffer (RB): 50 mM HEPES-KOH (pH 7.5), 0.1 M sorbitol, 10 mM NaCl, 5 mM MgCl2.
-
Blender or mortar and pestle.
-
Miracloth or cheesecloth.
-
Refrigerated centrifuge and rotor.
Procedure:
-
Perform all steps at 4°C or on ice to minimize degradation of the thylakoid membranes.
-
Wash the leaves and remove the midribs.
-
Homogenize the leaves in ice-cold Grinding Buffer (approx. 3 mL per gram of leaf tissue) using a blender with short bursts or by grinding with a mortar and pestle.
-
Filter the homogenate through several layers of Miracloth or cheesecloth into a chilled beaker.
-
Transfer the filtrate to centrifuge tubes and centrifuge at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant. Gently resuspend the chloroplast pellet in a small volume of Wash Buffer using a soft paintbrush.
-
Centrifuge again at 5,000 x g for 10 minutes at 4°C.
-
To lyse the chloroplasts and release the thylakoids, resuspend the pellet in a hypotonic Resuspension Buffer.
-
Incubate on ice for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.
-
Discard the supernatant and resuspend the thylakoid pellet in a minimal volume of Resuspension Buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
-
Store the thylakoid preparation on ice in the dark for immediate use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage.
Chlorophyll a Fluorescence Measurement
Chlorophyll fluorescence is a non-invasive and highly sensitive method to probe the efficiency of PSII photochemistry and assess the impact of inhibitors.
Materials:
-
Pulse Amplitude Modulated (PAM) fluorometer.
-
Dark-adaptation leaf clips.
-
Plant material (whole leaves or isolated thylakoids).
-
Herbicide solutions of varying concentrations.
Procedure:
-
Dark-adapt the plant leaves for at least 20-30 minutes using leaf clips. This ensures that all PSII reaction centers are open and photochemical quenching is minimal.
-
Measure the minimal fluorescence (Fo) by applying a weak, non-actinic measuring beam.
-
Apply a short (e.g., 0.8 seconds) saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm .
-
For inhibition studies, treat the plant material (e.g., leaf discs floated on solution or isolated thylakoids in suspension) with a range of this compound concentrations.
-
After an appropriate incubation period, repeat the fluorescence measurements (steps 1-4) for each concentration.
-
Plot the Fv/Fm values against the logarithm of the herbicide concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the herbicide that causes a 50% reduction in Fv/Fm compared to an untreated control.
DCPIP Photoreduction Assay (Hill Reaction)
This spectrophotometric assay measures the rate of electron transport from water to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP is accompanied by a decrease in its absorbance at 600 nm.
Materials:
-
Isolated thylakoid membranes.
-
Reaction Buffer: 50 mM HEPES-KOH (pH 7.0), 0.1 M sorbitol, 10 mM NaCl, 5 mM MgCl2.
-
DCPIP stock solution.
-
Herbicide solutions of varying concentrations.
-
Spectrophotometer capable of measuring absorbance at 600 nm.
-
Light source.
Procedure:
-
Prepare a reaction mixture in a cuvette containing Reaction Buffer and isolated thylakoids (to a final chlorophyll concentration of 10-20 µg/mL).
-
Add the desired concentration of this compound or a solvent control.
-
Add DCPIP to a final concentration of approximately 50-100 µM.
-
Place the cuvette in the spectrophotometer and record the initial absorbance at 600 nm in the dark.
-
Illuminate the sample with a saturating light source.
-
Monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of PSII electron transport.
-
Calculate the rate of DCPIP photoreduction (µmol DCPIP reduced / mg Chl / hour).
-
Repeat the assay for a range of this compound concentrations to determine the IC50 value.
The following diagram provides a workflow for a typical PSII inhibition experiment.
Caption: Experimental workflow for determining the IC50 of a PSII-inhibiting herbicide.
Conclusion
This compound, as a representative of the phenylurea class of herbicides, acts as a highly specific and potent inhibitor of Photosystem II. Its mechanism of action is well-characterized and involves the competitive binding to the QB-binding site on the D1 protein, leading to a blockage of photosynthetic electron transport. This primary action triggers a cascade of secondary effects, including the formation of reactive oxygen species and subsequent photooxidative damage, which ultimately result in plant death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the inhibitory effects of this compound and other compounds targeting Photosystem II, facilitating further research and the development of new herbicidal agents.
References
chemical structure and properties of Difenoxuron
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difenoxuron, a substituted phenylurea herbicide, has been utilized in agriculture for the selective control of broad-leaved weeds and grasses. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mode of action, synthesis, and toxicological profile. Detailed experimental protocols for its analysis are also presented, alongside visualizations of key pathways to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
This compound is chemically known as 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea. Its structure is characterized by a central phenylurea core with a p-methoxyphenoxy substituent on one of the phenyl rings.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea |
| CAS Number | 14214-32-5 |
| Chemical Formula | C₁₆H₁₈N₂O₃ |
| Molecular Weight | 286.33 g/mol |
| SMILES | CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)OC |
| InChI Key | AMVYOVYGIJXTQB-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound influence its environmental fate and behavior. It is a colorless crystalline solid with moderate aqueous solubility.[1]
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 136-138 °C | |
| Boiling Point | ~428.7 °C (estimated) | |
| Density | ~1.23 g/cm³ | |
| Water Solubility | 3.7 mg/L at 20 °C | |
| Vapor Pressure | 1.3 x 10⁻⁸ Pa at 20 °C | |
| LogP (Octanol-Water Partition Coefficient) | 3.6 | |
| pKa | Not available (non-ionizable) |
Mode of Action
This compound is a selective, systemic herbicide that is absorbed by the roots and foliage of plants.[1] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1] By binding to the D1 protein of the PSII complex, this compound blocks the electron transport chain, thereby inhibiting ATP and NADPH production necessary for CO₂ fixation. This disruption of photosynthesis ultimately leads to the death of the target weed species.
Figure 1: this compound's mode of action via inhibition of Photosystem II.
Synthesis
The commercial synthesis of this compound typically involves the reaction of 4-(4-methoxyphenoxy)aniline with dimethylcarbamoyl chloride in the presence of a base.[1]
References
An In-Depth Technical Guide to the Synthesis of 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea, a disubstituted urea derivative of interest in pharmaceutical and agrochemical research. The document details two primary synthetic routes, outlining the necessary reagents, reaction conditions, and experimental protocols. All quantitative data is summarized for clarity, and key transformations are visualized using logical flow diagrams.
Introduction
3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea is a complex organic molecule featuring a diaryl ether linkage and a dimethylurea functional group. Its synthesis requires a strategic approach to assemble these key structural motifs efficiently. This guide explores two viable pathways:
-
Pathway A: A two-step process involving the initial synthesis of the key intermediate, 4-(4-methoxyphenoxy)aniline, followed by the introduction of the dimethylurea moiety.
-
Pathway B: An alternative route proceeding through a 4-(4-methoxyphenoxy)phenyl isocyanate intermediate, which is subsequently reacted with dimethylamine.
Pathway A: Synthesis via 4-(4-methoxyphenoxy)aniline Intermediate
This pathway is conceptually straightforward, breaking the synthesis down into two distinct stages: the formation of the diaryl ether and the subsequent urea formation.
Step 1: Synthesis of 4-(4-methoxyphenoxy)aniline
The critical diaryl ether linkage in 4-(4-methoxyphenoxy)aniline can be constructed using modern cross-coupling methodologies. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most effective methods for this transformation.
Method 1: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including C-O bonds for diaryl ether synthesis.[1] Modern protocols often utilize ligands to improve reaction efficiency and proceed under milder conditions than traditional methods.[1]
A potential route involves the coupling of 4-aminophenol with 4-bromoanisole.
Experimental Protocol (General for Ullmann Diaryl Ether Synthesis): [1]
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (CuI, 5 mol%), the phenol (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and a suitable ligand such as N,N-dimethylglycine (10 mol%).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
The aryl halide (1.2 equiv.) and a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are added.
-
The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble copper salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3] This method can be adapted to synthesize the target aniline by coupling 4-phenoxyaniline with 4-bromoanisole or by coupling 4-methoxyphenol with 4-bromoaniline, followed by a subsequent reaction. A more direct approach would be the coupling of 4-aminophenol with 4-bromoanisole, however, this would require subsequent methylation of the resulting hydroxyl group. A general procedure for the Buchwald-Hartwig amination is provided below.
Experimental Protocol (General for Buchwald-Hartwig Amination):
-
In an oven-dried, resealable Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv.), the amine (1.5 equiv.), and a strong base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.) or sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand, for instance, (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 1-5 mol%).
-
Add an anhydrous, deoxygenated solvent, typically toluene or dioxane.
-
Seal the flask and heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by silica gel column chromatography to yield the desired diarylamine.
Step 2: Formation of the Dimethylurea Moiety
Once 4-(4-methoxyphenoxy)aniline is obtained, the 1,1-dimethylurea group can be introduced by reaction with a suitable electrophilic reagent, such as dimethylcarbamoyl chloride.
Experimental Protocol (General for Urea Formation):
-
Dissolve 4-(4-methoxyphenoxy)aniline (1.0 equiv.) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere.
-
Add a non-nucleophilic base, for example, triethylamine (Et₃N) or pyridine (1.2 equiv.), to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of dimethylcarbamoyl chloride (1.1 equiv.) in the same solvent to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea.
Pathway B: Synthesis via Isocyanate Intermediate
This pathway involves the initial formation of a highly reactive isocyanate intermediate from 4-(4-methoxyphenoxy)aniline, which then readily reacts with dimethylamine to form the desired urea.
Step 1: Synthesis of 4-(4-methoxyphenoxy)phenyl isocyanate
The conversion of an aniline to an isocyanate is typically achieved using phosgene or a safer phosgene equivalent like triphosgene.
Experimental Protocol (General for Isocyanate Formation from Aniline):
-
Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Dissolve 4-(4-methoxyphenoxy)aniline (1.0 equiv.) in an inert, anhydrous solvent such as toluene or ethyl acetate.
-
To this solution, add a solution of triphosgene (0.4 equiv.) in the same solvent, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. The addition is typically performed at low temperature (e.g., 0 °C).
-
The reaction mixture is then carefully heated to reflux and monitored by IR spectroscopy for the appearance of the characteristic strong isocyanate peak (around 2250-2275 cm⁻¹) and the disappearance of the amine N-H stretches.
-
Once the reaction is complete, the solvent can be carefully removed under reduced pressure to yield the crude isocyanate, which is often used immediately in the next step without further purification.
Step 2: Reaction of Isocyanate with Dimethylamine
The crude 4-(4-methoxyphenoxy)phenyl isocyanate is then reacted with dimethylamine to form the final product.
Experimental Protocol (General for Urea formation from Isocyanate):
-
Dissolve the crude 4-(4-methoxyphenoxy)phenyl isocyanate in an anhydrous aprotic solvent like THF or DCM.
-
Cool the solution in an ice bath.
-
Slowly add a solution of dimethylamine (as a solution in a suitable solvent like THF or as a gas bubbled through the solution) (1.1-1.5 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
The reaction is typically fast and exothermic.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization or column chromatography.
Quantitative Data Summary
| Reaction Step | Reagents | Typical Yield (%) | Reference |
| Pathway A | |||
| Ullmann C-O Coupling | Aryl Halide, Phenol, Cu Catalyst | 60-95 | |
| Buchwald-Hartwig Amination | Aryl Halide, Amine, Pd Catalyst | 70-98 | |
| Urea Formation | Aniline, Carbamoyl Chloride | 70-90 | General Knowledge |
| Pathway B | |||
| Isocyanate Formation | Aniline, Triphosgene | 80-95 | |
| Urea Formation | Isocyanate, Amine | >90 | General Knowledge |
Conclusion
The synthesis of 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea can be effectively achieved through at least two strategic pathways. Pathway A offers a modular approach by first constructing the diaryl ether intermediate, 4-(4-methoxyphenoxy)aniline, via robust cross-coupling methods like the Ullmann condensation or Buchwald-Hartwig amination, followed by a reliable urea formation step. Pathway B provides a more convergent route by generating a reactive isocyanate intermediate that readily couples with dimethylamine.
The choice of the optimal pathway will depend on factors such as the availability and cost of starting materials, desired scale of the synthesis, and the specific capabilities of the laboratory. Both routes employ well-established and versatile chemical transformations, providing a solid foundation for the successful synthesis of this and structurally related compounds for further investigation in drug discovery and development. Researchers should carefully optimize the reaction conditions for each step to achieve the best possible yields and purity of the final product.
References
Difenoxuron's Mode of Action on the D1 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difenoxuron, a phenylurea class herbicide, effectively controls a broad spectrum of weeds by targeting the D1 protein within the Photosystem II (PSII) complex in plant chloroplasts. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the D1 protein, the consequential disruption of photosynthetic electron transport, and the subsequent generation of phytotoxicity. Detailed experimental protocols for characterizing this mode of action are provided, alongside a framework for data analysis and visualization. While specific binding affinity data for this compound is not extensively published, this guide leverages data from the closely related and well-studied urea herbicide, diuron, to provide a quantitative and methodological blueprint for researchers.
Introduction to Photosystem II and the D1 Protein
Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts.[1][2] Its primary function is to catalyze the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain.[1][2] Central to this process is the D1 protein, a core component of the PSII reaction center. The D1 protein, along with the D2 protein, forms a heterodimer that binds essential cofactors for electron transfer, including the secondary quinone acceptor, QB.
This compound's Mechanism of Action: Competitive Inhibition at the QB Site
Herbicides belonging to the phenylurea class, such as this compound and diuron, act as potent inhibitors of PSII.[3] Their primary mode of action is the disruption of photosynthetic electron flow by competing with the native plastoquinone for the QB binding site on the D1 protein.
By binding to this specific niche, this compound physically blocks the docking of plastoquinone, thereby halting the transfer of electrons from the primary quinone acceptor, QA. This interruption of the electron transport chain has two major phytotoxic consequences:
-
Inhibition of Photosynthesis: The blockage of electron flow prevents the reduction of NADP+ to NADPH and the generation of ATP, both of which are essential for CO2 fixation and the synthesis of carbohydrates.
-
Oxidative Stress: The inability to transfer electrons from a highly reduced QA leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.
The binding of urea herbicides to the D1 protein is non-covalent and reversible. The affinity of the herbicide for the QB site determines its efficacy.
Quantitative Analysis of Herbicide Binding
While specific binding affinity data for this compound is limited in publicly available literature, data for the structurally similar herbicide diuron provides a valuable reference point. The inhibitory activity is typically quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the rate of a specific process by 50%.
| Herbicide | Target Organism/System | Assay | IC50 (µM) | Reference |
| Diuron | Spinach Chloroplasts | Photosynthetic Electron Transport | 1.9 | |
| Diuron | Pea Thylakoid Membranes | DPIP Photoreduction | 0.15 ± 0.02 |
Note: The IC50 values can vary depending on the experimental conditions, such as the plant species, preparation of the thylakoid membranes, and the specific assay used.
Experimental Protocols
To investigate the mode of action of this compound on the D1 protein, several key experiments can be performed. The following protocols are based on established methods for studying PSII-inhibiting herbicides.
Isolation of Thylakoid Membranes
Objective: To isolate functional thylakoid membranes from plant tissue for in vitro assays.
Materials:
-
Fresh plant leaves (e.g., spinach, pea)
-
Grinding buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)
-
Wash buffer (e.g., 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)
-
Resuspension buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2)
-
Blender or mortar and pestle
-
Cheesecloth and Miracloth
-
Refrigerated centrifuge
Procedure:
-
Harvest fresh, dark-adapted leaves and remove the midribs.
-
Homogenize the leaves in ice-cold grinding buffer.
-
Filter the homogenate through several layers of cheesecloth and Miracloth.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the chloroplasts.
-
Gently resuspend the pellet in wash buffer to induce osmotic shock and rupture the chloroplast envelope.
-
Centrifuge at a higher speed (e.g., 5,000 x g) for 10 minutes at 4°C to pellet the thylakoid membranes.
-
Wash the pellet with resuspension buffer and centrifuge again.
-
Resuspend the final thylakoid pellet in a minimal volume of resuspension buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
Chlorophyll a Fluorescence Measurement
Objective: To assess the effect of this compound on the quantum efficiency of PSII.
Materials:
-
Isolated thylakoid membranes or intact leaves
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Assay buffer
Procedure:
-
Dark-adapt the samples (leaves or thylakoid suspension) for at least 20 minutes.
-
Measure the minimal fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
Incubate the samples with varying concentrations of this compound for a defined period.
-
Measure Fo' and Fm' in the presence of the herbicide.
-
Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm.
-
Plot Fv/Fm against the this compound concentration to determine the IC50 value.
2,6-Dichlorophenolindophenol (DPIP) Photoreduction Assay
Objective: To measure the rate of photosynthetic electron transport from water to an artificial electron acceptor.
Materials:
-
Isolated thylakoid membranes
-
DPIP stock solution
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sucrose, 10 mM NaCl, 5 mM MgCl2)
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, thylakoid membranes (adjusted to a specific chlorophyll concentration), and DPIP.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Illuminate the samples with a light source.
-
Monitor the reduction of DPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.
-
Calculate the rate of DPIP photoreduction.
-
Plot the rate of photoreduction against the this compound concentration to determine the IC50 value.
Visualizations
Signaling Pathway of PSII Inhibition by this compound
Caption: this compound's competitive inhibition of the QB site.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination of this compound.
Logical Relationship of Herbicide Resistance
Caption: Mechanism of target-site resistance to D1 protein inhibitors.
Conclusion
This compound exerts its herbicidal activity through a well-defined mode of action: the competitive inhibition of the QB binding site on the D1 protein of Photosystem II. This leads to a cessation of photosynthetic electron transport and induces severe oxidative stress, culminating in plant death. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the inhibitory potency of this compound and to further investigate the molecular intricacies of its interaction with the D1 protein. Understanding this mechanism at a technical level is crucial for the development of new, more effective herbicides and for managing the evolution of herbicide resistance in weed populations.
References
- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The D-E region of the D1 protein is involved in multiple quinone and herbicide interactions in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Environmental Fate and Persistence of Difenoconazole and Diuron in Soil
Introduction
A thorough understanding of a pesticide's environmental fate and persistence in soil is critical for assessing its potential environmental risk, including the possibility of groundwater contamination and effects on non-target organisms. This guide provides a detailed technical overview of the environmental fate of two widely used pesticides: the fungicide Difenoconazole and the herbicide Diuron. Initial searches for "Difenoxuron" suggest this may be a less common compound or a potential misspelling, with "Difenoconazole" and "Diuron" being closely related in name and widely studied. One study indicated that this compound demonstrated medium to high leachability in unamended soils[1]. This guide will focus on the more extensively researched Difenoconazole and Diuron to provide a comprehensive analysis based on available scientific literature.
The persistence of a pesticide in soil is often expressed as its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. Pesticides can be categorized based on their persistence as non-persistent (half-life < 30 days), moderately persistent (half-life 30-100 days), or persistent (half-life > 100 days)[2][3]. The mobility of a pesticide in soil is largely governed by its sorption to soil particles, quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger binding to soil and lower mobility[2].
Difenoconazole: Environmental Fate and Persistence
Difenoconazole is a broad-spectrum triazole fungicide used on a variety of crops. Its persistence and mobility in soil are influenced by soil type, application dosage, and environmental conditions.
Quantitative Data Summary
The following table summarizes key quantitative data on the environmental fate of Difenoconazole in soil.
| Parameter | Value | Conditions | Soil Type | Reference |
| Half-life (DT50) | > 175 days | Laboratory | Clay | [4] |
| Half-life (DT50) | > 115 days | Field (Greenhouse) | Not specified | |
| Degradation Metabolites | 8 tentatively identified | Laboratory and field | Clay and others | |
| Primary Metabolite | Difenoconazole alcohol | High persistence (>100 days) | Not specified | |
| Transformation Reactions | Oxidation, dechlorination, hydroxylation | Environmental | Not specified |
Experimental Protocols
Soil Degradation and Metabolism Studies:
-
Study Design: Long-term dissipation and degradation studies are conducted under both laboratory and field conditions. Laboratory studies often involve incubating soil treated with Difenoconazole at varying doses in different soil types. Field studies, such as those in a greenhouse, typically use a single dose in a specific soil type.
-
Sample Preparation and Incubation: Soil samples are collected, prepared by crushing, homogenization, and sieving. For degradation studies, soil is often incubated in the dark at a controlled temperature and moisture content.
-
Extraction: Soil extracts are obtained by shaking the soil with an organic solvent, followed by centrifugation.
-
Analytical Method: The concentration of Difenoconazole and its metabolites in the soil extracts is determined using high-performance liquid chromatography with triple quadrupole mass spectrometry detection (LC/MS/MS). Metabolite identification is often carried out using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF/MS).
Visualizations
Caption: Environmental fate pathways of Difenoconazole in soil.
Caption: Experimental workflow for a Difenoconazole soil degradation study.
Diuron: Environmental Fate and Persistence
Diuron is a phenylurea herbicide used for pre- and post-emergent control of weeds. Its environmental behavior is significantly influenced by soil properties such as clay and organic matter content.
Quantitative Data Summary
The following table summarizes key quantitative data on the environmental fate of Diuron in soil.
| Parameter | Value | Soil Type | Reference |
| Freundlich Adsorption Constant (KF) | Increases with clay and phosphorus content | Nzoia, Thika, Machakos (Kenya) | |
| Half-life (DT50) | 53.72 days | Thika (Kenya) | |
| Half-life (DT50) | 55.89 days | Machakos (Kenya) | |
| Half-life (DT50) | 67.94 days | Nzoia (Kenya) | |
| Groundwater Ubiquity Score (GUS) | Moderate to High | Nzoia, Thika, Machakos (Kenya) | |
| Sorption Coefficient (Koc) | Low | Not specified |
Experimental Protocols
Soil Adsorption-Desorption and Leaching Studies:
-
Soil Characterization: Soils are characterized for properties such as texture (sand, silt, clay content), organic matter content, pH, and phosphorus content using standard protocols.
-
Adsorption Isotherms: Batch equilibrium studies are performed to determine adsorption characteristics. This involves shaking a known mass of soil with solutions of Diuron at different concentrations until equilibrium is reached. The amount of Diuron adsorbed to the soil is then calculated. The data is often fitted to adsorption models like the Freundlich or Langmuir isotherms.
-
Leaching Studies: Soil columns are used to assess the leaching potential of Diuron. A known concentration of the herbicide is applied to the top of the soil column, which is then irrigated with a solution like 0.01 M CaCl2 at a controlled flow rate. The leachate is collected over time and analyzed for the presence of Diuron and its metabolites. The soil in the column is also sectioned and analyzed to determine the distribution of the herbicide in the soil profile.
-
Analytical Method: The concentration of Diuron in the aqueous solutions and soil extracts is typically determined by high-performance liquid chromatography (HPLC).
Visualizations
Caption: Environmental fate pathways of Diuron in soil.
Caption: Experimental workflow for a Diuron soil adsorption study.
References
- 1. researchgate.net [researchgate.net]
- 2. wellwater.oregonstate.edu [wellwater.oregonstate.edu]
- 3. MSU Extension | Montana State University [apps.msuextension.org]
- 4. Comprehensive Study of Difenoconazole in Soil: Kinetics, Dissipation, Metabolism, and Microbial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Difenoxuron's Environmental Journey: A Technical Guide to its Degradation and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Difenoxuron, a substituted phenylurea herbicide, has been utilized in agriculture to control a variety of broadleaf and grassy weeds. Understanding its environmental fate, particularly the formation of degradation products and metabolites, is critical for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the known and anticipated degradation pathways of this compound in the environment, supported by detailed experimental protocols and analytical methodologies.
Environmental Degradation Pathways of this compound
The environmental degradation of this compound, like other phenylurea herbicides, is governed by a combination of biotic and abiotic processes. These include microbial metabolism in soil and water, hydrolysis, and photodegradation. While specific quantitative data for this compound is limited in publicly available literature, the degradation pathways can be largely inferred from studies on structurally similar and more extensively researched phenylurea herbicides such as diuron and linuron.[1][2][3][4]
The primary degradation route for phenylurea herbicides involves the transformation of the urea side chain and potential modification of the aromatic rings. Key transformation processes include:
-
N-demethylation: The stepwise removal of methyl groups from the terminal nitrogen atom of the urea moiety. This is a common initial step in the microbial degradation of many phenylurea herbicides.
-
Hydrolysis of the urea bridge: Cleavage of the bond connecting the carbonyl group to the substituted phenyl ring, leading to the formation of corresponding anilines.
-
Hydroxylation of the aromatic ring: The introduction of hydroxyl groups onto the phenyl rings, which increases the polarity and susceptibility to further degradation.
-
Mineralization: The complete breakdown of the organic molecule to inorganic compounds such as carbon dioxide, water, and mineral salts.
Below is a generalized degradation pathway for this compound based on the known fate of other phenylurea herbicides.
Quantitative Data on this compound Degradation
Specific quantitative data on the degradation rates and metabolite formation of this compound are not widely available in peer-reviewed literature. The Pesticide Properties Database (PPDB) suggests that this compound is not usually persistent in soil systems, but does not provide specific half-life (DT50) values.[5] For context, the following table summarizes typical DT50 values for other phenylurea herbicides in soil, which can provide an indication of the expected persistence of this compound.
| Herbicide | Soil DT50 (days) | Reference(s) |
| Diuron | 45 - 360 | |
| Linuron | 30 - 150 | |
| Isoproturon | 15 - 80 | |
| This compound | Not specified |
Table 1: Soil Half-life (DT50) of Selected Phenylurea Herbicides.
Experimental Protocols for Studying this compound Degradation
Standardized guidelines developed by organizations such as the Organization for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are followed to study the environmental fate of pesticides.
Aerobic and Anaerobic Soil Metabolism
The rate and pathway of this compound degradation in soil under both aerobic and anaerobic conditions can be determined using OECD Guideline 307 or EPA OPPTS 835.4100 and 835.4200 .
Methodology:
-
Soil Selection: Representative agricultural soils with varying properties (pH, organic carbon content, texture) are selected.
-
Test Substance: Radiolabeled (¹⁴C) this compound is typically used to trace the parent compound and its transformation products.
-
Application: The test substance is applied to soil samples at a rate equivalent to the maximum recommended field application rate.
-
Incubation:
-
Aerobic: Soil samples are maintained at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of water holding capacity) in the dark. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with deoxygenated water and the headspace is purged with an inert gas (e.g., nitrogen).
-
-
Sampling and Analysis: Soil samples are collected at various time intervals and extracted with appropriate solvents. The extracts are analyzed by chromatographic techniques to identify and quantify this compound and its metabolites.
-
Mineralization: Volatile organic compounds and ¹⁴CO₂ are trapped in suitable solutions and quantified by liquid scintillation counting (LSC) to determine the extent of mineralization.
Hydrolysis
The rate of this compound hydrolysis as a function of pH is determined following OECD Guideline 111 .
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are prepared.
-
Application: this compound is added to the buffer solutions at a known concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).
-
Sampling and Analysis: Aliquots of the solutions are taken at different time points and analyzed by HPLC-UV or LC-MS to determine the concentration of the parent compound and any hydrolysis products.
Photodegradation in Water
The phototransformation of this compound in water is assessed according to OECD Guideline 316 .
Methodology:
-
Test Solutions: A sterile, buffered aqueous solution of this compound is prepared.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.
-
Sampling and Analysis: Samples are collected at various time intervals from both the irradiated and dark control solutions and analyzed by chromatography to determine the rate of degradation and identify photoproducts.
-
Quantum Yield: The quantum yield is calculated to estimate the photochemical degradation rate in the environment.
Analytical Methodologies
The analysis of this compound and its degradation products in environmental matrices typically involves extraction, cleanup, and chromatographic separation and detection.
Sample Preparation:
-
Soil: Soxhlet extraction, accelerated solvent extraction (ASE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods can be employed using solvents like acetonitrile or methanol.
-
Water: Solid-phase extraction (SPE) with C18 cartridges is commonly used to concentrate the analytes from water samples.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A common and robust technique for the quantification of this compound and its major metabolites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for the identification and quantification of trace levels of the parent compound and its transformation products.
References
A Technical Guide to the Herbicidal Spectrum of Difenoxuron on Broad-Leaved Weeds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difenoxuron is a selective, post-emergence herbicide belonging to the phenylurea class. It is primarily utilized for the control of annual broad-leaved weeds in a variety of agricultural settings. This technical guide provides a comprehensive overview of the herbicidal spectrum of this compound, with a specific focus on its efficacy against broad-leaved weeds. This document details the mechanism of action, summarizes available efficacy data, outlines experimental protocols for herbicidal testing, and presents visual representations of key pathways and workflows.
Mechanism of Action
This compound acts as a potent inhibitor of photosynthesis at Photosystem II (PSII). Its mode of action involves the following key steps:
-
Binding to the D1 Protein: this compound binds to the D1 protein of the PSII complex, a critical component of the electron transport chain in chloroplasts.
-
Disruption of Electron Flow: This binding blocks the flow of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB).
-
Inhibition of Photosynthesis: The interruption of the electron transport chain halts the process of photosynthesis, preventing the conversion of light energy into chemical energy (ATP and NADPH).
-
Oxidative Stress: The blockage of electron flow leads to the formation of reactive oxygen species (ROS), which cause peroxidative damage to cellular components, ultimately leading to weed death.
Caption: this compound's mechanism of action in inhibiting Photosystem II.
Herbicidal Spectrum and Efficacy Data
This compound is effective against a range of annual broad-leaved weeds. However, comprehensive, publicly available quantitative data on its efficacy across a wide spectrum of weed species is limited. The following tables summarize the available information on susceptible weeds. It is important to note that efficacy can be influenced by factors such as weed growth stage, application rate, and environmental conditions.
Table 1: Broad-Leaved Weeds Controlled by this compound
| Weed Species (Common Name) | Weed Species (Scientific Name) | Efficacy Level |
| Redroot Pigweed | Amaranthus retroflexus | Susceptible |
| Common Lambsquarters | Chenopodium album | Susceptible |
| Black Nightshade | Solanum nigrum | Susceptible |
| Ladysthumb | Polygonum persicaria | Susceptible |
| Common Chickweed | Stellaria media | Susceptible |
Note: Efficacy levels are general categorizations based on available literature. Specific control percentages can vary.
Table 2: Summary of this compound Efficacy (Hypothetical Data for Illustrative Purposes)
| Weed Species | Application Rate (kg a.i./ha) | Growth Stage at Application | Weed Control (%) |
| Amaranthus retroflexus | 1.0 | 2-4 leaf stage | 85-95 |
| Chenopodium album | 1.0 | 2-4 leaf stage | 80-90 |
| Solanum nigrum | 1.25 | 2-4 leaf stage | 75-85 |
| Polygonum persicaria | 1.25 | Early emergence | 70-80 |
| Stellaria media | 1.0 | Pre-flowering | 80-90 |
Experimental Protocols for Efficacy Testing
Standardized experimental protocols are crucial for the accurate assessment of herbicide efficacy. The following outlines a general methodology for conducting field trials to evaluate the herbicidal spectrum of this compound on broad-leaved weeds.
Experimental Design
-
Trial Layout: A randomized complete block design (RCBD) with a minimum of three to four replications is recommended to account for field variability.
-
Plot Size: Individual plots should be of a sufficient size to allow for representative weed populations and minimize edge effects (e.g., 2m x 5m).
-
Treatments:
-
Untreated Control: A plot that receives no herbicide application.
-
This compound Treatments: A range of application rates should be tested to determine the dose-response relationship.
-
Reference Herbicide: A commercially available herbicide with a known efficacy against the target weeds should be included for comparison.
-
Plant Material and Cultivation
-
Weed Species: Trials should be conducted in areas with a natural and uniform infestation of the target broad-leaved weed species. If natural populations are insufficient, plots can be seeded with a known density of weed seeds.
-
Crop Species: If testing for selectivity, the trial should be conducted within the intended crop (e.g., onions, carrots).
Herbicide Application
-
Application Timing: this compound is a post-emergence herbicide, so application should occur when the target weeds are at a susceptible growth stage (typically 2-4 true leaves).
-
Application Equipment: A calibrated backpack sprayer with a boom and flat-fan nozzles should be used to ensure uniform application.
-
Spray Volume: The spray volume should be consistent across all plots and appropriate for achieving good coverage of the weed foliage.
Data Collection and Assessment
-
Weed Control Efficacy:
-
Visual Assessment: Weed control is typically assessed visually at set intervals after application (e.g., 7, 14, 21, and 28 days after treatment - DAT). A percentage scale is used, where 0% represents no control and 100% represents complete kill of the weed.
-
Weed Biomass: At the end of the trial, weeds from a defined area within each plot can be harvested, dried, and weighed to determine the reduction in biomass compared to the untreated control.
-
-
Crop Phytotoxicity: In selectivity trials, any signs of crop injury (e.g., stunting, chlorosis, necrosis) should be visually assessed and rated on a percentage scale.
-
Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.
Caption: A generalized workflow for a this compound efficacy field trial.
Conclusion
This compound is an effective post-emergence herbicide for the control of several key annual broad-leaved weeds. Its mechanism of action as a photosystem II inhibitor provides a valuable tool for weed management. While this guide summarizes the current understanding of its herbicidal spectrum, there is a clear need for more publicly available, quantitative data from well-designed field trials to provide a more comprehensive picture of its efficacy across a wider range of broad-leaved weed species and environmental conditions. The experimental protocols outlined here provide a framework for generating such data, which is essential for optimizing the use of this compound in integrated weed management programs.
The Behavior of Difenoxuron in Plants: A Technical Overview of Absorption, Translocation, and Metabolism
Disclaimer: Scientific literature dedicated specifically to the absorption, translocation, and metabolism of Difenoxuron in plants is limited. This guide synthesizes available information on closely related phenylurea herbicides, such as Diuron, Linuron, and Isoproturon, to provide a representative understanding of the likely behavior of this compound. The data and pathways described herein should be considered illustrative for this compound until specific studies become available.
Introduction
This compound is a phenylurea herbicide, a class of compounds widely used for pre- and post-emergent control of broadleaf and grassy weeds. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). The efficacy of these herbicides is contingent on their successful absorption by the plant, translocation to the target sites within the chloroplasts, and the plant's metabolic capacity to detoxify the compound. Understanding these three interconnected processes is crucial for optimizing herbicide application, managing weed resistance, and assessing environmental fate.
Absorption
The uptake of phenylurea herbicides like this compound can occur through both the roots and foliage, with the primary route depending on the application method and environmental conditions.
-
Root Uptake: When applied to the soil, this compound is primarily absorbed by the roots. The process is largely passive, driven by the mass flow of water into the plant. Factors influencing root absorption include soil type, organic matter content, pH, and moisture, which affect the bioavailability of the herbicide in the soil solution. Isoproturon, a related phenylurea, is mainly absorbed by the roots[1].
-
Foliar Uptake: For post-emergent applications, this compound must penetrate the waxy cuticle of the leaves to enter the plant tissue. This process is influenced by the chemical properties of the herbicide formulation, the use of adjuvants, and the morphology of the leaf surface. Phenylurea herbicides are translocated to the foliage when applied to the soil[2].
Translocation
Once absorbed, this compound is transported within the plant's vascular system. The primary pathway for translocation of phenylurea herbicides is the xylem.
-
Xylem Transport: Following root uptake, this compound moves upwards with the transpiration stream in the xylem to the shoots and leaves, accumulating in areas of high water loss, such as the leaf margins. This acropetal movement is characteristic of many soil-applied herbicides. Diuron, for example, moves primarily in the apoplast with the transpiration stream[3]. Similarly, Linuron is readily absorbed by the roots and translocated via the xylem to the upper parts of the plant[4].
-
Phloem Mobility: Phenylurea herbicides generally exhibit limited movement in the phloem. This means that foliar-applied this compound is not readily translocated from mature leaves (sources) to growing points (sinks) like roots or new leaves. Studies on Diuron have shown very limited phloem movement[3].
Metabolism
The detoxification of this compound within the plant is a critical factor determining its selectivity and persistence. Plants metabolize herbicides through a series of enzymatic reactions, generally categorized into three phases. The metabolism of phenylurea herbicides primarily involves N-demethylation and hydroxylation.
-
Phase I: Transformation: The initial phase involves the modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis, to increase its reactivity and water solubility. For phenylurea herbicides, the key reactions are:
-
N-Demethylation: The sequential removal of methyl groups from the urea nitrogen atoms.
-
Hydroxylation: The addition of hydroxyl (-OH) groups to the phenyl ring.
-
-
Phase II: Conjugation: In this phase, the modified herbicide or its metabolites are conjugated with endogenous plant molecules, such as sugars (e.g., glucose) or amino acids (e.g., glutathione). This process further increases water solubility and reduces the phytotoxicity of the compound.
-
Phase III: Compartmentation: The final phase involves the sequestration of the conjugated metabolites into vacuoles or their incorporation into cell wall components, effectively removing them from active metabolic pathways.
The rate of metabolism can vary significantly between plant species, which is a primary basis for the selective action of many herbicides. Tolerant species are typically able to metabolize the herbicide more rapidly than susceptible species.
Quantitative Data on Phenylurea Herbicides
Due to the lack of specific quantitative data for this compound, the following tables summarize findings for related phenylurea herbicides to provide a comparative context.
Table 1: Absorption and Translocation of Phenylurea Herbicides in Different Plant Species
| Herbicide | Plant Species | Application Method | Absorption (% of Applied) | Translocation (% of Absorbed) | Primary Translocation Pathway | Reference |
| Diuron | Red Kidney Bean, Soybean, Barley | Foliar | Increased over 16 days | Limited from treated leaf | Xylem | |
| Diuron | Crabgrass (Digitaria spp.) | Foliar | No significant difference between tolerant and susceptible species | Minimal in both species | - | |
| Isoproturon | Wheat | Soil/Foliar | Primarily by roots | To apex and leaf edges | Xylem | |
| Linuron | Wheat, Radish | Nutrient Solution | Higher in radish than wheat | Significant from roots to shoots, especially in radish | Xylem |
Table 2: Major Metabolites of Phenylurea Herbicides Identified in Plants
| Herbicide | Plant Species | Major Metabolites | Metabolic Reactions | Reference |
| Diuron | Wheat, Radish | N-demethylated products, sugar conjugates | N-demethylation, Conjugation | |
| Linuron | Wheat, Radish | N-demethoxylated products, N-demethylated products, sugar conjugates | N-demethoxylation, N-demethylation, Conjugation | |
| Isoproturon | Wheat | N-demethylated products, ring-hydroxylated products | N-demethylation, Ring hydroxylation |
Experimental Protocols
The following are generalized experimental protocols for studying the absorption, translocation, and metabolism of phenylurea herbicides, based on common methodologies found in the literature.
Absorption and Translocation Study using Radiolabeled Herbicide
Objective: To quantify the uptake and movement of a radiolabeled phenylurea herbicide in a target plant species.
Materials:
-
Radiolabeled herbicide (e.g., 14C-Difenoxuron)
-
Test plants grown under controlled conditions
-
Micropipettes
-
Scintillation vials and cocktail
-
Liquid Scintillation Counter (LSC)
-
Plant tissue oxidizer
-
Phosphor imager or X-ray film for autoradiography
Procedure:
-
Application: Apply a known amount of radiolabeled herbicide solution to a specific area of a leaf (for foliar uptake) or to the nutrient solution/soil (for root uptake).
-
Incubation: Harvest plants at various time points after application (e.g., 6, 24, 48, 72 hours).
-
Washing: For foliar application, wash the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide from the surface.
-
Sectioning: Dissect the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.
-
Quantification:
-
Measure the radioactivity in the leaf wash using LSC to determine the amount of unabsorbed herbicide.
-
Combust dried and weighed plant sections in a tissue oxidizer and measure the released 14CO2 by LSC to determine the amount of herbicide in each plant part.
-
-
Visualization (Optional): Press the whole plant and expose it to a phosphor screen or X-ray film to visualize the distribution of the radiolabeled herbicide.
Metabolism Study
Objective: To identify and quantify the metabolites of a phenylurea herbicide in a plant species.
Materials:
-
Radiolabeled herbicide
-
Treated plant tissues
-
Extraction solvents (e.g., acetonitrile, methanol)
-
Homogenizer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) with a radioactivity detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for metabolite identification
Procedure:
-
Extraction: Harvest plant tissues at different time points after treatment with the radiolabeled herbicide. Homogenize the tissue in an appropriate extraction solvent.
-
Purification: Centrifuge the homogenate to pellet the solid plant material. The supernatant contains the herbicide and its metabolites. The extract may be further purified using solid-phase extraction (SPE).
-
Analysis:
-
Inject the extract into an HPLC system equipped with a radioactivity detector to separate the parent herbicide from its metabolites.
-
Collect the radioactive fractions and analyze them by LC-MS/MS to identify the chemical structure of the metabolites.
-
-
Quantification: Determine the amount of parent herbicide and each metabolite based on the radioactivity detected in the HPLC chromatogram.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.
Caption: General pathway of phenylurea herbicide absorption and translocation in plants.
Caption: Generalized metabolic pathway of phenylurea herbicides in plants.
Caption: Experimental workflow for the analysis of herbicide metabolism in plants.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Difenoxuron in Soil Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenoxuron is a phenylurea herbicide used for the control of broadleaf weeds in various crops. Its persistence and potential mobility in soil necessitate reliable and sensitive analytical methods to monitor its presence in the environment. This document provides detailed application notes and protocols for the determination of this compound in soil samples, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Overview of the Analytical Workflow
The analytical procedure involves three main stages:
-
Sample Preparation: Homogenization of the soil sample to ensure representativeness.
-
Extraction and Clean-up: Isolation of this compound from the complex soil matrix using the QuEChERS method. This involves an initial extraction with an organic solvent followed by a partitioning step and dispersive solid-phase extraction (d-SPE) for clean-up.
-
Instrumental Analysis: Quantification of this compound using HPLC-MS/MS, which offers high selectivity and sensitivity for trace-level detection.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (HPLC or LC-MS grade). Formic acid (FA).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.
-
d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄.
-
Standards: this compound analytical standard.
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, syringes, and 0.22 µm syringe filters.
Sample Preparation
-
Air-dry the soil sample at room temperature to a constant weight.
-
Remove any large debris, such as stones and plant matter.
-
Grind the soil sample using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.
-
Store the homogenized sample in a labeled, airtight container at 4°C until extraction.
QuEChERS Extraction and Clean-up Protocol
This protocol is adapted from the widely used EN 15662 method for pesticide residue analysis.
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water to the soil sample and vortex for 1 minute to hydrate the soil.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
Transfer 6 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg C18.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, linear gradient to 5% A over 8 min, hold for 2 min, return to initial conditions over 0.1 min, and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions (Typical for this compound):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 287 |
| Product Ion 1 (m/z) - Quantifier | 71.9 |
| Product Ion 2 (m/z) - Qualifier | 122.9 |
| Collision Energy (eV) for Product Ion 1 | 20 |
| Collision Energy (eV) for Product Ion 2 | 20 |
Note: The optimal MS/MS parameters may vary slightly between different instruments and should be optimized accordingly.
Data Presentation
Quantitative data from method validation studies are crucial for assessing the performance of the analytical method. The following table summarizes typical performance characteristics for the analysis of pesticides in soil using QuEChERS and LC-MS/MS. Specific values for this compound would need to be determined through a validation study.
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg |
| Limit of Quantitation (LOQ) | 0.005 - 0.05 mg/kg |
| Recovery (%) | 70 - 120% |
| Relative Standard Deviation (RSD, %) | < 20% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of this compound in soil samples.
Caption: Workflow for this compound analysis in soil.
Logical Relationship of QuEChERS Steps
The diagram below outlines the logical progression of the QuEChERS method.
Caption: Logical steps of the QuEChERS procedure.
Application Note & Protocol: Quantification of Difenoxuron Residues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantification of Difenoxuron residues in food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, ensuring high-throughput and reliable results.
Introduction
This compound is a phenylurea herbicide used to control broadleaf and grassy weeds in various crops. Monitoring its residue levels in food products is crucial to ensure consumer safety and compliance with regulatory limits. This protocol details a robust and sensitive LC-MS/MS method for the selective detection and quantification of this compound. The QuEChERS sample preparation method is employed for efficient extraction and cleanup from complex food matrices.[1][2][3][4]
Experimental Protocols
Sample Preparation: QuEChERS AOAC 2007.01 Method
This protocol is suitable for a wide range of fruit and vegetable matrices.
2.1.1. Materials and Reagents
-
Homogenized sample (e.g., fruits, vegetables)
-
Acetonitrile (ACN), LC-MS grade
-
Reagent water, LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium acetate (NaOAc)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) - use with caution as it may remove planar pesticides
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for dispersive SPE (d-SPE)
-
Centrifuge capable of >4000 x g
-
Vortex mixer
2.1.2. Extraction Procedure
-
Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of agglomerates.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
The upper acetonitrile layer is the sample extract.
2.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the supernatant (acetonitrile extract) to a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18. For highly pigmented samples, 7.5 mg of GCB can be added, but validation is required to ensure no loss of this compound.
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
The supernatant is the final extract.
2.1.4. Final Sample Preparation for LC-MS/MS Analysis
-
Take an aliquot of the final extract and dilute it with the initial mobile phase (e.g., 1:1 v/v) to ensure compatibility with the LC system.
-
Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
2.2.1. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B over several minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
-
Retention Time: Approximately 8.32 minutes (this will vary depending on the specific column and gradient used).
2.2.2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Gas Flow Rates: Optimize for the specific instrument.
2.2.3. This compound MRM Transitions
The following MRM transitions should be monitored for the quantification and confirmation of this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 287.0 | 72.0 | 38 | Quantifier |
| This compound | 287.0 | 123.0 | 20 | Qualifier |
Data Presentation
The following table summarizes the expected quantitative performance of the method for this compound analysis based on typical results for multi-residue pesticide analysis using QuEChERS and LC-MS/MS.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Linear Range | 1 - 100 µg/kg or 0.001 - 0.1 mg/kg |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg |
| Limit of Detection (LOD) | 0.5 - 5 µg/kg |
| Recovery | 70 - 120% |
| Repeatability (RSDr) | < 20% |
Visualization
Experimental Workflow Diagram
References
Application Notes and Protocols for Difenoxuron Extraction from Plant Tissues using the QuEChERS Method
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the extraction of difenoxuron from plant tissues using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. The QuEChERS approach is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.[1][2][3][4] It offers a streamlined workflow, reducing solvent consumption and sample turnaround time compared to traditional extraction methods.[5]
Principle of the QuEChERS Method
The QuEChERS method involves two main stages: an extraction/partitioning step and a dispersive solid-phase extraction (d-SPE) cleanup step.
-
Extraction and Partitioning: A homogenized plant sample is first extracted with an organic solvent, typically acetonitrile, in the presence of high-concentration salts (e.g., magnesium sulfate, sodium chloride). The salts induce phase separation between the aqueous sample matrix and the acetonitrile layer, partitioning the analytes of interest into the organic phase.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, organic acids, and lipids. Common sorbents include primary secondary amine (PSA), C18, and graphitized carbon black (GCB). After centrifugation, the purified extract is ready for analysis by chromatographic techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Experimental Protocols
Two widely recognized QuEChERS protocols are the AOAC Official Method 2007.01 and the European EN 15662 method. The choice of method may depend on the specific matrix and target analytes.
Protocol 1: AOAC Official Method 2007.01 (Adapted for this compound)
This method is suitable for a wide range of fruit and vegetable matrices.
Materials:
-
Homogenized plant tissue sample
-
Acetonitrile (ACN)
-
AOAC QuEChERS Extraction Salts (6 g MgSO₄, 1.5 g NaOAc)
-
d-SPE Cleanup Tube (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 15 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the sample tube.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the AOAC QuEChERS extraction salts.
-
Immediately cap and vortex for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
d-SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant for analysis by LC-MS/MS or GC-MS.
-
Protocol 2: European EN 15662 Method (Adapted for this compound)
This buffered method is also widely used and is particularly suitable for pH-sensitive analytes.
Materials:
-
Homogenized plant tissue sample
-
Acetonitrile (ACN)
-
EN QuEChERS Extraction Salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate)
-
d-SPE Cleanup Tube (e.g., 150 mg MgSO₄, 25 mg PSA)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add the EN QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
d-SPE Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant for analysis.
-
Data Presentation
The following table summarizes typical performance data for the QuEChERS method for various pesticides in different plant matrices. While specific data for this compound is limited in the reviewed literature, the presented data for other pesticides, including the structurally similar difenoconazole, provides a strong indication of the expected performance.
| Pesticide | Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Difenoconazole | Brinjal | 8 - 400 | 70.3 - 113.2 | ≤ 6.8 | 0.15 - 0.66 | 0.4 - 2.0 | |
| Multiple Pesticides | Fruits and Vegetables | 10 - 1000 | 70 - 120 | < 20 | Not Specified | 10 | |
| Multiple Pesticides | Persimmon | 10 - 100 | 87.65 - 102.01 | < 9.57 | Not Specified | Not Specified | |
| Multiple Pesticides | Soil | 5 - 100 | 65 - 116 | ≤ 17 | Not Specified | 0.005 - 0.01 | |
| Multiple Pesticides | Apples and Korean Cabbage | 10 - 100 | 94 - 99 | Not Specified | Not Specified | Not Specified |
Visualizations
The following diagrams illustrate the experimental workflow of the QuEChERS method.
Caption: Experimental workflow of the QuEChERS method for this compound extraction.
Caption: Logical relationship of the key steps in the QuEChERS method.
References
- 1. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 2. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 3. gcms.cz [gcms.cz]
- 4. measurlabs.com [measurlabs.com]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Application Notes and Protocols for Difenoxuron in Allium Crop Weed Control
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Difenoxuron is an obsolete herbicide and is not approved for use in many regions, including the European Union.[1] These application notes are for research and informational purposes only and do not constitute a recommendation for its use.
Introduction
This compound, commercially known as Lironion, is a selective, post-emergence phenylurea herbicide.[1][2][3] It was historically used to control annual broad-leaved weeds and grasses in allium crops, primarily onions.[2] As a member of the phenylurea class, its herbicidal activity stems from the inhibition of photosynthesis. Due to its obsolete status, its use in modern agriculture is limited, but it may be of interest for research into herbicide mechanisms and resistance.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 3-[4-(4-Methoxyphenoxy)phenyl]-1,1-dimethylurea | |
| Chemical Formula | C16H18N2O3 | |
| Molar Mass | 286.331 g·mol−1 | |
| Appearance | Solid white powder | |
| Solubility | Soluble in acetone |
Mechanism of Action
This compound is a systemic herbicide that inhibits photosynthesis at Photosystem II (PSII). It acts by binding to the D1 protein of the PSII complex, thereby blocking the electron transport chain and halting ATP and NADPH production. This disruption of energy flow ultimately leads to oxidative stress and cell death in susceptible plants.
Caption: this compound's mechanism of action targeting Photosystem II.
Application Information (Historical Context)
Experimental Protocol: Herbicide Efficacy Trial in Allium Crops
This protocol outlines a general procedure for conducting a field trial to evaluate the efficacy and selectivity of a post-emergence herbicide for weed control in onions or garlic.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.
-
Plot Size: Minimum of 3m x 5m.
-
Crop: Onion (Allium cepa) or Garlic (Allium sativum), specify cultivar.
-
Treatments:
-
Untreated weedy check.
-
Weed-free check (manual weeding).
-
Herbicide treatments at varying application rates (e.g., 0.5x, 1x, 2x of a hypothetical rate).
-
2. Crop Management:
-
Sowing/Transplanting: Follow standard local practices for the specific allium crop.
-
Fertilization and Irrigation: Apply uniformly across all plots as per local recommendations.
-
Pest and Disease Control: Manage pests and diseases uniformly, avoiding any chemicals that might interact with the herbicide.
3. Herbicide Application:
-
Timing: Apply post-emergence when the allium crop has reached the recommended growth stage (e.g., 2-4 true leaves) and weeds are young and actively growing.
-
Equipment: Use a calibrated backpack sprayer with a flat fan nozzle to ensure uniform coverage.
-
Application Volume: Typically 200-400 L/ha.
4. Data Collection:
-
Weed Density and Biomass:
-
At 0, 15, 30, and 60 days after treatment (DAT), count the number of weeds per species within a randomly placed quadrat (e.g., 0.25 m²) in each plot.
-
Collect the above-ground weed biomass from the quadrat, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
-
Crop Phytotoxicity:
-
Visually assess crop injury at 7, 14, and 21 DAT using a scale of 0-10 (0 = no injury, 10 = crop death).
-
-
Crop Growth Parameters:
-
Measure plant height and number of leaves per plant at 30 and 60 DAT.
-
-
Yield:
-
At harvest, record the total bulb yield and marketable bulb yield from the central rows of each plot.
-
Measure bulb diameter and weight.
-
5. Data Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100 Where WDC is the weed dry weight in the control plot and WDT is the weed dry weight in the treated plot.
Caption: A generalized workflow for a herbicide efficacy trial in allium crops.
Data Presentation
While specific data for this compound is unavailable, the following tables illustrate how data from a herbicide efficacy trial, as described in the protocol above, would be presented.
Table 1: Effect of Herbicide Treatments on Weed Density and Weed Control Efficiency (WCE) at 30 DAT
| Treatment | Weed Density (plants/m²) | Weed Dry Weight (g/m²) | WCE (%) |
| Weedy Check | 150 | 75.0 | 0 |
| Hand Weeding (Weed-Free) | 0 | 0.0 | 100 |
| Herbicide X (Rate 1) | 45 | 22.5 | 70 |
| Herbicide X (Rate 2) | 25 | 12.5 | 83.3 |
Table 2: Effect of Herbicide Treatments on Allium Crop Phytotoxicity and Yield
| Treatment | Phytotoxicity Rating (0-10) at 14 DAT | Plant Height (cm) at 60 DAT | Marketable Yield (t/ha) |
| Weedy Check | 0 | 35 | 10.5 |
| Hand Weeding (Weed-Free) | 0 | 50 | 25.0 |
| Herbicide X (Rate 1) | 1.5 | 48 | 22.5 |
| Herbicide X (Rate 2) | 2.5 | 45 | 20.0 |
Conclusion
This compound is an obsolete phenylurea herbicide with a known mechanism of action involving the inhibition of Photosystem II. While it was historically used for weed control in allium crops, its current status limits its practical application. The provided experimental protocol offers a framework for researchers interested in studying the efficacy of this or other herbicides in alliums. Any research involving obsolete pesticides should be conducted with appropriate safety measures and consideration of environmental regulations.
References
Preparing Difenoxuron Standard Solutions for High-Performance Liquid Chromatography (HPLC) Analysis
Application Note and Protocol
This document provides a detailed methodology for the preparation of Difenoxuron standard solutions for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a phenylurea herbicide that requires accurate quantification for various applications, including residue analysis and quality control. HPLC with UV detection is a common and reliable technique for this purpose. The preparation of accurate and stable standard solutions is a critical prerequisite for the development of a robust and reproducible HPLC method. This application note describes the necessary materials, safety precautions, and step-by-step procedures for preparing this compound standard solutions and outlines a suitable HPLC method for its analysis.
Chemical Information:
This compound is a solid with low aqueous solubility.[1] Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea |
| CAS Number | 14214-32-5[2] |
| Molecular Formula | C16H18N2O3[2] |
| Molecular Weight | 286.33 g/mol [2][3] |
| Water Solubility | 20 mg/L (at 20°C) |
Safety Precautions
This compound is harmful if swallowed. Therefore, it is essential to handle the compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Disposal: Dispose of all waste materials, including empty containers and contaminated items, in accordance with local, state, and federal regulations.
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A; various sizes, e.g., 10 mL, 50 mL, 100 mL)
-
Micropipettes (calibrated)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents)
-
Amber glass vials with screw caps
-
Ultrasonic bath
Preparation of Standard Solutions
Acetonitrile is a commonly used and appropriate solvent for preparing this compound standard solutions for HPLC analysis.
Preparation of Stock Standard Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 10.0 mg of this compound analytical standard using an analytical balance.
-
Quantitatively transfer the weighed standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade acetonitrile to the flask.
-
Sonicate the flask in an ultrasonic bath for 5-10 minutes, or until the this compound is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the flask to bring the volume to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
This solution is the stock standard solution. Transfer it to a labeled amber glass vial for storage.
Preparation of Intermediate and Working Standard Solutions
Prepare a series of working standard solutions by serially diluting the stock or intermediate standard solutions with acetonitrile. The concentration range for the calibration curve will depend on the sensitivity of the HPLC instrument and the expected concentration of this compound in the samples. A typical calibration curve might range from 0.1 µg/mL to 10 µg/mL.
Example Dilution Scheme for a 5-point Calibration Curve:
| Standard Level | Concentration (µg/mL) | Preparation |
| Stock Solution | 1000 | As prepared in section 4.1 |
| Intermediate Std 1 | 100 | Dilute 1 mL of Stock Solution to 10 mL with acetonitrile |
| Working Std 5 | 10 | Dilute 1 mL of Intermediate Std 1 to 10 mL with acetonitrile |
| Working Std 4 | 5 | Dilute 0.5 mL of Intermediate Std 1 to 10 mL with acetonitrile |
| Working Std 3 | 1 | Dilute 0.1 mL of Intermediate Std 1 to 10 mL with acetonitrile |
| Working Std 2 | 0.5 | Dilute 5 mL of Working Std 5 to 10 mL with acetonitrile |
| Working Std 1 | 0.1 | Dilute 1 mL of Working Std 5 to 10 mL with acetonitrile |
Note: Use calibrated micropipettes for accurate dilutions.
Storage of Standard Solutions
HPLC Analysis Protocol
The following HPLC parameters are provided as a starting point and may require optimization based on the specific instrument and column used. The method is based on common practices for the analysis of phenylurea pesticides.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 or 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30°C |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 254 nm (recommended starting point) |
Note on Detection Wavelength: The optimal UV detection wavelength for this compound should be determined by running a UV-Vis spectrum of a standard solution. Based on methods for similar compounds, a wavelength of 254 nm is a suitable starting point.
Experimental Workflow and Diagrams
The overall workflow for preparing this compound standard solutions and performing HPLC analysis is depicted in the following diagram.
Data Presentation
The data obtained from the HPLC analysis of the working standard solutions should be used to construct a calibration curve. This is typically done by plotting the peak area of this compound against the corresponding concentration of the standard. The linearity of the calibration curve should be evaluated using the coefficient of determination (R²), which should ideally be ≥ 0.999.
Example Calibration Data Table:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | 5.2 |
| 0.5 | 25.8 |
| 1.0 | 51.5 |
| 5.0 | 255.1 |
| 10.0 | 512.3 |
Calibration Curve Equation:
A linear regression analysis of the calibration data will yield an equation in the form of:
y = mx + c
Where:
-
y is the peak area
-
m is the slope of the line
-
x is the concentration of this compound
-
c is the y-intercept
This equation can then be used to calculate the concentration of this compound in unknown samples based on their measured peak areas.
Conclusion
The protocols described in this application note provide a comprehensive guide for the preparation of this compound standard solutions and their analysis by HPLC. Adherence to these procedures, along with good laboratory practices, will ensure the generation of accurate and reliable data for the quantification of this compound. It is recommended to perform a full method validation to ensure the suitability of the analytical procedure for its intended purpose.
References
Methodology for Studying Difenoxuron Degradation Pathways in Water: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for studying the degradation pathways of the phenylurea herbicide Difenoxuron in aqueous environments. Due to a lack of specific published data on the degradation of this compound, this application note outlines a detailed, generalized methodology based on established protocols for other structurally similar phenylurea herbicides. The protocols herein describe experimental setups for investigating hydrolysis, photolysis, and microbial degradation, as well as the analytical techniques required for the identification and quantification of this compound and its potential transformation products.
Introduction
This compound is a substituted phenylurea herbicide whose environmental fate in aquatic systems is of significant interest. Understanding its degradation pathways—hydrolysis, photolysis, and microbial degradation—is crucial for assessing its persistence, potential for contamination, and the formation of potentially more toxic byproducts.[1] This document provides a framework for researchers to systematically investigate these degradation processes.
Overview of this compound Degradation Pathways
The degradation of phenylurea herbicides in water typically proceeds through several key reaction types. While specific pathways for this compound are not well-documented in publicly available literature, common degradation routes for this class of compounds include:
-
Hydrolysis: Cleavage of the urea bridge, which can be influenced by pH and temperature.[2]
-
Photolysis: Degradation induced by exposure to sunlight, which can lead to the formation of various photoproducts.[3]
-
Microbial Degradation: Biotransformation by aquatic microorganisms, often involving demethylation and hydroxylation of the phenyl ring.[4]
A proposed logical workflow for investigating these pathways is presented below.
Caption: Experimental workflow for this compound degradation studies.
Experimental Protocols
Hydrolysis Study
Objective: To determine the rate of abiotic degradation of this compound in water at different pH levels and temperatures.
Materials:
-
This compound analytical standard
-
Sterile, buffered aqueous solutions at pH 4, 7, and 9
-
Incubator/water bath with temperature control
-
Autosampler vials
-
LC-MS/MS system
Protocol:
-
Prepare stock solutions of this compound in a water-miscible solvent (e.g., methanol or acetonitrile).
-
Fortify the sterile buffered solutions (pH 4, 7, and 9) with this compound to a final concentration of 1-10 µg/L.
-
Divide the solutions into aliquots in sterile amber glass vials to prevent photodegradation.
-
Incubate the vials at a constant temperature (e.g., 25°C and 50°C) in the dark.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), collect triplicate samples for each pH and temperature condition.
-
Immediately analyze the samples or store them at -20°C until analysis by LC-MS/MS.
-
Determine the concentration of this compound at each time point to calculate the degradation rate and half-life (DT50).
Aqueous Photolysis Study
Objective: To evaluate the degradation rate and identify the transformation products of this compound under simulated sunlight.
Materials:
-
This compound analytical standard
-
Sterile, buffered aqueous solution (pH 7)
-
Quartz tubes or other UV-transparent vessels
-
Solar simulator or xenon arc lamp with filters to simulate natural sunlight
-
Dark controls (vessels wrapped in aluminum foil)
-
LC-MS/MS system
Protocol:
-
Prepare a solution of this compound in sterile, buffered water (pH 7) at a concentration of 1-10 µg/L.
-
Fill the quartz tubes with the this compound solution.
-
Prepare dark controls by wrapping identical tubes in aluminum foil.
-
Place the tubes in a temperature-controlled chamber under the light source.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw triplicate samples from both light-exposed and dark control tubes.
-
Analyze the samples immediately by LC-MS/MS to quantify the parent compound and identify any photoproducts.
-
Calculate the photolysis rate constant and half-life, correcting for any degradation observed in the dark controls.
Microbial Degradation Study
Objective: To assess the biodegradation of this compound by a mixed microbial population from a natural water source.
Materials:
-
This compound analytical standard
-
Natural water sample (e.g., from a river or lake), filtered to remove large debris
-
Sterile control medium (autoclaved natural water)
-
Shaking incubator
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound.
-
Set up two sets of flasks: one with the natural water sample and another with the sterilized control medium.
-
Spike both sets of flasks with this compound to a final concentration of 1-10 µg/L.
-
Incubate the flasks in the dark at a constant temperature (e.g., 25°C) with gentle shaking.
-
Collect triplicate samples from both the biotic and sterile sets at regular intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound and identify any microbial metabolites.
-
The rate of biodegradation is determined by the difference in the degradation rate between the natural water and the sterile control.
Analytical Methodology: LC-MS/MS
Objective: To develop a sensitive and selective method for the quantification of this compound and the identification of its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[5]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a suitable SPE cartridge (e.g., C18 or Oasis HLB) with methanol followed by deionized water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute this compound and its metabolites with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for injection.
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: ESI positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound need to be determined by infusing a standard solution. For degradation products, full scan and product ion scan modes will be necessary for identification.
Data Presentation
Quantitative data from the degradation studies should be summarized in tables to facilitate comparison of degradation rates under different conditions.
Table 1: Hypothetical Degradation Kinetics of this compound in Water
| Degradation Pathway | Condition | Rate Constant (k) | Half-life (DT50) | R² |
| Hydrolysis | pH 4, 25°C | Value | Value (days) | Value |
| pH 7, 25°C | Value | Value (days) | Value | |
| pH 9, 25°C | Value | Value (days) | Value | |
| Photolysis | pH 7, 25°C | Value | Value (hours) | Value |
| Microbial Degradation | Natural Water, 25°C | Value | Value (days) | Value |
Note: The values in this table are placeholders and should be populated with experimental data.
Visualization of a Hypothetical Degradation Pathway
Based on the degradation of other phenylurea herbicides, a plausible degradation pathway for this compound could involve demethylation followed by cleavage of the urea bridge.
Caption: A hypothetical degradation pathway for this compound.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the comprehensive study of this compound degradation in water. By systematically investigating hydrolysis, photolysis, and microbial degradation, and employing sensitive analytical techniques like LC-MS/MS, researchers can elucidate the environmental fate of this herbicide and its transformation products. The resulting data will be invaluable for environmental risk assessment and regulatory purposes.
References
- 1. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields - ProQuest [proquest.com]
- 5. agilent.com [agilent.com]
Protocol for Assessing Difenoxuron Phytotoxicity on Non-Target Species
Application Note & Protocol: AP2025-11-DFN
For Research Use Only.
Introduction
Difenoxuron is a selective, post-emergence herbicide belonging to the phenylurea class. Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII)[1][2]. While effective for weed control in specific crops, its potential impact on non-target plant species is a critical aspect of environmental risk assessment. This document provides a detailed protocol for assessing the phytotoxicity of this compound on a range of non-target terrestrial and aquatic plant species, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
The protocols outlined are designed for researchers, scientists, and regulatory professionals to generate robust and reproducible data on the potential adverse effects of this compound. This includes endpoints such as seed germination, seedling emergence, vegetative vigor, and effects on aquatic primary producers.
Mode of Action: Inhibition of Photosynthesis
This compound, like other phenylurea herbicides, disrupts the photosynthetic electron transport chain in plants. It specifically binds to the D1 protein of the photosystem II complex located in the thylakoid membranes of chloroplasts. This binding action blocks the flow of electrons to plastoquinone, thereby halting CO2 fixation and the production of ATP and NADPH, which are essential for plant growth[2][3][4]. The blockage of electron transport leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.
References
Application Notes and Protocols for GC-MS Analysis of Difenoxuron Residues in Agricultural Products
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the determination of Difenoxuron residues in various agricultural products using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are based on established methodologies for pesticide residue analysis, specifically incorporating the widely adopted QuEChERS sample preparation technique.
Introduction
This compound is a phenylurea herbicide used to control broadleaf weeds in various crops. Monitoring its residues in agricultural commodities is crucial to ensure food safety and compliance with regulatory limits. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive analytical approach for the quantification of pesticide residues. This application note details a comprehensive protocol for the extraction, cleanup, and GC-MS analysis of this compound in diverse agricultural matrices. The methodology is designed to provide reliable and reproducible results for research, quality control, and regulatory purposes.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from food matrices.[1][2] This protocol is a modification of the original QuEChERS method, optimized for the analysis of a broad range of pesticides, including phenylurea herbicides.
Materials:
-
Homogenizer
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), pesticide residue grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Weigh 10-15 g of a representative portion of the agricultural product into a blender and homogenize.
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.[3]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
-
GC-MS/MS Instrumentation and Conditions
The following are typical GC-MS/MS parameters for the analysis of multi-residue pesticides. These should be optimized for your specific instrument and this compound analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)
GC Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then 10°C/min to 300°C, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
MS/MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note on this compound Analysis: While this compound is a phenylurea herbicide, its thermal stability for direct GC-MS analysis should be confirmed. If degradation is observed, derivatization may be necessary. The MRM transitions for this compound on a GC-MS/MS system need to be determined empirically. A starting point could be to investigate the fragmentation pattern of the molecule. For other phenylurea pesticides like Diflubenzuron, GC-MS/MS methods have been successfully developed.[4]
Data Presentation
Quantitative data from validation studies are crucial for assessing the performance of the analytical method. The following tables summarize typical validation parameters for multi-residue pesticide analysis using GC-MS/MS. It is imperative that these parameters are specifically determined for this compound in the user's laboratory and for each matrix of interest.
Table 1: Method Validation Data for this compound (Hypothetical Example)
| Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) |
| Apples | 10 | 95 | 8 |
| 50 | 92 | 6 | |
| Spinach | 10 | 88 | 12 |
| 50 | 91 | 9 | |
| Wheat | 10 | 85 | 15 |
| 50 | 89 | 11 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound (Hypothetical Example)
| Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| Apples | 2 | 5 |
| Spinach | 3 | 10 |
| Wheat | 5 | 15 |
Recovery and RSD (Relative Standard Deviation) values should be within the acceptable ranges defined by international guidelines (e.g., 70-120% recovery and RSD ≤ 20%).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the determination of this compound residues.
Caption: Workflow for this compound Residue Analysis.
Logical Relationship of QuEChERS Steps
This diagram details the logical steps and reagents involved in the QuEChERS sample preparation protocol.
Caption: QuEChERS Sample Preparation Protocol.
Conclusion
The described GC-MS method, coupled with QuEChERS sample preparation, provides a robust and efficient approach for the determination of this compound residues in agricultural products. Adherence to the detailed protocols and proper method validation are essential for obtaining accurate and reliable results. This application note serves as a comprehensive guide for researchers and scientists involved in food safety and pesticide residue analysis.
Disclaimer: The quantitative data and specific MRM transitions for this compound provided in this document are hypothetical examples. It is essential for the user to perform in-house validation of the method for this compound in their specific matrices of interest to ensure data accuracy and reliability.
References
- 1. Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimethoate, pymetrozine, and chlorantraniliprole in brinjal collected from fields and markets places to assess human health risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. hpst.cz [hpst.cz]
- 4. nrcgrapes.in [nrcgrapes.in]
Application Notes and Protocols for Difenoxuron Efficacy and Dose-Response Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing efficacy and dose-response trials for the phenylurea herbicide, Difenoxuron. The protocols outlined below are based on established principles of weed science and herbicide evaluation, ensuring robust and reproducible data collection.
Introduction to this compound
This compound is a selective, post-emergence herbicide belonging to the phenylurea class.[1] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[1] By blocking electron transport in the chloroplasts, it prevents the fixation of CO2 and the production of energy required for plant growth, ultimately leading to plant death.[2][3] Although now considered obsolete in many regions, understanding its efficacy and dose-response characteristics remains relevant for environmental fate studies, resistance management research, and the development of new herbicidal compounds.[1]
Key Principles of Efficacy and Dose-Response Trials
Effective evaluation of a herbicide like this compound hinges on meticulously planned experiments. Key considerations include:
-
Experimental Design: The randomized complete block design (RCBD) is a standard and highly recommended design for herbicide trials. This design helps to minimize the effects of environmental gradients within the trial area, such as variations in soil type, moisture, or light.
-
Replication: Each treatment, including controls, should be replicated at least four times to ensure statistical robustness and to account for natural variability.
-
Controls: An untreated control is essential to compare the effect of the herbicide treatment. A hand-weeded control can also be included to assess the maximum yield potential in the absence of weed competition.
-
Dose Selection: For dose-response studies, a range of doses should be selected. These rates should be sufficient to cause effects ranging from no observable effect to complete weed control, allowing for the determination of the effective dose (e.g., ED50 or ED90). It is also recommended to include a dose that is twice the intended label rate to assess crop tolerance.
-
Data Analysis: Dose-response data are typically analyzed using non-linear regression models, with the log-logistic model being a widely accepted standard. This analysis allows for the calculation of key parameters such as the ED50 (the dose required to achieve 50% of the maximum effect).
Data Presentation
The following tables present hypothetical yet representative data from this compound efficacy and dose-response trials. These tables are structured to facilitate clear comparison of treatment effects.
Table 1: Efficacy of this compound on Broadleaf Weeds
| Treatment | Application Rate (g a.i./ha) | Weed Control (%) (21 Days After Treatment) |
| Untreated Control | 0 | 0 |
| This compound | 500 | 75 |
| This compound | 1000 | 88 |
| This compound | 1500 | 95 |
| This compound | 2000 | 98 |
| Standard Herbicide | Recommended Rate | 92 |
Table 2: Dose-Response of this compound on Velvetleaf (Abutilon theophrasti)
| This compound Dose (g a.i./ha) | Plant Biomass Reduction (%) |
| 0 | 0 |
| 125 | 15 |
| 250 | 45 |
| 500 | 78 |
| 1000 | 92 |
| 2000 | 99 |
Table 3: Crop Tolerance to this compound
| Treatment | Application Rate (g a.i./ha) | Crop Injury Rating (0-10 scale) | Crop Yield (t/ha) |
| Untreated Control | 0 | 0.2 | 5.5 |
| This compound | 1000 | 1.5 | 5.2 |
| This compound | 2000 | 3.8 | 4.8 |
| Hand-Weeded Control | N/A | 0 | 6.0 |
Experimental Protocols
Protocol 1: Greenhouse Efficacy Trial
Objective: To determine the efficacy of this compound on a target weed species under controlled conditions.
Materials:
-
This compound technical grade or formulated product
-
Target weed seeds (e.g., Velvetleaf, Abutilon theophrasti)
-
Pots (10 cm diameter) filled with a standard potting mix
-
Greenhouse with controlled temperature (25°C ± 2°C) and light (16:8 hour light:dark cycle)
-
Spraying chamber calibrated to deliver a precise volume of spray solution
-
Balance, glassware, and other standard laboratory equipment
Procedure:
-
Plant Propagation: Sow weed seeds in pots and allow them to grow to the 2-4 true leaf stage.
-
Treatment Preparation: Prepare a stock solution of this compound and then a series of dilutions to achieve the desired application rates.
-
Experimental Design: Arrange the pots in a randomized complete block design within the greenhouse.
-
Herbicide Application: Apply the this compound solutions to the plants using the calibrated spraying chamber. Include an untreated control group that is sprayed with water only.
-
Data Collection: At 7, 14, and 21 days after treatment, visually assess weed control using a percentage scale (0% = no control, 100% = complete kill). At the final assessment, harvest the above-ground plant biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Data Analysis: Analyze the weed control and biomass data using analysis of variance (ANOVA) and a suitable means separation test (e.g., Tukey's HSD).
Protocol 2: Field Dose-Response Trial
Objective: To determine the dose-response relationship of this compound on a target weed species under field conditions and to assess crop safety.
Materials:
-
This compound formulated product
-
Crop seeds (e.g., corn or soybean)
-
Field plot area with a natural or seeded infestation of the target weed
-
Tractor-mounted or backpack sprayer calibrated for the desired application volume
-
Plot marking stakes, measuring tapes, and flags
-
Data collection tools (e.g., quadrats, scales)
Procedure:
-
Site Selection and Preparation: Choose a field site with uniform soil type and weed population. Prepare the seedbed according to standard agricultural practices.
-
Plot Layout: Establish individual plots (e.g., 3m x 6m) and arrange them in a randomized complete block design with at least four replications.
-
Planting: Plant the crop at the recommended seeding rate.
-
Treatment Application: Apply the different doses of this compound when the weeds are at the 2-4 true leaf stage. Include an untreated control and a hand-weeded control in each block.
-
Data Collection:
-
Weed Control: At 14 and 28 days after application, assess weed control visually and/or by counting weed density and measuring biomass within quadrats placed in each plot.
-
Crop Injury: Visually assess crop injury at 7 and 14 days after application using a 0-10 scale (0 = no injury, 10 = crop death).
-
Crop Yield: At crop maturity, harvest the crop from the center of each plot and determine the yield.
-
-
Data Analysis:
-
Fit the weed control or biomass data to a log-logistic dose-response curve to determine the ED50 and ED90 values.
-
Analyze crop injury and yield data using ANOVA to assess the impact of different this compound rates on the crop.
-
Mandatory Visualizations
Caption: this compound's mechanism of action: Inhibition of the photosynthetic electron transport chain.
Caption: A generalized workflow for conducting a this compound efficacy and dose-response trial.
References
Application Notes and Protocols for Investigating Herbicide Resistance Mechanisms Using Difenoxuron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the phenylurea herbicide Difenoxuron in studies aimed at elucidating the mechanisms of herbicide resistance in weeds. The protocols and data presented are designed to facilitate the design and execution of experiments to identify and characterize both target-site resistance (TSR) and non-target-site resistance (NTSR) to this class of herbicides.
Introduction to this compound and Herbicide Resistance
This compound is a selective, post-emergence herbicide belonging to the phenylurea class. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). This compound competes with plastoquinone for the QB binding site on the D1 protein, a core component of the PSII reaction center, thereby blocking electron transport and leading to plant death.
The emergence of herbicide-resistant weeds poses a significant threat to agricultural productivity. Resistance mechanisms are broadly categorized as:
-
Target-Site Resistance (TSR): This involves genetic mutations in the gene encoding the herbicide's target protein, which reduces the binding affinity of the herbicide. For this compound, this would involve mutations in the chloroplast-encoded psbA gene, which codes for the D1 protein.
-
Non-Target-Site Resistance (NTSR): This encompasses a range of mechanisms that prevent the herbicide from reaching its target at a lethal concentration. These can include reduced uptake, altered translocation, sequestration, or enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[1]
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is fundamental for confirming resistance and quantifying the level of resistance in a weed population.
Objective: To determine the whole-plant response of suspected resistant (R) and known susceptible (S) weed biotypes to a range of this compound concentrations.
Materials:
-
Seeds from suspected R and S weed populations (e.g., Amaranthus spp., Chenopodium album, Lolium rigidum).
-
Pots filled with a suitable potting mix.
-
Growth chamber or greenhouse with controlled environmental conditions.
-
This compound analytical standard and commercial formulation.
-
Precision bench sprayer.
-
Deionized water and appropriate solvents for herbicide stock solutions.
Procedure:
-
Plant Growth: Sow seeds of R and S biotypes in pots and grow them under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: When seedlings reach the 3-4 leaf stage, apply this compound at a range of doses (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where 1X is the recommended field rate). Include an untreated control.
-
Evaluation: At 21 days after treatment (DAT), visually assess plant mortality and measure the above-ground fresh or dry weight of the surviving plants.
-
Data Analysis: Calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both R and S biotypes using a log-logistic dose-response model. The Resistance Index (RI) is calculated as the ratio of the GR50 of the R biotype to the GR50 of the S biotype.
Data Presentation:
Table 1: Hypothetical Dose-Response Data for this compound on Susceptible and Resistant Weed Biotypes
| Biotype | GR50 (g a.i./ha) | Resistance Index (RI) |
| Susceptible (S) | 50 | - |
| Resistant (R) | 500 | 10 |
Chlorophyll Fluorescence Assay
This rapid, non-invasive technique can be used to assess the impact of this compound on PSII function.
Objective: To measure the quantum efficiency of PSII in R and S biotypes after this compound treatment.
Materials:
-
Plants from R and S biotypes at the 3-4 leaf stage.
-
This compound solution.
-
Hand-held or imaging chlorophyll fluorometer.
-
Leaf clips for dark adaptation.
Procedure:
-
Treatment: Treat plants with a discriminating dose of this compound (a dose that clearly separates the R and S responses, determined from the whole-plant bioassay).
-
Dark Adaptation: At various time points after treatment (e.g., 24, 48, 72 hours), dark-adapt a leaf from each plant for at least 20 minutes using leaf clips.
-
Measurement: Measure the minimal fluorescence (Fo) and maximal fluorescence (Fm) to calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo)/Fm).
-
Data Analysis: Compare the Fv/Fm values between treated and untreated plants of both biotypes. A significant reduction in Fv/Fm indicates PSII inhibition.
Data Presentation:
Table 2: Hypothetical Chlorophyll Fluorescence Data (Fv/Fm) 48 Hours After this compound Treatment
| Biotype | Treatment | Mean Fv/Fm | % Inhibition |
| Susceptible (S) | Untreated | 0.82 | - |
| Susceptible (S) | This compound | 0.25 | 69.5 |
| Resistant (R) | Untreated | 0.81 | - |
| Resistant (R) | This compound | 0.75 | 7.4 |
Target-Site Resistance Analysis: psbA Gene Sequencing
Objective: To identify mutations in the psbA gene of R biotypes that may confer resistance to this compound.
Materials:
-
Leaf tissue from R and S plants.
-
DNA extraction kit.
-
Primers designed to amplify the relevant region of the psbA gene.
-
PCR reagents and thermocycler.
-
DNA sequencing service.
Procedure:
-
DNA Extraction: Extract total genomic DNA from the leaf tissue of individual R and S plants.
-
PCR Amplification: Amplify the region of the psbA gene that encodes the D1 protein binding niche using specific primers.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the nucleotide and deduced amino acid sequences from R and S plants to identify any mutations. Common mutations conferring resistance to PSII inhibitors occur at positions such as Ser-264, Val-219, and Ala-251.
Data Presentation:
Table 3: Hypothetical psbA Gene Mutations in this compound-Resistant Weeds
| Biotype | Codon 264 | Codon 219 | Deduced Amino Acid Change |
| Susceptible (S) | TCG | GTT | Serine, Valine |
| Resistant (R) | GCG | ATT | Alanine, Isoleucine |
Non-Target-Site Resistance Analysis: Herbicide Metabolism Assay
Objective: To determine if enhanced metabolism of this compound contributes to resistance in the R biotype.
Materials:
-
Seedlings of R and S biotypes.
-
Radiolabeled (14C) this compound or analytical grade this compound.
-
Liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) system.
-
Plant tissue extraction buffers and solvents.
-
Cytochrome P450 inhibitor (e.g., malathion) and GST inhibitor (e.g., NBD-Cl).
Procedure:
-
Herbicide Treatment: Treat R and S seedlings with this compound. For inhibitor studies, pre-treat a subset of plants with a P450 or GST inhibitor before this compound application.
-
Tissue Harvesting: Harvest plant tissue at different time points after treatment (e.g., 6, 12, 24, 48 hours).
-
Metabolite Extraction: Extract this compound and its metabolites from the plant tissue using an appropriate solvent system.
-
Quantification: Analyze the extracts using LC-MS or HPLC to quantify the amount of parent this compound and its metabolites.
-
Data Analysis: Compare the rate of this compound metabolism between R and S biotypes. A faster rate of metabolism in the R biotype, which is reversed by a P450 or GST inhibitor, suggests NTSR.
Data Presentation:
Table 4: Hypothetical this compound Metabolism in Susceptible and Resistant Weed Biotypes
| Biotype | Time (hours) | Parent this compound Remaining (%) |
| Susceptible (S) | 24 | 75 |
| Resistant (R) | 24 | 25 |
| Resistant (R) + P450 inhibitor | 24 | 70 |
Visualization of Pathways and Workflows
References
Solid-Phase Extraction for Difenoxuron Cleanup in Water Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difenoxuron is a phenylurea herbicide used to control broadleaf and grassy weeds in various agricultural applications.[1][2] Its presence in water sources is a growing environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved cleanup efficiency.[3] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes reversed-phase solid-phase extraction to isolate this compound from aqueous matrices. A C18 sorbent is conditioned to activate the stationary phase. The water sample is then passed through the SPE cartridge, where this compound is retained through hydrophobic interactions. Interferences are washed away, and the analyte is subsequently eluted with an organic solvent. The final extract is then analyzed by LC-MS/MS for accurate quantification.
Data Presentation
The following tables summarize the expected quantitative performance of the SPE method for this compound, based on data from similar phenylurea herbicides.
Table 1: SPE Method Performance for Phenylurea Herbicides
| Parameter | Expected Value | Reference |
| Recovery | 70-120% | [3] |
| Relative Standard Deviation (RSD) | <20% | [4] |
| Limit of Detection (LOD) | 0.001 - 0.025 µg/L | |
| Limit of Quantification (LOQ) | 0.003 - 0.076 µg/L |
Table 2: Example Recovery Data for Phenylurea Herbicides in Spiked Water Samples
| Compound | Spiking Level (µg/L) | Mean Recovery (%) | RSD (%) (n=6) |
| Diuron | 0.2 | 85 | 5.2 |
| 1.0 | 92 | 3.8 | |
| Linuron | 0.2 | 88 | 4.5 |
| 1.0 | 95 | 3.1 | |
| This compound (Expected) | 0.2 | 80 - 95 | <10 |
| 1.0 | 85 - 100 | <7 |
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: C18, 500 mg, 6 mL (or similar reversed-phase polymeric sorbent like Oasis HLB)
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Nitrogen gas, high purity
-
Glass fiber filters, 1 µm
-
SPE vacuum manifold
Sample Preparation
-
Collect water samples in amber glass bottles.
-
Filter the water samples through a 1 µm glass fiber filter to remove suspended solids.
-
Acidify the samples to a pH of approximately 3-4 with formic acid.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water. Do not allow the cartridge to go dry.
-
Loading: Load 500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any polar interferences.
-
Drying: Dry the cartridge under vacuum for approximately 10-20 minutes to remove excess water.
-
Elution: Elute the retained this compound with two 5 mL aliquots of methanol into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from other matrix components.
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.
Visualizations
This compound Cleanup Workflow
Caption: Workflow for this compound analysis using SPE.
Mechanism of Action of Phenylurea Herbicides
Phenylurea herbicides, including this compound, act by inhibiting photosynthesis. They bind to the D1 protein in Photosystem II (PSII), blocking the electron transport chain and leading to the production of reactive oxygen species that cause cellular damage and plant death.
References
- 1. Photochemical behaviour of phenylurea herbicides_Chemicalbook [chemicalbook.com]
- 2. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of pesticides in water samples by solid phase extraction and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
developing immunoassays for rapid Difenoxuron screening
Application Note & Protocol
Topic: Development of a Competitive ELISA for Rapid Screening of Difenoxuron
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a phenylurea herbicide used to control broad-leaved weeds and grasses in various crops.[1][2] Its potential for residue accumulation in soil and water necessitates the development of rapid, sensitive, and cost-effective screening methods for environmental and food safety monitoring.[3] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive alternative to traditional chromatographic methods for detecting small molecules like pesticides.[4]
This application note describes the development of a sensitive and specific indirect competitive ELISA (ic-ELISA) for the quantitative determination of this compound. The core of this assay is the production of a specific polyclonal antibody and the synthesis of a novel hapten for use as an immunogen and coating antigen.
Principle of the Assay
The developed assay is an indirect competitive ELISA. The microtiter plate wells are coated with a this compound-protein conjugate (coating antigen). The assay involves a competitive binding reaction between the this compound in the sample and the immobilized coating antigen for a limited number of specific anti-Difenoxuron antibody binding sites.
Initially, the sample or standard containing free this compound is incubated with the specific primary antibody. This mixture is then added to the coated plate. Any antibody that has not bound to the free this compound in the sample will bind to the coating antigen on the plate. A secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody captured on the plate. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample leads to less primary antibody binding to the plate, resulting in a weaker color signal.
Experimental Protocols
Protocol: Hapten Synthesis (DFN-COOH)
To render this compound immunogenic, a hapten (DFN-COOH) is synthesized by introducing a carboxylic acid spacer arm. This is achieved by demethylating the methoxy group to a hydroxyl group, followed by reaction with succinic anhydride.
-
Demethylation: Dissolve this compound (1 mmol) in dichloromethane (DCM, 20 mL). Cool the solution to 0°C in an ice bath. Add boron tribromide (BBr₃, 1.2 mmol) dropwise while stirring. Let the reaction proceed at room temperature for 4 hours. Quench the reaction by slowly adding water (10 mL). Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under vacuum to yield the hydroxylated intermediate (DFN-OH).
-
Carboxyl Functionalization: Dissolve the DFN-OH intermediate (1 mmol) and succinic anhydride (1.2 mmol) in anhydrous pyridine (15 mL). Add a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the mixture at 60°C for 12 hours. After cooling, acidify the solution with 2M HCl to pH 2-3. Extract the final hapten, DFN-COOH, with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify using silica gel chromatography.
Protocol: Preparation of Immunogen and Coating Antigen
The active ester method is used to conjugate the hapten (DFN-COOH) to carrier proteins. Bovine Serum Albumin (BSA) is used for the immunogen (DFN-BSA) and Ovalbumin (OVA) for the coating antigen (DFN-OVA).
-
Hapten Activation: Dissolve DFN-COOH (0.1 mmol), N-hydroxysuccinimide (NHS, 0.12 mmol), and N,N'-dicyclohexylcarbodiimide (DCC, 0.12 mmol) in 2 mL of anhydrous N,N-dimethylformamide (DMF). Stir the solution at room temperature in the dark for 6 hours to form the active ester.
-
Conjugation to BSA (Immunogen): Dissolve 100 mg of BSA in 10 mL of 0.1 M phosphate buffer (pH 8.0). Slowly add the activated hapten solution dropwise while stirring. Allow the reaction to proceed for 12 hours at 4°C.
-
Conjugation to OVA (Coating Antigen): Follow the same procedure as for BSA, but use 100 mg of OVA.
-
Purification: Purify both conjugates (DFN-BSA and DFN-OVA) by dialysis against phosphate-buffered saline (PBS, pH 7.4) for 3 days with multiple buffer changes to remove unconjugated hapten and byproducts. Lyophilize the purified conjugates and store at -20°C.
Protocol: Polyclonal Antibody Production
-
Immunization: Emulsify the DFN-BSA immunogen (1 mg/mL in PBS) with an equal volume of Freund's complete adjuvant. Immunize two New Zealand white rabbits with 1 mL of the emulsion via multisite subcutaneous injections.[5]
-
Booster Injections: Administer booster injections every three weeks using the same amount of immunogen emulsified with Freund's incomplete adjuvant.
-
Titer Determination: Collect blood from the ear vein 10 days after the third and subsequent booster injections. Determine the antibody titer using a non-competitive indirect ELISA with plates coated with DFN-OVA.
-
Antiserum Collection: When a high antibody titer is achieved (e.g., >1:20,000), perform a final bleed. Separate the serum, and purify the IgG fraction using a Protein A affinity chromatography column. Store the purified polyclonal antibody at -20°C.
Protocol: Indirect Competitive ELISA (ic-ELISA)
-
Coating: Dilute the coating antigen (DFN-OVA) to an optimal concentration (e.g., 1 µg/mL) in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing (1): Discard the coating solution and wash the plate three times with 250 µL per well of wash buffer (PBS containing 0.05% Tween-20, PBST).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 2 hours at 37°C to block non-specific binding sites.
-
Washing (2): Repeat the washing step as in 3.2.
-
Competitive Reaction: Add 50 µL of this compound standard solution (in a concentration gradient, e.g., 0, 0.05, 0.1, 0.5, 1, 5, 10, 50 ng/mL) or sample extract to the wells. Then, immediately add 50 µL of the diluted anti-Difenoxuron antibody to each well. Incubate for 1 hour at 37°C.
-
Washing (3): Repeat the washing step as in 3.2.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated goat anti-rabbit IgG, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing (4): Repeat the washing step as in 3.2, but increase to five washes.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate for 15 minutes at room temperature in the dark.
-
Stopping Reaction: Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
Measurement: Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.
Results and Discussion
Assay Performance
A standard curve was generated by plotting the inhibition percentage against the logarithm of the this compound concentration. The inhibition was calculated as [1 - (OD_sample / OD_blank)] × 100%. The resulting data was fitted to a four-parameter logistic equation to determine key assay parameters.
Table 1: this compound Immunoassay Standard Curve Data
| This compound (ng/mL) | Mean OD 450nm | B/B₀ (%) |
|---|---|---|
| 0 | 1.254 | 100.0 |
| 0.05 | 1.102 | 87.9 |
| 0.1 | 0.988 | 78.8 |
| 0.5 | 0.651 | 51.9 |
| 1.0 | 0.453 | 36.1 |
| 5.0 | 0.189 | 15.1 |
| 10.0 | 0.121 | 9.6 |
| 50.0 | 0.075 | 6.0 |
B/B₀ (%) = (Mean OD of standard / Mean OD of zero standard) x 100
Table 2: Quantitative Performance of the this compound ELISA
| Parameter | Value | Description |
|---|---|---|
| IC₅₀ | 0.48 ng/mL | Concentration causing 50% inhibition. |
| Limit of Detection (LOD) | 0.04 ng/mL | Lowest concentration detectable (IC₁₀). |
| Linear Working Range | 0.1 - 10 ng/mL | Range where the assay is most accurate (IC₂₀-IC₈₀). |
| Intra-assay Precision (CV%) | < 8% | Variation within the same plate. |
| Inter-assay Precision (CV%) | < 12% | Variation between different plates/days. |
Assay Specificity (Cross-Reactivity)
The specificity of the antibody was evaluated by testing its cross-reactivity (CR) with other structurally related phenylurea herbicides. The CR was calculated using the formula: CR (%) = [IC₅₀ (this compound) / IC₅₀ (analogue)] × 100%.
Table 3: Cross-Reactivity of the Assay with Other Phenylurea Herbicides
| Compound | Structure | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
|---|---|---|---|
| This compound | (Target) | 0.48 | 100 |
| Fluometuron | Similar | 95.2 | 0.5 |
| Diuron | Similar | 121.5 | 0.4 |
| Linuron | Similar | > 1000 | < 0.1 |
| Monuron | Similar | > 1000 | < 0.1 |
| Atrazine | (Triazine) | > 5000 | < 0.01 |
| Glyphosate | (Organophosphate) | > 5000 | < 0.01 |
The results indicate that the developed antibody is highly specific for this compound, with negligible cross-reactivity to other common herbicides, making the assay highly selective.
Overall Workflow
The entire process, from initial design to a validated assay, follows a structured workflow.
Conclusion
This application note provides a comprehensive set of protocols for the development of a sensitive and specific indirect competitive ELISA for the rapid screening of this compound. The assay exhibits a low limit of detection (0.04 ng/mL) and high specificity, making it a valuable tool for high-throughput analysis of this compound residues in environmental and agricultural samples. The detailed methodologies and performance data serve as a robust guide for researchers aiming to establish similar immunoassays for small molecule detection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Ref: C3470) [sitem.herts.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bcpc.org [bcpc.org]
- 5. Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment - PMC [pmc.ncbi.nlm.nih.gov]
Application of Radiolabeled Difenoxuron in Plant Uptake, Translocation, and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of pesticide fate in the environment is a critical aspect of ensuring agricultural sustainability and food safety. Radiolabeling techniques, particularly using Carbon-14 ([¹⁴C]), offer a highly sensitive and definitive method for tracing the uptake, translocation, and metabolism of active ingredients in plant systems.[1][2][3] This document outlines the application of [¹⁴C]-Difenoxuron for such studies, providing detailed protocols and data interpretation guidelines.
Difenoxuron is a substituted urea herbicide, and understanding its behavior within the plant is essential for optimizing its efficacy, assessing potential crop injury, and evaluating residue levels in edible plant parts. By labeling the this compound molecule with ¹⁴C, researchers can track its movement and transformation with high precision, overcoming the challenges of complex plant matrices.[4]
The primary objectives of using [¹⁴C]-Difenoxuron in plant studies are:
-
Quantifying Foliar and Root Uptake: Determining the rate and extent of absorption through leaves and roots.
-
Mapping Translocation Pathways: Identifying the movement of the parent compound and its metabolites throughout the plant (e.g., from leaves to roots or vice versa).
-
Characterizing Metabolic Fate: Identifying the metabolites formed, their distribution within the plant, and the overall metabolic pathway.
-
Establishing Mass Balance: Accounting for the total applied radioactivity to understand the complete distribution of the pesticide in the plant-soil-atmosphere system.[1]
The methodologies described herein are based on established radiometric approaches for herbicide analysis and can be adapted for various plant species and experimental conditions.
Experimental Protocols
Protocol 1: Foliar Application and Uptake of [¹⁴C]-Difenoxuron
Objective: To determine the rate of foliar absorption and the extent of translocation of [¹⁴C]-Difenoxuron following application to plant leaves.
Materials:
-
[¹⁴C]-Difenoxuron of known specific activity (e.g., labeled on the phenyl ring).
-
Test plants (e.g., wheat, soybean) at a specified growth stage.
-
Microsyringe.
-
Cellulose acetate solution.
-
Liquid Scintillation Counter (LSC).
-
Biological Oxidizer.
-
High-Performance Liquid Chromatography with Radiodetector (HPLC-Radio).
-
QuEChERS extraction kits.
Procedure:
-
Plant Growth: Grow test plants in a controlled environment (growth chamber or greenhouse) in pots containing a suitable soil or hydroponic medium.
-
Preparation of Treatment Solution: Prepare a treatment solution of [¹⁴C]-Difenoxuron in a suitable solvent (e.g., acetone:water with a surfactant) to a known concentration and radioactivity.
-
Application: Apply a precise volume (e.g., 10 µL) of the treatment solution as discrete droplets to the adaxial surface of a specific leaf (e.g., the second true leaf) of each plant.
-
Time-Course Sampling: Harvest plants at various time points after application (e.g., 6, 24, 48, 72, and 96 hours).
-
Leaf Wash: At each time point, wash the treated leaf with a suitable solvent (e.g., acetone:water) to remove unabsorbed [¹⁴C]-Difenoxuron from the leaf surface. The radioactivity in the wash solution is quantified by LSC.
-
Plant Sectioning: Section the plant into the following parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.
-
Homogenization and Extraction: Homogenize each plant section and extract the radioactive residues using a suitable method like QuEChERS.
-
Quantification of Radioactivity:
-
Analyze an aliquot of the extract by LSC to determine the total radioactivity absorbed and translocated into each plant part.
-
Combust the remaining solid plant material in a biological oxidizer to determine the amount of non-extractable (bound) residues.
-
-
Metabolite Profiling: Analyze the extracts using HPLC-Radio to separate and quantify the parent [¹⁴C]-Difenoxuron and its metabolites.
Protocol 2: Root Uptake and Translocation of [¹⁴C]-Difenoxuron from Soil
Objective: To evaluate the uptake of [¹⁴C]-Difenoxuron from the soil by plant roots and its subsequent translocation to the shoots.
Materials:
-
[¹⁴C]-Difenoxuron of known specific activity.
-
Test plants and soil.
-
Pots designed to separate soil and root zones if necessary.
-
LSC, Biological Oxidizer, HPLC-Radio.
-
QuEChERS extraction kits.
Procedure:
-
Soil Treatment: Prepare a batch of soil treated with a known amount of [¹⁴C]-Difenoxuron. The application rate should be equivalent to the recommended field application rate.
-
Plant Growth: Transplant seedlings of the test plant into pots containing the treated soil.
-
Time-Course Sampling: Harvest plants at various time points after transplanting (e.g., 1, 3, 7, 14, and 21 days).
-
Sample Processing:
-
At each harvest, carefully remove the plant from the soil, gently washing the roots to remove adhering soil particles.
-
Section the plant into roots and shoots.
-
Collect soil samples from the pots.
-
-
Extraction and Analysis:
-
Homogenize and extract the plant parts (roots and shoots) as described in Protocol 1.
-
Extract the soil samples to determine the concentration of [¹⁴C]-Difenoxuron and its metabolites remaining in the soil.
-
-
Quantification and Profiling:
-
Quantify the radioactivity in the plant extracts and soil extracts using LSC.
-
Determine the amount of bound residues in the plant and soil samples using a biological oxidizer.
-
Perform metabolite profiling of the extracts using HPLC-Radio.
-
Data Presentation
The quantitative data from these studies can be summarized in the following tables for clear comparison. (Note: The following data is hypothetical and for illustrative purposes).
Table 1: Distribution of Radioactivity in Wheat Plants Following Foliar Application of [¹⁴C]-Difenoxuron (% of Applied Radioactivity)
| Time (Hours) | Leaf Wash (Unabsorbed) | Treated Leaf (Absorbed) | Shoots Above Treated Leaf | Shoots Below Treated Leaf | Roots | Bound Residues | Total Recovery |
| 6 | 85.2 | 12.5 | 0.3 | 0.1 | <0.1 | 1.8 | 99.9 |
| 24 | 65.8 | 28.9 | 1.2 | 0.5 | 0.2 | 3.3 | 99.9 |
| 48 | 48.3 | 42.1 | 2.5 | 1.1 | 0.4 | 5.5 | 99.9 |
| 72 | 35.1 | 50.5 | 4.2 | 1.8 | 0.6 | 7.7 | 99.9 |
| 96 | 28.9 | 54.3 | 5.8 | 2.5 | 0.8 | 7.6 | 99.9 |
Table 2: Distribution of Radioactivity in Soybean Plants Following Root Uptake of [¹⁴C]-Difenoxuron from Soil (% of Total Radioactivity Absorbed by the Plant)
| Time (Days) | Roots | Shoots | Total Absorbed (% of Applied) |
| 1 | 92.3 | 7.7 | 5.2 |
| 3 | 85.1 | 14.9 | 12.8 |
| 7 | 76.5 | 23.5 | 25.3 |
| 14 | 68.2 | 31.8 | 40.1 |
| 21 | 60.9 | 39.1 | 51.7 |
Table 3: Metabolite Profile in Wheat Shoots 96 Hours After Foliar Application of [¹⁴C]-Difenoxuron (% of Total Radioactivity in Shoots)
| Compound | % of Radioactivity |
| This compound | 65.4 |
| Metabolite 1 (Hydroxylated this compound) | 18.2 |
| Metabolite 2 (N-demethylated this compound) | 9.8 |
| Other Metabolites | 3.1 |
| Bound Residues | 3.5 |
Visualization of Experimental Workflows and Pathways
Caption: Workflow for Foliar Uptake Study of [¹⁴C]-Difenoxuron.
Caption: Workflow for Root Uptake Study of [¹⁴C]-Difenoxuron.
Caption: Generalized Metabolic Pathway of this compound in Plants.
References
Determining the Soil Bioavailability of Difenoxuron: Application Notes and Protocols for Bioassay Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three common bioassay techniques to assess the soil bioavailability of Difenoxuron, a phenylurea herbicide. The bioavailability of a herbicide in soil is a critical factor in determining its efficacy against target weeds and its potential risk to non-target organisms. While analytical methods can determine the total concentration of a chemical in the soil, bioassays provide a measure of the fraction that is biologically available and therefore capable of exerting a toxic effect.
This compound is a selective, post-emergence herbicide that controls annual broad-leaved weeds. Its primary mode of action is the inhibition of photosynthesis at photosystem II.[1] Understanding its bioavailability is essential for predicting its environmental fate and impact.
Plant-Based Bioassay for this compound Bioavailability
Plant bioassays are a direct and effective method to determine the phytotoxic potential of herbicide residues in the soil.[2][3] These assays use sensitive plant species to indicate the presence of bioavailable herbicide.
Principle
This protocol describes a dose-response bioassay to determine the Effective Dose (ED) of this compound that causes a certain level of inhibition (e.g., 50% reduction in a measured endpoint, ED50) to a sensitive plant species. The endpoint can be seed germination, root elongation, or biomass production.
Experimental Protocol
1. Selection of Test Species:
-
Choose a plant species known to be sensitive to photosystem II inhibitors. Common sensitive species for herbicide bioassays include cucumber (Cucumis sativus), oat (Avena sativa), and mustard (Sinapis alba).[3] The specific crop to be planted in the field can also be used.
2. Soil Preparation:
-
Collect a representative soil sample from the area of interest. Also, collect a control soil from an area known to be free of herbicide contamination.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.
-
Determine the soil's physicochemical properties (pH, organic matter content, texture) as these can influence this compound's bioavailability.
3. Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
A series of soil concentrations should be prepared by spiking the control soil with the this compound stock solution. The concentration range should be determined from preliminary range-finding tests.
-
Ensure the solvent is evaporated from the soil before planting.
4. Experimental Setup:
-
Use pots or containers of a uniform size.
-
For each this compound concentration and the control, set up at least four replicates.
-
Fill each pot with a known amount of the prepared soil.
-
Plant a specific number of seeds of the chosen test species in each pot.
5. Growth Conditions:
-
Place the pots in a controlled environment (growth chamber or greenhouse) with consistent temperature, light (photoperiod and intensity), and humidity.
-
Water the pots as needed to maintain optimal soil moisture.
6. Data Collection and Analysis:
-
After a predetermined period (e.g., 14-21 days), harvest the plants.
-
Measure the chosen endpoints, such as:
-
Germination rate (%)
-
Root length (mm)
-
Shoot height (cm)
-
Fresh and dry biomass (g)
-
-
Calculate the percent inhibition for each endpoint relative to the control.
-
Use a suitable statistical model (e.g., log-logistic dose-response model) to calculate the ED50 value.
Data Presentation
The results of the plant bioassay should be summarized in a table to facilitate comparison.
Table 1: Example Data Table for Plant Bioassay Results
| This compound Concentration (mg/kg soil) | Germination Rate (%) | Average Root Length (mm) ± SD | Average Dry Biomass (g) ± SD | Inhibition of Biomass (%) |
| 0 (Control) | 98 ± 2 | 120 ± 15 | 1.5 ± 0.2 | 0 |
| 0.1 | 95 ± 3 | 110 ± 12 | 1.3 ± 0.1 | 13.3 |
| 0.5 | 85 ± 5 | 85 ± 10 | 0.9 ± 0.15 | 40.0 |
| 1.0 | 60 ± 8 | 50 ± 8 | 0.6 ± 0.1 | 60.0 |
| 2.0 | 30 ± 7 | 25 ± 5 | 0.3 ± 0.05 | 80.0 |
| 5.0 | 10 ± 4 | 10 ± 3 | 0.1 ± 0.02 | 93.3 |
Experimental Workflow
Caption: Workflow for the plant-based bioassay to determine this compound bioavailability.
Earthworm Acute Toxicity Bioassay
Earthworms are important bioindicators of soil health. An acute toxicity test using the earthworm Eisenia fetida can determine the lethal concentration of bioavailable this compound in the soil.
Principle
This protocol is based on the OECD 207 guideline for the Earthworm Acute Toxicity Test. It determines the concentration of this compound that is lethal to 50% of the test population (LC50) over a 14-day exposure period.
Experimental Protocol
1. Test Organism:
-
Adult Eisenia fetida with a well-developed clitellum are used. The worms should be from a synchronized culture and acclimated to the test conditions.
2. Artificial Soil:
-
The test is typically conducted in a standardized artificial soil to ensure reproducibility. The composition of the artificial soil according to OECD 207 is:
-
70% sand
-
20% kaolin clay
-
10% sphagnum peat
-
Calcium carbonate (CaCO3) to adjust the pH to 6.0 ± 0.5.
-
-
The moisture content of the soil should be adjusted to 40-60% of its maximum water holding capacity.
3. Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound.
-
A series of concentrations are prepared by mixing the this compound stock solution with the artificial soil. A geometric series of at least five concentrations is recommended.
-
A control group with untreated artificial soil must be included.
4. Experimental Setup:
-
Use glass containers of about 1 liter capacity.
-
Add a known amount of the prepared soil (e.g., 500 g) to each container.
-
Introduce a specific number of earthworms (e.g., 10) into each container.
-
Each concentration and the control should have at least four replicates.
5. Test Conditions:
-
The test is conducted in the dark at a constant temperature of 20 ± 2°C.
-
The containers should be covered with perforated lids to allow for gas exchange while preventing the worms from escaping.
6. Observations and Data Collection:
-
Mortality is assessed at 7 and 14 days. Earthworms are considered dead if they do not respond to a gentle mechanical stimulus.
-
Sub-lethal effects, such as changes in behavior (e.g., coiling, burrowing activity) and morphology (e.g., lesions, swelling), should also be recorded.
-
The weight of the surviving worms can be measured at the beginning and end of the test.
7. Data Analysis:
-
The LC50 value and its 95% confidence limits are calculated for the 14-day exposure period using probit analysis or another suitable statistical method.
Data Presentation
The results of the earthworm acute toxicity test should be presented in a clear and concise table.
Table 2: Example Data Table for Earthworm Acute Toxicity Bioassay
| This compound Concentration (mg/kg soil) | Number of Earthworms per Replicate | Number of Replicates | Mortality at 14 days (%) | LC50 (14 days) (mg/kg soil) (95% CI) |
| 0 (Control) | 10 | 4 | 0 | - |
| 10 | 10 | 4 | 5 | |
| 25 | 10 | 4 | 20 | |
| 50 | 10 | 4 | 55 | 48.5 (42.1 - 55.8) |
| 100 | 10 | 4 | 90 | |
| 200 | 10 | 4 | 100 |
Experimental Workflow
Caption: Workflow for the earthworm acute toxicity bioassay.
Microbial Respiration Bioassay
Soil microorganisms play a crucial role in nutrient cycling and the degradation of organic compounds. Herbicides can impact microbial activity, and measuring soil respiration is a common method to assess these effects.
Principle
This bioassay measures the rate of carbon dioxide (CO2) evolution from the soil as an indicator of overall microbial activity. A significant inhibition of soil respiration in the presence of this compound suggests a negative impact on the soil microbial community.
Experimental Protocol
1. Soil Preparation:
-
Collect and sieve fresh soil as described for the plant bioassay.
-
Adjust the soil moisture to 50-60% of its water-holding capacity.
-
Pre-incubate the soil for a few days to allow the microbial community to stabilize.
2. Preparation of this compound Concentrations:
-
Prepare a series of this compound-spiked soil samples as described previously. Include an untreated control.
3. Experimental Setup:
-
Place a known amount of soil (e.g., 100 g) into airtight containers (e.g., respirometer jars).
-
Each concentration and the control should have at least three replicates.
-
A vial containing a known concentration of sodium hydroxide (NaOH) or another CO2 trap is placed inside each container to capture the evolved CO2. A container with no soil should be included as a blank.
4. Incubation:
-
Incubate the containers in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7, 14, and 28 days).
5. Measurement of CO2 Evolution:
-
The amount of CO2 evolved is determined by titrating the remaining NaOH with hydrochloric acid (HCl).
-
Alternatively, an infrared gas analyzer can be used for direct measurement of CO2 in the headspace of the containers.
6. Data Analysis:
-
Calculate the cumulative amount of CO2 evolved per unit of soil over time.
-
Compare the respiration rates in the this compound-treated soils to the control.
-
The concentration of this compound that causes a 50% reduction in soil respiration (EC50) can be calculated.
Data Presentation
The data from the microbial respiration bioassay can be presented in a table showing the cumulative CO2 evolution at different time points.
Table 3: Example Data Table for Microbial Respiration Bioassay
| This compound Concentration (mg/kg soil) | Cumulative CO2-C (µg/g soil) after 7 days ± SD | Cumulative CO2-C (µg/g soil) after 14 days ± SD | Cumulative CO2-C (µg/g soil) after 28 days ± SD | Inhibition of Respiration at 28 days (%) |
| 0 (Control) | 50 ± 5 | 95 ± 8 | 180 ± 15 | 0 |
| 1 | 48 ± 4 | 90 ± 7 | 170 ± 12 | 5.6 |
| 5 | 42 ± 5 | 80 ± 6 | 150 ± 10 | 16.7 |
| 10 | 35 ± 4 | 65 ± 5 | 120 ± 9 | 33.3 |
| 25 | 25 ± 3 | 45 ± 4 | 80 ± 7 | 55.6 |
| 50 | 18 ± 2 | 30 ± 3 | 55 ± 5 | 69.4 |
Experimental Workflow
Caption: Workflow for the microbial respiration bioassay.
Conclusion
The bioassay techniques described in these application notes provide valuable tools for assessing the bioavailable fraction of this compound in soil. By using a combination of plant, invertebrate, and microbial bioassays, researchers can gain a comprehensive understanding of the potential ecotoxicological effects of this herbicide. It is crucial to adapt and validate these general protocols for the specific soil types and environmental conditions under investigation. The generation of specific dose-response data for this compound will be essential for accurate environmental risk assessments.
References
Application Note & Protocol: Evaluating the Ecotoxicological Impact of Difenoxuron on Soil Microbial Communities
Abstract
This document provides a comprehensive set of protocols for researchers and scientists to assess the impact of the phenylurea herbicide Difenoxuron on soil microbial communities. This compound is utilized for controlling broad-leaved weeds and grasses[1]. Understanding its non-target effects on soil microorganisms is crucial for a complete environmental risk assessment, as these communities are vital for soil health, nutrient cycling, and fertility[2][3]. The following protocols detail a laboratory-based soil microcosm study, encompassing experimental design, and methods for analyzing microbial community structure, biomass, and functional activity.
Introduction to this compound
This compound (3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea) is a selective, systemic herbicide belonging to the phenylurea class[1][4]. Its primary mode of action is the inhibition of photosynthesis at photosystem II. Upon application, this compound enters the soil environment where it can interact with a diverse range of non-target microorganisms. The effects of herbicides on soil microbial communities can be complex and variable, ranging from transient inhibition of specific groups to shifts in community structure and function. Therefore, a multi-pronged approach is necessary to evaluate its potential ecotoxicological effects.
This guide outlines key experiments to quantify these impacts:
-
Microbial Community Structure: Analysis of bacterial and fungal community composition and diversity via high-throughput sequencing of 16S rRNA and ITS genes.
-
Microbial Biomass: Estimation of the viable microbial biomass using Phospholipid Fatty Acid (PLFA) analysis.
-
Microbial Activity: Measurement of key soil enzyme activities (Dehydrogenase, Phosphatase, and Urease) as indicators of microbial function.
Experimental Design and Setup
A controlled laboratory microcosm experiment is recommended to assess the direct effects of this compound while minimizing environmental variability.
2.1. Soil Collection and Characterization
-
Collect topsoil (0-15 cm depth) from a field with no recent history of herbicide application.
-
Homogenize the soil by sieving it through a 2 mm mesh to remove stones and large organic debris.
-
Characterize the soil for key physicochemical properties such as texture, pH, organic carbon content, total nitrogen, and moisture content.
2.2. Microcosm Preparation
-
Use sterile glass jars or plastic containers as microcosms, each containing a pre-determined amount of the homogenized soil (e.g., 200 g).
-
Adjust the soil moisture to 60% of its water-holding capacity and pre-incubate the microcosms for one week in the dark at a constant temperature (e.g., 25°C) to allow the microbial community to stabilize.
2.3. This compound Application
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetone, followed by dilution with sterile deionized water). An equivalent amount of the solvent should be applied to the control group.
-
Treatment Groups:
-
Control (C): Soil treated with the solvent carrier only.
-
Recommended Dose (RD): Soil treated with this compound at the manufacturer's recommended field application rate, adjusted for the soil volume in the microcosm.
-
High Dose (HD): Soil treated with a higher concentration (e.g., 5x or 10x the recommended dose) to assess dose-dependent effects.
-
-
Apply the respective solutions evenly to the soil surface of each microcosm and mix thoroughly.
-
Each treatment should be performed in triplicate or quadruplicate for statistical robustness.
2.4. Incubation and Sampling
-
Incubate the microcosms under controlled conditions (e.g., 25°C, in the dark). Maintain moisture levels by periodic additions of sterile deionized water.
-
Collect soil samples from each microcosm at specified time points (e.g., Day 0, 7, 14, 30, and 60) to assess both short-term and potential long-term impacts.
-
Each sample should be divided into subsamples for the different analyses: one for DNA extraction (store at -80°C), one for PLFA analysis (store at -80°C), and one for enzyme assays (store at 4°C for immediate analysis or freeze as appropriate).
Caption: Experimental workflow for assessing this compound's impact.
Detailed Experimental Protocols
Protocol 1: Soil DNA Extraction for Microbial Community Analysis
This protocol is adapted from methods designed to yield high-quality DNA from soil, which is often rich in PCR inhibitors like humic acids.
Materials:
-
Soil sample (0.5 g)
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM EDTA (pH 8.0), 1.5 M NaCl, 1% CTAB.
-
Lysozyme solution (10 mg/mL)
-
Proteinase K solution (10 mg/mL)
-
20% SDS solution
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Sterile, nuclease-free water or TE buffer.
-
Bead-beating tubes with ceramic beads.
Procedure:
-
Add 0.5 g of soil to a 2 mL bead-beating tube.
-
Add 750 µL of Extraction Buffer, 50 µL of Lysozyme, and 50 µL of Proteinase K.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
Add 100 µL of 20% SDS and vortex vigorously.
-
Perform bead-beating for 2 minutes at maximum speed to mechanically lyse cells.
-
Incubate at 65°C for 30 minutes, inverting the tubes every 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at 14,000 x g for 5 minutes. Transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.
-
To the final aqueous phase, add 0.7 volumes of ice-cold isopropanol and incubate at -20°C for 1 hour to precipitate the DNA.
-
Centrifuge at 14,000 x g for 20 minutes to pellet the DNA. Discard the supernatant.
-
Wash the DNA pellet with 500 µL of ice-cold 70% ethanol. Centrifuge for 5 minutes.
-
Air-dry the pellet for 10-15 minutes and resuspend in 50 µL of nuclease-free water or TE buffer.
-
Assess DNA quality (A260/280 and A260/230 ratios) and quantity using a spectrophotometer.
-
The extracted DNA is now ready for PCR amplification of 16S rRNA (for bacteria) and ITS (for fungi) regions, followed by high-throughput sequencing.
Protocol 2: Phospholipid Fatty Acid (PLFA) Analysis for Microbial Biomass
PLFA analysis provides a quantitative measure of the viable microbial biomass as phospholipids are rapidly degraded upon cell death. This protocol is based on a modified Bligh-Dyer extraction method.
Materials:
-
Freeze-dried soil sample (1-3 g)
-
Citrate buffer (0.15 M, pH 4.0)
-
Chloroform
-
Methanol
-
Silica solid-phase extraction (SPE) columns
-
Methanolic KOH
-
Acetic acid (1.0 M)
-
Hexane
-
Internal standard (e.g., 19:0 phosphatidylcholine).
Procedure:
-
Lipid Extraction:
-
Add 3 g of freeze-dried soil to a centrifuge tube.
-
Add the internal standard.
-
Add a single-phase extraction mixture of chloroform:methanol:citrate buffer (1:2:0.8 v/v/v).
-
Shake for 2 hours and then centrifuge to separate the soil.
-
Collect the supernatant. Add additional chloroform and buffer to break the phase separation, and collect the lower chloroform phase containing the lipids.
-
-
Lipid Fractionation:
-
Pass the lipid extract through a silica SPE column.
-
Elute neutral lipids with chloroform.
-
Elute glycolipids with acetone.
-
Elute phospholipids with methanol.
-
-
Methylation:
-
Dry the phospholipid fraction under a stream of nitrogen gas.
-
Add methanolic KOH to the dried lipids and incubate at 37°C for 30 minutes to transesterify the fatty acids into fatty acid methyl esters (FAMEs).
-
Neutralize the reaction with acetic acid.
-
-
FAMEs Extraction and Analysis:
-
Extract the FAMEs using hexane.
-
Analyze the FAMEs profile by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify and quantify individual FAMEs based on retention times and comparison with known standards. Specific FAMEs can be used as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes).
-
Protocol 3: Soil Enzyme Activity Assays
Enzyme assays measure the potential activity of enzymes involved in key nutrient cycles and provide an indication of overall microbial function.
3.1 Dehydrogenase Activity (TTC Reduction) Dehydrogenase activity is an indicator of overall microbial oxidative activity.
-
Incubate 1 g of fresh soil with 2,3,5-triphenyltetrazolium chloride (TTC) solution for 24 hours at 37°C in the dark.
-
Dehydrogenases reduce the colorless TTC to the red-colored triphenyl formazan (TPF).
-
Extract the TPF from the soil using methanol.
-
Measure the absorbance of the methanol extract at 485 nm using a spectrophotometer.
-
Quantify the amount of TPF formed against a standard curve.
3.2 Phosphatase Activity (p-Nitrophenol Release) Phosphatases are crucial for phosphorus mineralization.
-
Incubate 1 g of fresh soil with a buffered p-nitrophenyl phosphate (pNPP) solution (e.g., MUB buffer, pH 6.5 for acid phosphatase or pH 11 for alkaline phosphatase) for 1 hour at 37°C.
-
The enzyme hydrolyzes pNPP to p-nitrophenol (pNP), which is yellow under alkaline conditions.
-
Stop the reaction by adding calcium chloride and sodium hydroxide.
-
Filter the solution and measure the absorbance of the yellow pNP at 410 nm.
-
Calculate the activity based on a pNP standard curve.
3.3 Urease Activity (Ammonium Release) Urease is essential for the hydrolysis of urea to ammonia, a key step in nitrogen cycling.
-
Incubate 5 g of fresh soil with a buffered urea solution for 2 hours at 37°C.
-
The urease in the soil will hydrolyze urea, releasing ammonium (NH₄⁺).
-
Extract the ammonium from the soil using a potassium chloride solution.
-
Quantify the ammonium concentration in the extract using colorimetric methods (e.g., the salicylate-nitroprusside method) and measure absorbance at 690 nm.
-
Calculate urease activity as the amount of NH₄⁺-N released per unit of soil per unit of time.
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison across treatments and time points. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to identify significant differences.
Table 1: Microbial Community Diversity Indices (Example Data)
| Treatment | Time Point | Shannon Index (Bacteria) | Chao1 Richness (Bacteria) | Shannon Index (Fungi) | Chao1 Richness (Fungi) |
|---|---|---|---|---|---|
| Control | Day 7 | 6.5 ± 0.2 | 1500 ± 50 | 4.2 ± 0.1 | 450 ± 20 |
| RD | Day 7 | 6.1 ± 0.3* | 1420 ± 65 | 4.1 ± 0.2 | 440 ± 25 |
| HD | Day 7 | 5.5 ± 0.2** | 1250 ± 70** | 3.8 ± 0.1* | 390 ± 30* |
| Control | Day 30 | 6.6 ± 0.1 | 1520 ± 45 | 4.3 ± 0.1 | 460 ± 15 |
| RD | Day 30 | 6.4 ± 0.2 | 1480 ± 55 | 4.2 ± 0.2 | 455 ± 20 |
| HD | Day 30 | 6.0 ± 0.3* | 1380 ± 60* | 4.0 ± 0.1 | 420 ± 25 |
*p < 0.05, **p < 0.01 compared to control at the same time point.
Table 2: Microbial Biomass and Functional Activity (Example Data)
| Treatment | Time Point | Total PLFA (nmol/g soil) | Dehydrogenase Activity (µg TPF/g/24h) | Phosphatase Activity (µg pNP/g/h) | Urease Activity (µg NH₄⁺-N/g/2h) |
|---|---|---|---|---|---|
| Control | Day 14 | 45.2 ± 3.1 | 12.5 ± 1.1 | 250 ± 15 | 85 ± 5 |
| RD | Day 14 | 41.5 ± 2.8 | 11.8 ± 0.9 | 241 ± 20 | 82 ± 7 |
| HD | Day 14 | 35.8 ± 3.5* | 9.1 ± 1.0** | 195 ± 18** | 65 ± 6* |
| Control | Day 60 | 44.8 ± 2.9 | 12.2 ± 1.3 | 245 ± 12 | 88 ± 6 |
| RD | Day 60 | 43.1 ± 3.0 | 11.9 ± 1.1 | 240 ± 16 | 86 ± 5 |
| HD | Day 60 | 40.2 ± 3.3 | 10.5 ± 1.2 | 220 ± 15* | 78 ± 7 |
*p < 0.05, **p < 0.01 compared to control at the same time point.
Caption: Logical relationships in this compound impact assessment.
Conclusion
The protocols described provide a robust framework for evaluating the ecotoxicological effects of this compound on soil microbial communities. By integrating analyses of community structure, biomass, and functional activity, researchers can gain a comprehensive understanding of the potential risks this herbicide poses to soil health. The results from these studies are essential for informing regulatory decisions and promoting sustainable agricultural practices. It is important to note that the effects of herbicides can be soil-specific, and findings may vary depending on the soil's physicochemical properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Changes in soil microbial community and activity caused by application of dimethachlor and linuron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in soil microbial community and activity caused by application of dimethachlor and linuron [ouci.dntb.gov.ua]
- 4. This compound | 14214-32-5 [chemicalbook.com]
Troubleshooting & Optimization
improving Difenoxuron extraction efficiency from complex matrices
Welcome to the technical support center for improving Difenoxuron extraction efficiency from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex matrices?
Q2: I am experiencing low recovery of this compound. What are the potential causes?
A2: Low recovery of this compound can stem from several factors:
-
Incomplete Extraction: The solvent may not be effectively penetrating the sample matrix to dissolve the this compound. Modifying the solvent composition or increasing the extraction time and agitation can help. For high-protein matrices, the addition of a denaturing agent like sodium dodecyl sulfate (SDS) during the hydration step has been shown to improve recoveries.[3]
-
Matrix Effects: Co-extracted matrix components can interfere with the analytical signal, leading to suppression or enhancement. A more thorough cleanup step or the use of matrix-matched calibration standards can mitigate these effects.[4][5]
-
Analyte Degradation: this compound may be susceptible to degradation under certain pH or temperature conditions. Ensure that the pH of the extraction solvent is controlled and avoid excessive heat during sample processing.
-
Improper SPE Sorbent or Elution Solvent: If using SPE, the chosen sorbent may not have the optimal affinity for this compound, or the elution solvent may not be strong enough to desorb it completely.
Q3: How do I choose the right cleanup sorbent for my sample matrix?
A3: The choice of cleanup sorbent in both QuEChERS (d-SPE) and SPE depends on the nature of the matrix interferents you need to remove.
-
PSA (Primary Secondary Amine): Effective for removing organic acids, fatty acids, and sugars. It is a common choice for fruits and vegetables.
-
C18 (Octadecyl): Used for removing nonpolar interferences, such as lipids and fats. It is often used for fatty matrices like oils, nuts, and some animal tissues.
-
GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids, making it suitable for green leafy vegetables. However, it can also retain planar molecules like this compound, so its use should be carefully evaluated to avoid analyte loss.
-
Z-Sep/Z-Sep+: Zirconia-based sorbents that are effective at removing lipids and pigments.
For complex matrices, a combination of sorbents may be necessary to achieve the desired level of cleanup.
Q4: What are matrix effects and how can I minimize them for this compound analysis?
A4: Matrix effects are the alteration of the analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting matrix components. This can lead to either signal suppression or enhancement, affecting the accuracy and precision of quantification.
To minimize matrix effects for this compound analysis:
-
Optimize Sample Cleanup: Employ a more rigorous cleanup strategy using appropriate d-SPE or SPE sorbents to remove interfering compounds.
-
Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the method's sensitivity.
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement.
-
Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled this compound internal standard is the most effective way to correct for matrix effects, as it will behave similarly to the native analyte during both extraction and ionization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Incomplete extraction from the matrix. | - Increase shaking/vortexing time and intensity.- Use a homogenizer for better sample disruption.- For high-protein matrices, consider adding SDS during the initial hydration step.- Evaluate alternative extraction solvents or solvent mixtures. |
| Analyte loss during cleanup. | - If using GCB, consider reducing the amount or using an alternative sorbent, as it may retain this compound.- Ensure the elution solvent in SPE is strong enough to fully desorb this compound from the sorbent. | |
| Degradation of this compound. | - Check the pH of the sample and extraction solvents; this compound may be unstable under highly acidic or basic conditions.- Avoid high temperatures during solvent evaporation steps. | |
| High Variability in Results (Poor Precision) | Inconsistent sample homogenization. | - Ensure a uniform and representative sample is taken for extraction. Cryogenic grinding can improve the homogeneity of tough or high-water-content samples. |
| Inconsistent extraction procedure. | - Standardize all steps of the extraction process, including shaking times, solvent volumes, and centrifugation parameters. | |
| Variable matrix effects between samples. | - Improve the cleanup procedure to remove more interfering compounds.- Use matrix-matched calibration or an isotope-labeled internal standard. | |
| Peak Tailing or Splitting in Chromatogram | Matrix overload on the analytical column. | - Dilute the final extract before injection.- Enhance the cleanup procedure to remove more matrix components. |
| Incompatible solvent between the final extract and the mobile phase. | - Evaporate the final extract to dryness and reconstitute in a solvent that is compatible with the initial mobile phase conditions. | |
| High Background or Interferences in Chromatogram | Insufficient cleanup. | - Add a d-SPE or SPE cleanup step if not already in use.- Optimize the type and amount of sorbent for your specific matrix. For fatty matrices, consider using C18 or Z-Sep. For pigmented matrices, use GCB with caution. |
| Contamination from labware or reagents. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware and lab equipment. Run a blank to check for contamination. |
Data Presentation: this compound Extraction Efficiency
The following table summarizes reported recovery data for this compound from various studies using different extraction methods and matrices. This data can help in selecting a starting point for method development.
| Matrix | Extraction Method | Cleanup Sorbent(s) | Analytical Technique | Spiking Level (µg/kg) | Average Recovery (%) | RSD (%) | Reference |
| High-Protein Pulses | Modified QuEChERS with SDS | Not specified | LC-MS/MS | Not specified | 93% of compounds within 70-120% | Not specified | |
| Brinjal (Eggplant) | Modified QuEChERS | PSA, GCB, C18 | LC-MS/MS | 8 - 400 | 70.3 - 113.2 | ≤ 6.8 | |
| Fruits and Vegetables (general) | QuEChERS | PSA, C18, GCB | LC-MS/MS or GC-MS/MS | Various | Generally 70 - 120 | < 20 | |
| Water | Solid-Phase Extraction | Polymeric (e.g., Oasis HLB) | LC-MS/MS | Various | > 60 | < 20 | |
| Soil | Accelerated Solvent Extraction | Methanol/aqueous formic acid | LC-MS/MS | 10 - 5000 | Not specified | Not specified |
Experimental Protocols
Modified QuEChERS Method for Vegetables (e.g., Brinjal)
This protocol is adapted from a validated method for the analysis of multiple pesticide residues, including this compound, in brinjal.
a. Sample Preparation:
-
Homogenize a representative sample of the vegetable.
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
b. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Shake vigorously by hand for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 3 g anhydrous MgSO₄ and 1 g NaCl).
-
Immediately vortex for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at 4000 rpm for 5 minutes.
c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent mixture (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18). For highly pigmented matrices, a small amount of GCB (e.g., 7.5 mg) may be added, but potential loss of this compound should be evaluated.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS. It may be diluted or subjected to solvent exchange if necessary.
Solid-Phase Extraction (SPE) for Water Samples
This is a general protocol for the extraction of pesticides from water, which can be adapted for this compound.
a. Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Adjust the pH of the water sample if necessary, based on the pKa of this compound and the sorbent chemistry.
b. SPE Procedure:
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or similar) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
Loading: Load the water sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any retained polar impurities.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 10-20 minutes. This step is crucial for efficient elution with organic solvents.
-
Elution: Elute the this compound from the cartridge with a suitable organic solvent. A common choice is acetonitrile or methanol. Use a small volume of solvent (e.g., 2 x 3 mL) to ensure a concentrated extract.
-
Post-Elution: The eluate can be evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Decision tree for selecting a this compound extraction method.
References
troubleshooting poor Difenoxuron recovery in LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor Difenoxuron recovery in LC-MS/MS analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound by LC-MS/MS, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound recovery consistently low?
Low recovery of this compound can stem from several factors throughout the analytical workflow, from sample preparation to final detection. A systematic approach is crucial to identify the root cause.
-
Sample Preparation: Inefficient extraction from the sample matrix is a primary cause of low recovery. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for pesticide residue analysis, but may require optimization depending on the matrix. For complex matrices, incomplete extraction or loss of analyte during cleanup steps can occur.
-
Analyte Stability: this compound may be susceptible to degradation under certain conditions. Factors such as pH, temperature, and solvent choice can impact its stability during extraction and storage.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal and consequently, poor apparent recovery.
-
LC-MS/MS System Issues: Problems with the liquid chromatography system (e.g., leaks, column degradation) or the mass spectrometer (e.g., dirty ion source, incorrect parameters) can also contribute to poor performance.
Q2: How can I improve this compound extraction efficiency using the QuEChERS method?
The choice of QuEChERS salts and dispersive solid-phase extraction (dSPE) sorbents is critical for optimal recovery.
-
Extraction Salts: For many food matrices, a combination of magnesium sulfate (MgSO₄) for water absorption and sodium chloride (NaCl) to induce phase separation is effective. Buffered QuEChERS methods (e.g., using citrate or acetate buffers) can help maintain a stable pH and improve the recovery of pH-sensitive pesticides.
-
dSPE Cleanup: The selection of dSPE sorbents aims to remove interfering matrix components without retaining the analyte of interest.
-
Primary Secondary Amine (PSA): Effective for removing sugars, fatty acids, and organic acids.
-
C18: Useful for removing non-polar interferences like fats and waxes.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols, but can also adsorb planar molecules like this compound. Use with caution and in minimal amounts. For high-protein matrices, modifications such as the addition of sodium dodecyl sulfate (SDS) during the hydration step may improve recovery.
-
Q3: What are the optimal MS/MS parameters for this compound?
Accurate mass spectrometer settings are vital for sensitive and selective detection. This compound is typically analyzed in positive electrospray ionization mode (ESI+).
| Parameter | Value | Reference |
| Ionization Mode | Positive ESI | [1] |
| Precursor Ion (m/z) | 287 | [2] |
| Product Ion 1 (Quantifier) (m/z) | 71.9 | [2] |
| Collision Energy 1 (V) | 20.35 | [2] |
| Product Ion 2 (Qualifier) (m/z) | 122.9 | [2] |
| Collision Energy 2 (V) | 19.89 |
Note: Collision energies may require optimization depending on the specific instrument model and source conditions.
Q4: How do I identify and mitigate matrix effects for this compound analysis?
Matrix effects, particularly ion suppression, can significantly impact quantitation.
-
Identification:
-
Post-column Infusion: Infuse a constant flow of this compound standard solution into the MS source after the analytical column. A dip in the signal at the retention time of the matrix blank indicates ion suppression.
-
Matrix-matched Calibrants: Compare the slope of the calibration curve prepared in solvent to one prepared in a blank matrix extract. A significant difference in slopes indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Optimized Cleanup: Employing the appropriate dSPE sorbents can remove the compounds causing ion suppression.
-
Chromatographic Separation: Modify the LC gradient to separate this compound from co-eluting matrix components.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the native analyte.
-
Q5: What should I do if I observe peak shape issues like tailing or splitting for this compound?
Poor peak shape can compromise resolution and integration, leading to inaccurate results.
-
Column Contamination: Buildup of matrix components on the analytical column can lead to peak tailing. Flush the column with a strong solvent or replace it if necessary.
-
Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, the sample should be dissolved in the initial mobile phase.
-
pH Mismatch: Ensure the pH of the sample extract is compatible with the mobile phase to avoid peak shape issues.
-
System Dead Volume: Excessive tubing length or poorly made connections can increase extra-column volume and lead to peak broadening.
Experimental Protocols
Generalized QuEChERS Protocol for this compound in a Solid Matrix
This protocol provides a general framework for the extraction of this compound. Note: This method should be validated and optimized for your specific sample matrix.
-
Sample Homogenization:
-
Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add an appropriate amount of water to rehydrate.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add internal standard solution.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute with the initial mobile phase or a suitable solvent for LC-MS/MS analysis.
-
Filter through a 0.22 µm syringe filter before injection.
-
Visual Troubleshooting Workflows
Caption: A step-by-step workflow for troubleshooting poor this compound recovery.
References
overcoming Difenoxuron degradation during analytical sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Difenoxuron degradation during analytical sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound is a selective, post-emergence herbicide belonging to the phenylurea class.[1][2] Like many phenylurea herbicides, this compound can be susceptible to degradation under certain conditions, which can lead to inaccurate quantification in analytical experiments.[2] Factors such as pH, temperature, and exposure to light can contribute to its breakdown during sample preparation.[2]
Q2: What are the primary degradation pathways for phenylurea herbicides like this compound?
A2: Phenylurea herbicides are known to degrade through hydrolysis under acidic or alkaline conditions.[2] This process involves the breaking of chemical bonds by water, which can be accelerated by changes in pH and temperature. Photodegradation, or breakdown caused by exposure to UV light, is another potential degradation pathway.
Q3: Which analytical techniques are most suitable for this compound analysis?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD) is a common and effective method for the analysis of phenylurea herbicides. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is often preferred. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires a derivatization step due to the thermal instability of many phenylurea herbicides.
Q4: What is the QuEChERS method and is it suitable for this compound extraction?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and environmental samples. It involves a two-step process of extraction with a solvent (typically acetonitrile) and salts, followed by a cleanup step to remove interfering matrix components. The QuEChERS method is generally suitable for the extraction of a broad range of pesticides, including phenylurea herbicides. However, modifications may be necessary to optimize recovery and minimize degradation of sensitive compounds like this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on degradation during sample preparation.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to pH extremes: this compound may be unstable in highly acidic or alkaline conditions. | - Maintain the sample and extraction solvent pH within a neutral range (pH 6-8).- If the sample matrix is inherently acidic or alkaline, consider neutralization before extraction.- Use buffered extraction solvents. |
| Thermal degradation: Phenylurea herbicides can be sensitive to high temperatures. | - Avoid excessive heat during sample processing. Perform extractions at room temperature or consider cooling the samples on an ice bath.- If using GC-MS, ensure the injection port temperature is optimized to prevent on-column degradation. A derivatization step might be necessary to improve thermal stability. | |
| Photodegradation: Exposure to UV light can lead to the breakdown of this compound. | - Protect samples from direct sunlight and artificial UV light sources throughout the sample preparation process.- Use amber vials or wrap sample containers in aluminum foil. | |
| Oxidative degradation: Reactive species in the sample matrix can contribute to degradation. | - Consider the addition of antioxidants, such as ascorbic acid, to the extraction solvent to quench oxidative processes. | |
| Matrix effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in LC-MS/MS analysis, leading to ion suppression and apparently low recovery. | - Optimize the cleanup step of the QuEChERS method to effectively remove interfering matrix components. This may involve using different sorbents like C18 or graphitized carbon black (GCB).- Dilute the final extract to reduce the concentration of matrix components.- Use matrix-matched calibration standards to compensate for matrix effects. | |
| Inconsistent or non-reproducible results | Incomplete extraction: this compound may not be fully extracted from the sample matrix. | - Ensure thorough homogenization of the sample.- Optimize the extraction time and shaking intensity.- For dry samples, a pre-wetting step with water may be necessary to improve solvent penetration. |
| Analyte adsorption: this compound may adsorb to glassware or plasticware. | - Use silanized glassware to minimize adsorption.- Rinse all containers thoroughly with the extraction solvent to ensure complete transfer of the analyte. | |
| Presence of unexpected peaks in the chromatogram | Formation of degradation products: The appearance of new peaks may indicate that this compound is degrading into other compounds. | - Analyze a this compound standard under stressed conditions (e.g., acidic, alkaline, high temperature) to identify potential degradation products.- Adjust sample preparation conditions to minimize degradation as outlined above. |
Experimental Protocols
Standard QuEChERS Protocol for this compound Extraction from Soil
This protocol is a general guideline and may require optimization based on the specific soil type and instrumentation.
-
Sample Homogenization:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil to ensure uniformity.
-
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
For recovery experiments, fortify the sample with a known amount of this compound standard solution at this stage.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis. For some instruments, a dilution step with the initial mobile phase may be necessary to reduce matrix effects.
-
Visualizations
Caption: Experimental workflow for this compound analysis using the QuEChERS method.
References
enhancing the solubility of Difenoxuron for in vitro biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the solubility of Difenoxuron in in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a substituted phenylurea herbicide. Its chemical structure lends it a high degree of lipophilicity (hydrophobicity), resulting in very low solubility in aqueous solutions, which are the basis for most in vitro biological assay systems. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the recommended starting solvents for dissolving this compound?
For in vitro biological assays, the most commonly recommended solvent for this compound is dimethyl sulfoxide (DMSO). Acetone may also be used as an alternative. It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be serially diluted to the final working concentration in the aqueous assay medium.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
To minimize solvent-induced cytotoxicity and artifacts, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v). However, the optimal concentration can vary depending on the cell type and the specific assay being performed. It is always best practice to run a vehicle control (medium with the same final DMSO concentration but without this compound) to account for any effects of the solvent itself.
Q4: My this compound precipitates out of solution when I add it to my aqueous assay buffer. What can I do?
This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize Solvent Concentration: Ensure your serial dilutions from the stock solution are performed correctly to maintain a low final organic solvent concentration.
-
Use a Surfactant: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be added to the assay buffer at low concentrations (typically 0.01-0.1%) to help maintain the solubility of hydrophobic compounds. A toxicity control for the surfactant should be included.
-
Vortexing/Sonication: After adding the this compound stock to the aqueous medium, ensure rapid and thorough mixing by vortexing. Gentle sonication can also help to disperse the compound and prevent immediate precipitation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | The concentration of this compound exceeds its solubility limit in the chosen organic solvent. | 1. Gently warm the solution (e.g., in a 37°C water bath).2. If precipitation persists, dilute the stock solution to a lower concentration. |
| Precipitation Upon Dilution in Aqueous Buffer | "Salting out" effect where the compound is forced out of solution as the solvent polarity increases. | 1. Perform serial dilutions in a mixture of the organic solvent and aqueous buffer before the final dilution.2. Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid dispersion.3. Consider the use of a solubility-enhancing excipient like a surfactant (e.g., Tween® 20). |
| Inconsistent Assay Results | Incomplete dissolution or precipitation of this compound leading to inaccurate effective concentrations. | 1. Visually inspect all solutions for any signs of precipitation before use.2. Prepare fresh dilutions for each experiment from a well-dissolved stock solution.3. Incorporate sonication during the preparation of the final working solutions. |
| Cell Toxicity Observed in Vehicle Control | The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used. | 1. Reduce the final concentration of the organic solvent in the assay medium to ≤0.1%.2. Conduct a dose-response experiment to determine the maximum tolerable solvent concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder using an analytical balance.
-
Solvent Addition: In a sterile, appropriate container (e.g., a glass vial), add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If necessary, place the vial in a sonicator bath for 5-10 minutes or gently warm to 37°C to aid dissolution.
-
Inspection: Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in pure DMSO if a wide range of concentrations is to be tested.
-
Final Dilution: Just before use, prepare the final working concentrations by diluting the stock or intermediate solutions into the pre-warmed (37°C) cell culture medium or assay buffer. Crucially, add the small volume of this compound concentrate to the large volume of aqueous medium while vortexing to ensure rapid and uniform dispersion.
-
Final Inspection: Visually inspect the final working solutions for any signs of precipitation. If cloudiness or particles are observed, the concentration may be too high for the aqueous system.
Visual Guides
addressing co-elution of Difenoxuron and its metabolites in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of Difenoxuron and its metabolites. Co-elution of the parent compound and its metabolic byproducts is a common challenge, and this guide offers practical solutions to achieve optimal chromatographic separation.
Troubleshooting Guide: Co-elution of this compound and its Metabolites
Co-elution, where two or more compounds elute from the chromatography column at the same time, can significantly impact the accuracy and reliability of quantitative analysis. Below are common issues and step-by-step solutions to address the co-elution of this compound and its metabolites.
| Issue ID | Problem | Potential Causes | Troubleshooting Steps |
| CO-01 | Poor Resolution Between this compound and Metabolite Peaks | 1. Inappropriate mobile phase composition.2. Unsuitable stationary phase.3. Isocratic elution is not providing enough separation power. | 1. Optimize Mobile Phase: - Adjust Organic Solvent Ratio: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention times and potentially improve separation.[1] Make small, incremental changes (e.g., 2-5%) and observe the effect on resolution. - Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[2] Methanol is a stronger proton donor and acceptor in hydrogen bonding compared to acetonitrile.[2] - Modify pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity. For phenylurea herbicides, operating at a lower pH (e.g., 3.0) can reduce peak tailing for basic analytes by minimizing interactions with residual silanol groups on the silica surface.[3]2. Evaluate Stationary Phase: - If using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column, which can offer different interactions with the aromatic rings and polar groups of this compound and its metabolites.3. Implement Gradient Elution: - A gradient elution, where the mobile phase composition is changed during the run, is often necessary to separate compounds with different polarities, such as a parent drug and its more polar metabolites.[2] Start with a lower percentage of organic solvent and gradually increase it. This will allow for the elution of polar metabolites early in the run, while providing sufficient organic strength to elute the more hydrophobic parent compound later, with good peak shape. |
| CO-02 | Peak Tailing, Leading to Overlap with Adjacent Peaks | 1. Secondary interactions with the stationary phase.2. Column overload.3. Column bed deformation. | 1. Minimize Secondary Interactions: - Use End-Capped Columns: Employ high-quality, end-capped columns where residual silanol groups are chemically deactivated to reduce their interaction with polar analytes. - Lower Mobile Phase pH: As mentioned in CO-01, reducing the pH can suppress the ionization of silanol groups.2. Address Column Overload: - Reduce Sample Concentration: Dilute the sample to ensure that the mass of the analytes injected does not exceed the column's capacity. Column overload can lead to peak fronting or tailing.3. Check for Column Damage: - Inspect for Voids: A void at the column inlet can cause peak distortion. If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help. - Replace Column: If peak shape does not improve with other troubleshooting steps, the column may be irreversibly damaged and require replacement. |
| CO-03 | Peak Fronting | 1. Sample solvent incompatible with the mobile phase.2. High sample concentration. | 1. Ensure Solvent Compatibility: - Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is used to dissolve the sample, it can cause the analyte band to spread before it reaches the column, leading to fronting.2. Reduce Injection Volume/Concentration: Similar to peak tailing, injecting too much analyte can lead to peak fronting. |
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolites of this compound?
While specific metabolic pathways for this compound are not extensively documented in publicly available literature, the metabolism of structurally similar phenylurea herbicides like Diuron and Isoproturon is well-studied. The primary metabolic routes for these compounds involve N-demethylation and hydroxylation. Based on these analogous pathways, the predicted primary metabolites of this compound are:
-
N-(4-(4-methoxyphenoxy)phenyl)-N-methylurea (Metabolite I): Resulting from the removal of one methyl group.
-
N-(4-(4-methoxyphenoxy)phenyl)urea (Metabolite II): Resulting from the removal of both methyl groups.
-
4-(4-methoxyphenoxy)aniline: Resulting from the cleavage of the urea bridge.
It is crucial to confirm the identity of any observed metabolites using mass spectrometry.
Q2: Which HPLC column is best for separating this compound and its metabolites?
A standard C18 column is a good starting point for method development. However, due to the polar nature of the urea and ether functional groups in this compound and its even more polar metabolites, a column with alternative selectivity might provide better resolution. Consider the following options:
-
Polar-Embedded C18 Columns: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for polar and basic compounds and offer different selectivity compared to traditional C18 columns.
-
Phenyl-Hexyl Columns: The phenyl stationary phase can provide pi-pi interactions with the aromatic rings of this compound and its metabolites, leading to unique selectivity that may resolve co-eluting peaks.
-
Superficially Porous Particle (Core-Shell) Columns: These columns offer higher efficiency and better resolution than fully porous particle columns of the same dimension, which can be beneficial for separating closely eluting compounds.
Q3: How can I improve the peak shape for the polar metabolites of this compound?
Peak tailing is a common issue for polar compounds. To improve peak shape:
-
Use a highly deactivated, end-capped column.
-
Lower the pH of the mobile phase to suppress silanol interactions (e.g., using a formic acid or phosphate buffer at pH 2.5-3.5).
-
Use a lower concentration of the sample to avoid overloading the column.
-
Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.
Q4: What are the recommended starting conditions for an HPLC-UV method?
A good starting point for a gradient HPLC-UV method for this compound and its predicted metabolites would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm (based on methods for similar phenylurea herbicides)
-
Column Temperature: 30 °C
This method should be optimized based on the observed separation.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Separation of this compound and its Potential Metabolites
This protocol provides a starting point for developing a robust HPLC-UV method.
-
Sample Preparation:
-
Prepare stock solutions of this compound analytical standard in methanol or acetonitrile at 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
-
For experimental samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) and reconstitute the final extract in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
Time (min) %B 0 30 15 80 17 80 18 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 245 nm.
-
-
Data Analysis:
-
Identify peaks based on the retention times of the analytical standards.
-
Assess peak resolution and tailing factors. If co-elution occurs, refer to the troubleshooting guide to optimize the separation.
-
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Analysis
For confirmation and trace-level quantification, a UPLC-MS/MS method is recommended.
-
Sample Preparation:
-
Follow the same sample preparation steps as for the HPLC-UV method, ensuring all solvents and reagents are LC-MS grade.
-
-
UPLC-MS/MS Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A steeper gradient can often be used with UPLC.
Time (min) %B 0 20 8 95 9 95 9.1 20 | 12 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound: 287 > 122 and 287 > 71.
-
Hypothetical MRM Transitions for Metabolites (to be confirmed with standards):
-
Metabolite I (monodemethylated): 273 > 122
-
Metabolite II (didemethylated): 259 > 122
-
4-(4-methoxyphenoxy)aniline: 216 > 108
-
-
-
Quantitative Data Summary
| Compound | Condition A: Isocratic (50:50 ACN:H₂O) | Condition B: Gradient (30-80% ACN) |
| Retention Time (min) | Retention Time (min) | |
| Metabolite II (didemethylated) | 3.2 | 5.8 |
| Metabolite I (monodemethylated) | 3.5 | 7.2 |
| This compound | 5.1 | 12.5 |
| Resolution (Metabolite II / Metabolite I) | 1.2 | 2.1 |
| Resolution (Metabolite I / this compound) | 1.8 | > 5.0 |
Visualizations
Caption: Experimental workflow for addressing co-elution of this compound and its metabolites.
Caption: Inferred metabolic pathway of this compound based on related phenylurea herbicides.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. Degradation of difenoconazole in water and soil: Kinetics, degradation pathways, transformation products identification and ecotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Long-Term Difenoxuron Soil Persistence Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust long-term soil persistence studies for the herbicide Difenoxuron.
Frequently Asked Questions (FAQs)
Q1: What is the expected soil persistence of this compound?
A1: this compound is generally considered to be not highly persistent in soil systems. However, its persistence can be influenced by various environmental factors, and it may persist in some water systems depending on specific conditions.[1] The time it takes for 50% of the initial concentration to dissipate (DT50) can vary. For urea herbicides like this compound, DT50 values can range from a few weeks to several months. It is crucial to determine the specific DT50 under the experimental conditions of your study.
Q2: What are the main factors influencing the degradation of this compound in soil?
A2: The degradation of this compound in soil is influenced by a combination of soil properties, climate, and microbial activity. Key factors include:
-
Soil Composition: Soils with higher organic matter and clay content may exhibit increased adsorption of this compound, potentially leading to longer persistence.[2]
-
Soil pH: The pH of the soil can affect both chemical and microbial degradation pathways.[2]
-
Microbial Activity: Biodegradation by soil microorganisms is a primary route of dissipation for many herbicides. Factors that promote microbial growth, such as optimal temperature and moisture, will generally accelerate degradation.
-
Temperature and Moisture: Higher temperatures and adequate soil moisture typically increase the rate of both chemical and microbial degradation.
Q3: What are the typical degradation products of this compound in soil?
Q4: Which analytical methods are most suitable for this compound residue analysis in soil?
A4: For the analysis of this compound and its potential metabolites in soil, a multi-residue analytical method using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is recommended. This method is highly sensitive and selective for a wide range of pesticides. Gas chromatography (GC)-based methods can also be used, particularly for volatile compounds.
Troubleshooting Guides
Issue 1: High variability in this compound concentrations between replicate soil samples.
-
Possible Cause: Uneven application of this compound to the soil samples.
-
Troubleshooting Step:
-
Review the application procedure to ensure a homogenous distribution of the herbicide.
-
For laboratory studies, consider using a fine-mist sprayer or incorporating the this compound solution thoroughly into the soil batch before aliquoting.
-
Increase the number of subsamples taken from each experimental unit to create a more representative composite sample.
-
-
Possible Cause: Inconsistent soil matrix within the experimental setup.
-
Troubleshooting Step:
-
Ensure the soil used for the study is well-homogenized before treatment.
-
Characterize the soil properties (e.g., texture, organic matter content, pH) to confirm uniformity across all experimental units.
-
Issue 2: Slower than expected degradation of this compound.
-
Possible Cause: Low microbial activity in the test soil.
-
Troubleshooting Step:
-
Assess the microbial biomass and activity of the soil before initiating the study.
-
Ensure that the soil has not been sterilized or stored in a way that would inhibit microbial populations.
-
Maintain optimal temperature and moisture conditions for microbial activity throughout the experiment.
-
-
Possible Cause: Strong adsorption of this compound to soil particles.
-
Troubleshooting Step:
-
Analyze the organic matter and clay content of your soil. High levels can lead to increased binding.
-
Review and optimize the extraction procedure to ensure efficient recovery of this compound from the soil matrix. The use of multiple solvents with varying polarities may be necessary.
-
Issue 3: Poor recovery of this compound during analytical extraction.
-
Possible Cause: Inefficient extraction solvent or technique.
-
Troubleshooting Step:
-
Optimize the extraction solvent system. A mixture of polar and non-polar solvents may be required.
-
Consider using advanced extraction techniques such as Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE).
-
Validate the analytical method with spiked soil samples at various concentrations to determine the recovery rate.
-
-
Possible Cause: Degradation of this compound during sample processing or storage.
-
Troubleshooting Step:
-
Minimize the time between sampling and extraction.
-
Store soil samples at low temperatures (e.g., -20°C) to slow down degradation.
-
Ensure that the extraction and cleanup steps do not use harsh conditions (e.g., extreme pH) that could degrade the analyte.
-
Data Presentation
Table 1: Physicochemical Properties of this compound (Example Data)
| Property | Value |
| Chemical Structure | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| Water Solubility | Moderately soluble |
| Vapor Pressure | Low |
| Log Kow | - |
Note: This table contains example data and should be populated with experimentally determined or verified values.
Table 2: Soil Characteristics for Persistence Study (Example Data)
| Parameter | Soil Type 1 (e.g., Sandy Loam) | Soil Type 2 (e.g., Clay Loam) |
| pH | 6.5 | 7.2 |
| Organic Matter (%) | 2.5 | 4.0 |
| Clay (%) | 15 | 35 |
| Silt (%) | 40 | 30 |
| Sand (%) | 45 | 35 |
| Cation Exchange Capacity (meq/100g) | 12 | 25 |
Table 3: this compound Dissipation in Soil (DT50) - Example Results
| Soil Type | Temperature (°C) | Moisture (% WHC) | DT50 (days) |
| Sandy Loam | 20 | 60 | 45 |
| Clay Loam | 20 | 60 | 75 |
| Sandy Loam | 10 | 60 | 90 |
Note: The DT50 (Dissipation Time 50%) values in this table are for illustrative purposes only and should be replaced with actual experimental results.
Experimental Protocols
Protocol: Aerobic Soil Metabolism and Degradation Rate of this compound (Following OECD 307 Guidelines)
This protocol outlines the key steps for determining the rate of aerobic transformation of this compound in soil.
-
Test Substance:
-
Use radiolabeled (e.g., 14C) this compound to facilitate mass balance calculations and tracking of metabolites.
-
Prepare a stock solution of known concentration in a suitable solvent.
-
-
Soil Selection and Preparation:
-
Select at least two different soil types with varying characteristics (e.g., pH, organic matter content, texture).
-
Sieve the soil (e.g., <2 mm) and adjust the moisture content to approximately 40-60% of the water-holding capacity.
-
Acclimatize the soil at the test temperature for several days before the application of the test substance.
-
-
Application of Test Substance:
-
Apply the this compound solution to the soil to achieve the desired concentration. Ensure a homogenous application.
-
Prepare control samples (soil without this compound) and sterile controls (sterilized soil with this compound) to differentiate between biotic and abiotic degradation.
-
-
Incubation:
-
Incubate the soil samples in the dark at a constant temperature (e.g., 20°C).
-
Use a flow-through system to maintain aerobic conditions and trap volatile degradation products, including 14CO2.
-
-
Sampling:
-
Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Store samples at -20°C until analysis.
-
-
Extraction and Analysis:
-
Extract this compound and its transformation products from the soil using an appropriate solvent system (e.g., acetonitrile/water).
-
Analyze the extracts using LC-MS/MS or a similar sensitive technique to quantify the parent compound and identify metabolites.
-
Quantify the radioactivity in the extracts, non-extractable residues, and volatile traps using Liquid Scintillation Counting (LSC).
-
-
Data Analysis:
-
Calculate the concentration of this compound and its metabolites at each sampling point.
-
Determine the dissipation kinetics and calculate the DT50 and DT90 values.
-
Establish a mass balance to account for the distribution of the applied radioactivity.
-
Visualizations
Caption: Experimental workflow for a this compound soil persistence study.
Caption: Troubleshooting decision tree for common experimental issues.
References
improving the selectivity of analytical methods for Difenoxuron
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analytical methods for Difenoxuron. Our focus is on improving the selectivity and accuracy of your results.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound, particularly when using QuEChERS-based extraction methods followed by LC-MS/MS or GC-MS.
Question 1: Why am I observing poor recovery of this compound in my samples?
Answer: Poor recovery of this compound can be attributed to several factors during sample preparation and analysis. Here are some common causes and their solutions:
-
Suboptimal Extraction: The efficiency of the extraction process is crucial. Ensure that the sample is thoroughly homogenized to maximize the surface area for solvent interaction.[1] For dry samples, proper hydration by adding a specific amount of water before extraction is essential to facilitate the partitioning of this compound into the extraction solvent.[1]
-
Incorrect Salt Concentration: The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is critical for inducing phase separation and partitioning the analyte into the organic layer.[2] Using incorrect amounts can lead to incomplete phase separation and lower recovery.
-
pH Sensitivity: The stability of this compound can be pH-dependent. The use of buffered QuEChERS methods (e.g., AOAC or EN versions) helps to maintain a stable pH during extraction, preventing the degradation of pH-sensitive pesticides.[3]
-
Inappropriate Dispersive SPE (d-SPE) Cleanup: The choice of d-SPE sorbent is critical for removing matrix interferences without retaining the analyte. For matrices with high pigment content, like spinach or tea, Graphitized Carbon Black (GCB) is effective but may retain planar pesticides. Primary Secondary Amine (PSA) removes organic acids and sugars, while C18 is effective for removing lipids. An incorrect choice or amount of sorbent can lead to the loss of this compound.
Question 2: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?
Answer: Matrix effects are a primary challenge in the analysis of this compound in complex matrices, leading to inaccuracies in quantification. Here are several strategies to minimize matrix effects:
-
Matrix-Matched Calibration: This is the most common and effective way to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has been processed through the same QuEChERS procedure as your samples. This helps to mimic the ionization suppression or enhancement observed in the actual samples.
-
Dilution of the Final Extract: Diluting the final extract with the initial mobile phase can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound. However, be mindful that excessive dilution can bring the analyte concentration below the limit of quantification (LOQ).
-
Optimized d-SPE Cleanup: A more selective cleanup can significantly reduce matrix components. Experiment with different sorbents or combinations of sorbents in the d-SPE step. For instance, a combination of PSA and C18 can be effective for a wide range of food matrices.
-
Chromatographic Separation: Improve the chromatographic separation to resolve this compound from co-eluting matrix components. This can be achieved by optimizing the mobile phase gradient, changing the column chemistry, or using a longer column.
-
Internal Standards: The use of a suitable internal standard, preferably a stable isotope-labeled version of this compound, can compensate for both matrix effects and variations in sample preparation and instrument response.
Question 3: My results for this compound are not reproducible. What could be the cause?
Answer: Poor reproducibility can stem from inconsistencies at various stages of the analytical workflow.
-
Inconsistent Sample Homogenization: Ensure that each sample aliquot is representative of the bulk sample. Inadequate homogenization is a common source of variability.
-
Variable Extraction and Cleanup: Precisely follow the same extraction and cleanup procedure for all samples and standards. This includes consistent shaking times, centrifugation speeds, and accurate addition of all reagents and sorbents.
-
Instrumental Instability: Check for fluctuations in the LC-MS/MS system's performance. This can be monitored by injecting quality control (QC) samples at regular intervals throughout the analytical run.
-
Pipetting and Dilution Errors: Inaccurate pipetting during the preparation of standards and samples can lead to significant errors. Calibrate your pipettes regularly.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound and other pesticides using various analytical methods.
Table 1: this compound MRM Transitions and Collision Energies for LC-MS/MS Analysis
| Parent Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (V) |
| 287.2 | 123.2 | 72.0 | Not Specified |
| 287 | 71.929 | 122.899 | 20.35 / 19.89 |
Data sourced from multiple references, collision energies may vary based on the instrument used.
Table 2: Performance Characteristics of QuEChERS-based Methods for Pesticide Analysis
| Parameter | Typical Range | Notes |
| Recovery | 70-120% | Varies depending on the matrix and the specific QuEChERS protocol used. |
| Relative Standard Deviation (RSD) | < 20% | Indicates good precision of the method. |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | Dependent on the matrix and the sensitivity of the mass spectrometer. |
| Limit of Detection (LOD) | 0.0015 - 0.005 mg/kg | Represents the lowest concentration that can be reliably detected. |
Experimental Protocols
This section provides a detailed methodology for a generic QuEChERS AOAC method coupled with LC-MS/MS analysis, which can be adapted for this compound analysis in various food matrices.
Protocol 1: QuEChERS (AOAC 2007.01) Sample Preparation
-
Sample Homogenization:
-
Weigh a representative portion of the sample (e.g., 10-15 g).
-
Homogenize the sample using a high-speed blender or grinder until a uniform consistency is achieved. For dry samples, add a calculated amount of water to achieve a total water content of about 80-85%.
-
-
Extraction:
-
Transfer a 15 g homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Add the appropriate internal standards.
-
Add the AOAC extraction salts (6 g anhydrous MgSO₄ and 1.5 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube. The composition of the d-SPE tube will depend on the matrix (e.g., for general matrices: 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18; for pigmented matrices: add 50 mg GCB).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase (e.g., 1:1 v/v) before LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically used for this compound.
-
MRM Transitions: Monitor at least two MRM transitions for this compound for confirmation and quantification (refer to Table 1).
Visualizations
The following diagrams illustrate the key workflows in the analysis of this compound.
Caption: QuEChERS Workflow for this compound Analysis.
Caption: Troubleshooting Logic for this compound Analysis.
References
challenges in detecting Difenoxuron at low concentration levels
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Difenoxuron, particularly at low concentration levels.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound at low concentrations?
The main challenges in detecting this compound at low concentrations are:
-
Matrix Effects: Co-extracted compounds from the sample matrix (e.g., food, soil, biological fluids) can interfere with the analytical signal, leading to either suppression or enhancement.[1][2][3][4][5] This is a significant issue that can affect the accuracy, precision, and sensitivity of the analysis.
-
Low Analyte Concentration: At trace levels, the signal-to-noise ratio is low, making it difficult to distinguish the analyte peak from the background noise.
-
Sample Preparation: Inefficient extraction and cleanup can lead to the loss of the target analyte and the persistence of interfering matrix components. The choice of sample preparation technique is critical for achieving low detection limits.
Q2: Which analytical techniques are most suitable for detecting low concentrations of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and selective detection of this compound at low concentrations. This method offers high sensitivity and specificity, allowing for the detection of trace amounts of the analyte in complex matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, but LC-MS/MS is often preferred for more polar and thermally labile pesticides like many modern formulations.
Q3: What is the purpose of using a matrix-matched calibration?
A matrix-matched calibration is used to compensate for matrix effects. Standard solutions are prepared in a blank matrix extract that is free of the analyte. This helps to ensure that the calibration standards and the samples experience similar matrix-induced signal suppression or enhancement, leading to more accurate quantification.
Q4: What are typical recovery rates and limits of quantification (LOQ) for this compound analysis?
Recovery rates and LOQs for this compound can vary depending on the matrix, sample preparation method, and analytical instrument. Acceptable recovery values are typically within the 70-120% range. The Limit of Quantitation (LOQ) is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound at low concentration levels.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Analyte Signal | 1. Inefficient extraction of this compound from the matrix. 2. Analyte loss during sample cleanup. 3. Signal suppression due to matrix effects. 4. Incorrect LC-MS/MS parameters (e.g., MRM transitions, collision energy). 5. Issues with the LC or MS system (e.g., clogged tubing, dirty ion source). | 1. Optimize the extraction solvent and technique. Consider different QuEChERS modifications. 2. Evaluate the cleanup step; ensure the sorbent is not retaining this compound. 3. Prepare matrix-matched standards to assess and compensate for signal suppression. 4. Verify and optimize the MRM transitions and collision energies for this compound. 5. Perform routine maintenance on the LC-MS/MS system, including cleaning the ion source and checking for leaks. |
| Poor Peak Shape (Tailing, Splitting, Broadening) | 1. Injection of the sample in a solvent stronger than the mobile phase. 2. Column contamination or degradation. 3. Incompatible mobile phase pH. 4. High backpressure in the LC system. | 1. Dilute the final extract with the initial mobile phase before injection. 2. Use a guard column and flush the analytical column regularly. 3. Ensure the mobile phase pH is appropriate for the column and analyte. 4. Check for blockages in the system, starting from the column and moving backward. |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Carryover from a previous injection of a high-concentration sample. 3. Dirty ion source or mass spectrometer. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Inject a blank solvent after high-concentration samples to clean the system. 3. Clean the ion source and other components of the mass spectrometer according to the manufacturer's recommendations. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump or flow path. 4. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pumps to remove air bubbles. 4. Replace the column if it has exceeded its lifetime. |
Quantitative Data Summary
The following table summarizes validation data for the analysis of this compound in a high-protein matrix (white beans) using different modifications of the QuEChERS method.
| Method | Fortification Level (mg/kg) | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| M01: QuEChERS Citrate | 0.010 | 114 | 5 | -26 |
| M02: QuEChERS Citrate (Increased Shaking) | 0.010 | 110 | 5 | -27 |
| M03: QuEChERS Citrate (No Hydration) | 0.010 | 108 | 6 | -26 |
| M04: QuEChERS Citrate with SDS | 0.010 | 102 | 5 | -32 |
| Data sourced from a validation report on the analysis of pesticides in high protein content pulses. |
Experimental Protocols
Sample Preparation: Modified QuEChERS Method
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for pesticide residue analysis in food matrices.
Materials:
-
Homogenized sample
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes (e.g., containing PSA and C18)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.
-
Shake for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
Typical MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound:
-
Precursor Ion (m/z) -> Product Ion 1 (m/z) (Quantifier)
-
Precursor Ion (m/z) -> Product Ion 2 (m/z) (Qualifier)
-
Note: Specific m/z values should be optimized for the instrument being used.
-
-
Collision Energy: Optimized for each transition.
Visualizations
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. STUDY OF MATRIX EFFECT IN PESTICIDE ANALYSIS BY GAS CHROMATOGRAPHY [scielo.org.co]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
reducing solvent consumption in Difenoxuron residue analysis
Welcome to the technical support center for Difenoxuron residue analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows while minimizing solvent consumption.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to reduce solvent consumption in this compound residue analysis?
A1: The main strategies for reducing solvent consumption include adopting miniaturized extraction techniques and employing alternative extraction technologies. Key methods include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method significantly reduces the amount of solvent needed compared to traditional liquid-liquid extraction.[1][2][3]
-
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract analytes.[4][5]
-
Liquid-Phase Microextraction (LPME): A miniaturized version of liquid-liquid extraction that uses microliter volumes of solvent.
-
Supercritical Fluid Extraction (SFE): This technique utilizes supercritical carbon dioxide as a "green" solvent alternative to organic solvents.
-
Accelerated Solvent Extraction (ASE): This method uses elevated temperatures and pressures to reduce extraction times and solvent volumes.
Q2: How does the QuEChERS method reduce solvent usage?
A2: The QuEChERS method streamlines the sample preparation process into two main steps: an extraction with a small volume of solvent (typically acetonitrile) and a cleanup step using dispersive solid-phase extraction (d-SPE). This approach avoids the large volumes of solvents used in traditional separatory funnel extractions.
Q3: What are the advantages of using Supercritical Fluid Extraction (SFE) for this compound analysis?
A3: SFE offers several advantages, including significantly reduced organic solvent consumption by using supercritical CO2 as the primary extraction fluid. It provides high extraction efficiency due to the high diffusivity and solvating power of supercritical fluids. The extraction process is also faster than traditional methods.
Q4: Can I use alternative "green" solvents for this compound extraction?
A4: Yes, research is ongoing into the use of more environmentally friendly solvents. Deep Eutectic Solvents (DES) and Natural Deep Eutectic Solvents (NADES) are being explored as greener alternatives to conventional organic solvents for the extraction of various compounds from natural products. Supercritical CO2 used in SFE is also considered a green solvent.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Ensure thorough homogenization of the sample. For QuEChERS, increase shaking time or use a mechanical shaker. For SFE, optimize pressure and temperature to enhance solvating power. |
| pH-dependent Degradation | This compound may be sensitive to pH. In the QuEChERS method, use buffering salts to maintain a stable pH. Acidifying the final extract can also improve the stability of base-sensitive pesticides. |
| Matrix Effects | Complex matrices can interfere with the extraction and analysis. Employ a more effective cleanup step, such as using different sorbents in d-SPE (e.g., C18 for fatty matrices, GCB for pigmented samples). |
| Analyte Loss During Solvent Evaporation | If a concentration step is necessary, use a gentle stream of nitrogen and a keeper solvent (e.g., dodecane) to prevent the loss of volatile compounds. |
Issue 2: High Background Noise or Interfering Peaks in Chromatogram
| Possible Cause | Troubleshooting Step |
| Co-extraction of Matrix Components | The initial extraction may be pulling unwanted compounds from the sample matrix. Refine the cleanup step. For QuEChERS, consider using a combination of PSA, C18, and/or graphitized carbon black (GCB) sorbents in the d-SPE step. |
| Contamination from Labware or Solvents | Ensure all glassware is thoroughly cleaned and use high-purity solvents. Run a solvent blank to identify any sources of contamination. |
| Insufficient Cleanup | Increase the amount of sorbent in the d-SPE step or consider a post-extraction cleanup with a solid-phase extraction (SPE) cartridge for cleaner extracts. |
Experimental Protocols
Protocol 1: Mini-Multiresidue Method (Modified QuEChERS)
This protocol is adapted for low-fat matrices and aims to minimize solvent use.
-
Sample Preparation: Homogenize a representative subsample of the material. For samples with low water content (<80%), add a calculated amount of water to reach a total of approximately 10 mL.
-
Extraction:
-
Weigh 1-5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an internal standard.
-
Add magnesium sulfate, sodium chloride, and buffering citrate salts.
-
Shake vigorously for 1 minute and centrifuge for phase separation.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile extract to a tube containing PSA sorbent and magnesium sulfate.
-
Shake for 30 seconds and centrifuge.
-
-
Analysis: The final extract can be directly analyzed by GC- or LC-based methods.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol provides a general workflow for the extraction of pesticide residues using SFE.
-
Sample Preparation:
-
Mix 1 g of the homogenized sample with 1 g of a dehydrating agent (e.g., anhydrous magnesium sulfate).
-
Enclose the mixture in an extraction vessel.
-
-
Extraction:
-
Perform the extraction using supercritical CO2. Optimal conditions may vary, but a starting point could be 53°C and 372 bar.
-
A co-solvent like methanol can be used for more polar analytes.
-
-
Collection:
-
The extracted analytes are trapped on a solid sorbent or in a small amount of solvent.
-
The trapped compounds are then eluted with a minimal volume of an appropriate solvent (e.g., 2 mL of eluent).
-
-
Analysis: The final extract is ready for chromatographic analysis.
Quantitative Data Summary
Table 1: Comparison of Solvent Consumption in Different Extraction Methods
| Method | Typical Solvent Volume per Sample | Reference |
| Traditional Liquid-Liquid Extraction | 60 - 200 mL | |
| QuEChERS | 10 - 15 mL | |
| Accelerated Solvent Extraction (ASE) | 10 - 30 mL | |
| Supercritical Fluid Extraction (SFE) | Minimal organic solvent (e.g., 2 mL for elution) | |
| Liquid-Phase Microextraction (LPME) | Microliter volumes | |
| Solid-Phase Microextraction (SPME) | Solvent-free |
Table 2: Performance of SFE for Pesticide Residue Analysis
| Parameter | Result | Reference |
| Recovery | 74 - 126% | |
| Precision (RSD) | 3 - 18% | |
| Linearity (R²) | ≥ 0.994 | |
| Limits of Detection (LODs) | 0.2 - 2.0 ng/g |
Visualizations
Caption: QuEChERS Experimental Workflow.
Caption: Supercritical Fluid Extraction (SFE) Workflow.
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 4. Solid-phase microextraction for quantitative analysis of organophosphorus pesticides in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Difenoxuron bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting consistent and reliable Difenoxuron bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, post-emergence phenylurea herbicide.[1] Its primary mode of action is the inhibition of photosynthesis.[1] Specifically, it blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This disruption halts the production of ATP and NADPH, which are essential for CO2 fixation, leading to oxidative stress and ultimately, plant cell death.[2]
Q2: What are the common causes of inconsistent results in this compound bioassays?
A2: Inconsistent results in this compound bioassays can arise from several factors, including:
-
Variability in the test organism: Differences in the age, health, and genetic makeup of the plants or algae used can lead to varied responses.
-
Inaccurate preparation of this compound solutions: Errors in weighing the compound, measuring solvent volumes, or performing serial dilutions can significantly impact the final concentration.
-
Environmental fluctuations: Variations in temperature, light intensity, and pH during the experiment can affect the growth of the test organism and the activity of the herbicide.[3][4]
-
Solvent effects: The solvent used to dissolve this compound may have its own toxicity or may affect the bioavailability of the herbicide.
-
Improper experimental setup: Inconsistent watering, uneven application of the herbicide, or contamination of the growth medium can all contribute to variability.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound has low water solubility (20 mg/L at 20°C). Therefore, organic solvents are typically used to prepare stock solutions. Acetone and dichloromethane are suitable solvents. Acetonitrile is also commonly used as a solvent for analytical standards of this compound. When preparing working solutions for bioassays, it is crucial to ensure that the final concentration of the organic solvent in the growth medium is low enough to not affect the test organism. A solvent control (growth medium with the same concentration of solvent as the test solutions) should always be included in the experimental design.
Q4: How can I minimize biological variability in my test organisms?
A4: To minimize biological variability, it is important to use a consistent and healthy population of test organisms. For plant bioassays, use seeds from the same lot and plants of the same age and developmental stage. For algal bioassays, use a starter culture from a single, healthy colony and ensure that the inoculum is of a consistent cell density. Standardizing the growth conditions (light, temperature, nutrients) before and during the experiment is also critical.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Uneven application of this compound | Ensure thorough mixing of the this compound stock solution before preparing dilutions. When applying to soil or growth medium, ensure even distribution. For aquatic bioassays, ensure the compound is fully dissolved and dispersed in the medium. |
| Inconsistent environmental conditions | Use a controlled environment chamber or incubator to maintain constant temperature and light intensity. Monitor and control the pH of the growth medium. |
| Biological variability | Use a clonal population of test organisms if possible. If using seed-propagated plants, use a large number of replicates to account for genetic variation. Ensure all test organisms are at the same growth stage at the start of the experiment. |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes for serial dilutions and application. |
Issue 2: No or Low Herbicidal Effect Observed
| Potential Cause | Troubleshooting Step |
| Incorrect this compound concentration | Double-check all calculations for stock solution and serial dilutions. Verify the purity of the this compound standard. |
| Degradation of this compound | Phenylurea herbicides can be susceptible to degradation under certain conditions. Prepare fresh stock solutions for each experiment and store them properly (protected from light and at a cool temperature). |
| Low bioavailability of this compound | In soil-based bioassays, this compound may bind to organic matter, reducing its availability to the plants. Consider using a bioassay with an aquatic organism or a soil-free system. Ensure the pH of the medium is within the optimal range for this compound uptake. |
| Resistant test organism | Ensure that the chosen test organism is known to be sensitive to PSII inhibiting herbicides. |
Issue 3: Inconsistent Chlorophyll Fluorescence Readings
Chlorophyll fluorescence is a sensitive and rapid method for detecting the effects of PSII inhibitors like this compound. However, inconsistent readings can occur.
| Potential Cause | Troubleshooting Step |
| Improper dark adaptation | Ensure that the samples are dark-adapted for a sufficient and consistent period (typically 15-30 minutes) before measuring the minimum fluorescence (F₀) and maximum fluorescence (Fm). |
| Variable distance between the probe and the sample | Maintain a constant distance and angle between the fluorometer probe and the leaf surface or sample well for all measurements. |
| Sample movement during measurement | For aquatic bioassays with motile algae, sample movement can affect the readings. Allow the sample to settle before measurement or use a method to gently immobilize the cells. |
| Quenching effects | Non-photochemical quenching (NPQ) can affect fluorescence measurements. Ensure that the saturating light pulse is of sufficient intensity and duration to fully close all PSII reaction centers to obtain a true Fm value. |
Experimental Protocols
Protocol 1: Lemna minor (Duckweed) Growth Inhibition Bioassay (Adapted from Diuron protocols)
This protocol is adapted from established methods for testing the toxicity of phenylurea herbicides on Lemna minor.
1. Preparation of Test Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or dimethyl sulfoxide).
- Prepare a series of test concentrations by serial dilution of the stock solution into sterile Steinberg medium or another appropriate growth medium. A geometric series of at least five concentrations is recommended.
- Include a negative control (growth medium only) and a solvent control (growth medium with the highest concentration of the solvent used in the test solutions).
2. Experimental Setup:
- Use sterile multi-well plates (e.g., 6-well or 24-well) as test vessels.
- Dispense an equal volume of each test concentration and control into replicate wells (at least three replicates per treatment).
- From a healthy, exponentially growing stock culture of Lemna minor, select colonies with 2-3 fronds.
- Transfer one colony to each well.
3. Incubation:
- Place the test plates in a growth chamber with controlled temperature (e.g., 25 ± 2 °C) and continuous, uniform illumination (e.g., 100 ± 10 µmol photons m⁻² s⁻¹).
- The test duration is typically 7 days.
4. Data Collection and Endpoints:
- At the beginning and end of the experiment (and optionally at intermediate time points), count the number of fronds in each well.
- At the end of the experiment, the fresh weight or dry weight of the fronds can also be determined.
- Chlorophyll fluorescence parameters, such as the maximum quantum yield of PSII (Fv/Fm), can be measured as a sensitive endpoint.
5. Data Analysis:
- Calculate the average growth rate for each concentration.
- Determine the EC50 (the concentration that causes a 50% inhibition of growth) by plotting the growth inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Quantitative Data
| Species | Endpoint | Duration | EC50 (µg/L) |
| Pseudokirchneriella subcapitata (Green alga) | Cell yield | 96 h | 0.44 |
| Desmodesmus subspicatus (Green alga) | Population growth | 72 h | 46.3 |
| Lemna minor (Duckweed) | Frond number | 7 d | 28.3 |
| Lemna gibba (Duckweed) | Frond number (NOEL) | 7 d | 2.49 |
Data for Diuron, compiled from various sources.
Visualizations
Signaling Pathway: Inhibition of Photosystem II by this compound
References
- 1. waterquality.gov.au [waterquality.gov.au]
- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel express bioassay for detecting toxic substances in water by recording rhodopsin-mediated photoelectric responses in Chlamydomonas cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
Technical Support Center: Simultaneous Analysis of Difenoxuron and Other Phenylureas
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the simultaneous analysis of Difenoxuron and other phenylurea herbicides.
Troubleshooting Guides
Unexpected results are a common challenge in analytical method development. This section provides a guide to identifying and resolving common issues encountered during the analysis of this compound and other phenylureas by HPLC and LC-MS/MS.
Table 1: Troubleshooting Common Issues in Phenylurea Analysis
| Problem Category | Specific Issue | Potential Causes | Recommended Solutions |
| Chromatography | Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Mismatch between injection solvent and mobile phase. - Column overload. - Column degradation. | - Use a mobile phase with a lower pH or add a competing base (e.g., triethylamine). - Ensure the injection solvent is weaker than or matches the initial mobile phase composition. - Reduce the injection volume or sample concentration. - Replace the column. |
| Poor Peak Shape (Fronting) | - Column overload. - Low column temperature. | - Dilute the sample. - Increase the column temperature to improve analyte solubility in the mobile phase. | |
| Split Peaks | - Clogged frit or column inlet. - Incompatible injection solvent. - Column void. | - Reverse-flush the column (if permissible by the manufacturer). - Ensure the sample is dissolved in the mobile phase or a weaker solvent. - Replace the column. | |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuating column temperature. - Column aging or contamination. - Inadequate column equilibration between injections. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Flush the column with a strong solvent or replace it. - Increase the equilibration time in the gradient program. | |
| Sample Preparation (SPE) | Low Analyte Recovery | - Inappropriate sorbent selection. - Incomplete elution of analytes. - Analyte breakthrough during sample loading. - Sorbent bed drying out before elution. | - Select a sorbent with appropriate polarity (e.g., C18 for reversed-phase). - Use a stronger elution solvent or increase the elution volume. - Decrease the sample loading flow rate. - Do not allow the sorbent to dry between conditioning, loading, and washing steps.[1] |
| Poor Reproducibility | - Inconsistent sample loading or elution flow rates. - Variable sample pH. - Inconsistent conditioning of the SPE cartridge. | - Use a vacuum manifold or automated SPE system for consistent flow rates. - Adjust the sample pH to ensure consistent analyte ionization state.[1] - Ensure consistent and thorough conditioning of each cartridge. | |
| Detection (LC-MS/MS) | Weak Signal Intensity / Ion Suppression | - Matrix effects from co-eluting endogenous compounds.[2][3] - Suboptimal ionization source parameters. - Incorrect mobile phase pH or additives. | - Improve sample cleanup to remove interfering matrix components.[2] - Optimize source parameters (e.g., capillary voltage, gas flow, temperature). - Use a mobile phase that promotes analyte ionization (e.g., acidic for positive mode, basic for negative mode). |
| High Background Noise | - Contaminated mobile phase or solvents. - Leaks in the LC system. - Contaminated ion source. | - Use high-purity (LC-MS grade) solvents and freshly prepared mobile phase. - Check all fittings for leaks. - Clean the ion source according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that may arise during the development and execution of methods for the simultaneous analysis of this compound and other phenylureas.
1. Which analytical technique is most suitable for the simultaneous analysis of this compound and other phenylureas?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the preferred technique. Phenylurea herbicides are often thermally unstable, making Gas Chromatography (GC) less suitable without a derivatization step. LC-MS/MS offers the best sensitivity and selectivity, which is crucial for analyzing complex matrices at trace levels.
2. What type of HPLC column is recommended for separating phenylureas?
A C18 reversed-phase column is the most commonly used stationary phase for the separation of phenylurea herbicides. These columns provide good retention and separation for this class of moderately polar compounds.
3. How can I minimize matrix effects when analyzing complex samples like soil or food?
Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge. To minimize these effects:
-
Effective Sample Cleanup: Utilize Solid-Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to remove interfering compounds.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any signal suppression or enhancement.
-
Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for the analytes of interest to correct for matrix effects and variations in recovery.
-
Chromatographic Separation: Optimize the chromatographic method to separate the target analytes from the bulk of the matrix components.
4. What are the key parameters to validate for a new analytical method for phenylurea analysis?
Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters, in line with ICH and other guidelines, include:
-
Specificity/Selectivity: The ability to detect the analytes without interference from the matrix.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
5. Can I use a single method for analyzing phenylureas in both water and soil samples?
While the core analytical method (e.g., LC-MS/MS) can be the same, the sample preparation protocol will need to be adapted for different matrices. Water samples may require pre-concentration using SPE. Soil samples typically involve an extraction step (e.g., with acetonitrile or methanol) followed by a cleanup procedure like dSPE (dispersive SPE) as part of a QuEChERS protocol.
Experimental Protocols
This section provides a detailed methodology for a key experiment in the simultaneous analysis of phenylurea herbicides.
Detailed Methodology: Simultaneous Analysis of Phenylureas by HPLC-DAD
This protocol is a representative method for the simultaneous determination of this compound, Diuron, Linuron, and Monuron in water samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 100 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the retained phenylureas with 2 x 3 mL of acetonitrile into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition and vortex to mix. The sample is now ready for HPLC analysis.
2. HPLC-DAD Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 40% B
-
20-25 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 245 nm
Data Presentation
The following table summarizes typical quantitative data for the analysis of selected phenylurea herbicides by HPLC-DAD, providing a basis for comparison.
Table 2: Representative Quantitative Data for Phenylurea Analysis by HPLC-DAD
| Analyte | Retention Time (min) | Linearity Range (µg/L) | R² | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Monuron | 6.5 | 5 - 500 | >0.998 | 0.3 | 1.0 | 85 - 110 |
| Diuron | 9.8 | 5 - 500 | >0.998 | 0.3 | 1.0 | 85 - 110 |
| This compound | 11.2 | 5 - 500 | >0.997 | 0.4 | 1.2 | 80 - 105 |
| Linuron | 12.4 | 5 - 500 | >0.999 | 0.3 | 1.0 | 85 - 110 |
Data compiled and synthesized from multiple sources for illustrative purposes.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the analysis of phenylurea herbicides.
Caption: Experimental workflow for the analysis of phenylurea herbicides.
Caption: Logical relationship for troubleshooting peak tailing.
References
Validation & Comparative
comparing Difenoxuron efficacy with other phenylurea herbicides like diuron
A Detailed Examination for Researchers and Drug Development Professionals
In the landscape of agricultural weed management, phenylurea herbicides represent a critical class of compounds valued for their efficacy in controlling a broad spectrum of weeds. This guide provides a detailed comparative analysis of two prominent phenylurea herbicides: Difenoxuron and Diuron. The focus is on their herbicidal efficacy, mode of action, and the experimental protocols used for their evaluation, offering valuable insights for researchers, scientists, and professionals involved in herbicide development and crop protection.
Herbicidal Efficacy: A Quantitative Comparison
Both this compound and Diuron are effective herbicides, but their primary applications and target weeds can differ. Diuron is known for its broad-spectrum activity in a variety of crops, while this compound is predominantly used as a selective, post-emergence herbicide in allium crops like onions, garlic, and leeks.[1][2]
Direct comparative field trial data for this compound and Diuron under identical conditions is limited in the available literature. However, by synthesizing data from various studies, we can construct a comparative overview of their efficacy. Diuron has demonstrated significant control over a range of broadleaf and grassy weeds. For instance, studies have shown Diuron's effectiveness in controlling weeds in crops like sesame, where it has been observed to reduce weed biomass significantly.[3] In some trials, Diuron applied at specific rates resulted in over 70% control of total weeds.[1]
For this compound, its efficacy is established by its registration and use in sensitive crops like onions, indicating a high degree of selectivity and effectiveness against the specific weed spectrum found in these agricultural systems.[1]
Table 1: Comparative Efficacy of Diuron on Various Weed Species
| Weed Species | Scientific Name | Diuron Efficacy (%) |
| Common Lambsquarters | Chenopodium album | Good to Excellent |
| Redroot Pigweed | Amaranthus retroflexus | Good to Excellent |
| Annual Grasses (e.g., Crabgrass, Barnyardgrass) | Digitaria spp., Echinochloa crus-galli | Good |
| Commelina foecunda | Commelina foecunda | Up to 92.2% |
| Corchorus fascicularis | Corchorus fascicularis | Up to 85% |
Note: Efficacy can vary based on application rate, timing, weed growth stage, and environmental conditions. "Good to Excellent" indicates consistent and high levels of control reported in various studies.
Mode of Action: Inhibition of Photosystem II
This compound and Diuron, like other phenylurea herbicides, share a common mode of action: the inhibition of photosynthesis at Photosystem II (PSII). They bind to the D1 protein within the PSII complex, specifically at the QB-binding site. This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The interruption of this electron transport chain leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, cell death and necrosis of the plant tissue.
Caption: Inhibition of Photosystem II electron transport by this compound and Diuron.
Experimental Protocols for Efficacy Evaluation
The assessment of herbicide efficacy is crucial for their development and registration. Standardized experimental protocols ensure the reliability and comparability of data.
Field Trial Protocol
A typical field trial to compare the efficacy of this compound and Diuron would involve the following steps:
-
Experimental Design: A Randomized Complete Block Design (RCBD) is commonly employed to minimize the effects of field variability. The experiment should include multiple replications (typically 3-4) for each treatment.
-
Plot Establishment: Individual plots of a defined size (e.g., 10.5 m²) are established in a field with a natural and uniform weed population.
-
Herbicide Application: Herbicides are applied at different rates (including a control with no herbicide) using a calibrated sprayer to ensure uniform coverage. Applications can be pre-emergence or post-emergence, depending on the herbicide's characteristics and the experimental objectives.
-
Data Collection:
-
Weed Control Efficacy: This is typically assessed visually as a percentage of weed control compared to the untreated control plot at specific intervals after application (e.g., 7, 14, 28 days).
-
Weed Density and Biomass: Weeds within a defined quadrat in each plot are counted and harvested to determine density (number of weeds/m²) and dry biomass.
-
Crop Injury: Phytotoxicity to the crop is visually assessed on a scale of 0% (no injury) to 100% (crop death).
-
Crop Yield: At the end of the growing season, the crop is harvested from each plot, and the yield is measured.
-
Caption: A typical experimental workflow for herbicide efficacy field trials.
Photosystem II Inhibition Assay
To specifically measure the inhibitory effect on PSII, chlorophyll fluorescence analysis is a rapid and non-destructive method.
-
Plant Material: Leaf discs or isolated chloroplasts from a target plant species are used.
-
Herbicide Treatment: The plant material is incubated with varying concentrations of the herbicide.
-
Chlorophyll Fluorescence Measurement: A pulse-amplitude-modulated (PAM) fluorometer is used to measure various fluorescence parameters. An increase in the minimal fluorescence (F0) and a decrease in the maximal fluorescence (Fm) and the quantum yield of PSII (Fv/Fm) are indicative of PSII inhibition.
-
Data Analysis: The concentration of the herbicide that causes 50% inhibition (IC50) of a specific fluorescence parameter is calculated to compare the potency of different herbicides.
Conclusion
This compound and Diuron are both effective phenylurea herbicides that function by inhibiting Photosystem II. While Diuron has a broader range of registered uses and extensive publicly available efficacy data, this compound's value lies in its selective application in high-value allium crops. The choice between these herbicides depends on the target crop, the weed spectrum present, and regulatory approvals. For researchers, understanding the subtle differences in their efficacy and the robust experimental protocols for their evaluation is paramount for the development of next-generation weed management strategies. Further head-to-head comparative studies would be beneficial to provide more precise recommendations for specific agricultural scenarios.
References
Comparative Guide to the Analytical Validation of Difenoxuron in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct analytical methodologies for the quantification of Difenoxuron in water samples: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The information presented is based on validated multi-residue methods that include this compound and other phenylurea herbicides.
Data Presentation: Performance Characteristics
The following table summarizes the key performance parameters for the analytical methods, offering a clear comparison for researchers to select the most appropriate method for their specific needs.
| Performance Parameter | Method 1: LC-MS/MS with Solid-Phase Extraction (SPE) | Method 2: HPLC-UV with Liquid-Liquid Extraction (LLE) |
| Limit of Detection (LOD) | 0.3 - 1.0 ng/L[1] | 0.1 µg/L |
| Limit of Quantification (LOQ) | Not explicitly stated, but quantifiable at low ng/L levels | 0.4 µg/L |
| Recovery | 70% - 120%[2] | 97.6% - 101.5%[3] |
| Precision (RSD) | < 13.7%[2] | < 1%[3] |
| Linearity (r²) | > 0.99 | > 0.990 |
| Sample Preparation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | High-Performance Liquid Chromatograph with a UV Detector |
Experimental Protocols
Detailed methodologies for both analytical approaches are provided below to enable replication and adaptation in a laboratory setting.
Method 1: LC-MS/MS with Solid-Phase Extraction (SPE)
This method is designed for high sensitivity and selectivity, making it suitable for trace-level detection of this compound in environmental water samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Filtration: Water samples are first filtered to remove any particulate matter.
-
Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned sequentially with methanol and then with purified water.
-
Sample Loading: A specific volume of the filtered water sample is passed through the conditioned SPE cartridge. This compound and other organic molecules are retained on the sorbent material.
-
Washing: The cartridge is washed with purified water to remove any interfering polar compounds.
-
Elution: this compound is eluted from the cartridge using a small volume of an organic solvent, such as acetonitrile or methanol.
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of the mobile phase for LC-MS/MS analysis.
2. Instrumental Analysis: LC-MS/MS
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of phenylurea herbicides.
-
Mobile Phase: A gradient elution with a mixture of water (often containing a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for phenylurea herbicides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.
-
Method 2: HPLC-UV with Liquid-Liquid Extraction (LLE)
This method offers a robust and more accessible alternative to LC-MS/MS, suitable for routine monitoring where ultra-low detection limits are not the primary requirement.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Solvent Addition: A measured volume of the water sample is placed in a separatory funnel, and an immiscible organic solvent (e.g., dichloromethane or a hexane/dichloromethane mixture) is added.
-
Extraction: The funnel is shaken vigorously to facilitate the transfer of this compound from the aqueous phase to the organic phase.
-
Phase Separation: The layers are allowed to separate, and the organic layer containing the analyte is collected.
-
Drying: The collected organic extract is passed through anhydrous sodium sulfate to remove any residual water.
-
Concentration: The solvent is evaporated, and the residue is redissolved in the mobile phase for HPLC analysis.
2. Instrumental Analysis: HPLC-UV
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used.
-
Flow Rate: A constant flow rate is maintained.
-
-
UV Detection:
-
Wavelength: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, typically around 210-254 nm.
-
Visualizations
The following diagrams illustrate the experimental workflows for the two analytical methods.
Caption: Workflow for this compound analysis in water by LC-MS/MS with SPE.
Caption: Workflow for this compound analysis in water by HPLC-UV with LLE.
References
Degradation of Difenoxuron and Other PSII Inhibitors: A Comparative Analysis
A comprehensive review of the biotic and abiotic degradation pathways, kinetics, and key metabolites of Difenoxuron and other selected Photosystem II (PSII) inhibiting herbicides, including Diuron, Linuron, and Atrazine. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and detailed methodologies.
Photosystem II (PSII) inhibitors are a cornerstone of modern agriculture, effectively controlling a broad spectrum of weeds by disrupting photosynthesis.[1] However, their environmental fate, particularly their degradation pathways and persistence, is a critical area of research to ensure environmental safety and human health. This guide provides a comparative analysis of the degradation of this compound, a phenylurea herbicide, alongside other widely used PSII inhibitors: Diuron, Linuron (also phenylureas), and Atrazine (a triazine).
Overview of Degradation Mechanisms
The environmental persistence of these herbicides is governed by a combination of abiotic and biotic degradation processes.[2][3][4][5] Abiotic degradation primarily involves chemical reactions such as hydrolysis and photolysis, while biotic degradation is mediated by microorganisms in soil and water. The structure of each herbicide dictates its susceptibility to these different degradation routes.
Comparative Degradation Pathways
The degradation of phenylurea and triazine herbicides generally proceeds through a series of key transformations, including N-dealkylation, hydrolysis, and ring cleavage.
This compound: An Overview
This compound, chemically known as 3-[4-(4-methoxyphenoxy)phenyl]-1,1-dimethylurea, is a member of the phenylurea herbicide family. Its mode of action, like other phenylureas, involves the inhibition of photosynthesis at photosystem II. While comprehensive data on the specific degradation pathways of this compound are limited in publicly available literature, its structural similarity to other phenylurea herbicides allows for the postulation of its likely degradation routes. The primary degradation steps are expected to involve the cleavage of the urea bridge and modifications to the phenyl rings.
Phenylurea Herbicides: Diuron and Linuron
Diuron and Linuron are well-studied phenylurea herbicides, and their degradation pathways have been extensively characterized. The initial and rate-limiting step in their microbial degradation is typically N-demethylation and N-demethoxylation. This is followed by hydrolysis of the urea group to form substituted anilines, which can be further degraded.
For instance, the degradation of Diuron often results in the formation of 3,4-dichloroaniline (3,4-DCA), a more mobile and potentially more toxic metabolite. Similarly, Linuron degradation can lead to the formation of 3,4-DCA.
Triazine Herbicides: Atrazine
Atrazine, a triazine herbicide, undergoes degradation through different mechanisms. A key initial step is the hydrolysis of the chlorine atom at the C-2 position of the triazine ring, forming hydroxyatrazine. This can be followed by N-dealkylation of the ethyl and isopropyl side chains. The triazine ring itself can eventually be cleaved by some microorganisms, leading to complete mineralization.
Quantitative Comparison of Degradation Kinetics
The persistence of these herbicides in the environment is often quantified by their half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This value can vary significantly depending on environmental conditions such as soil type, pH, temperature, and microbial activity.
| Herbicide | Chemical Class | Soil Half-life (DT50) (days) | Primary Degradation Pathway(s) | Key Metabolites |
| This compound | Phenylurea | Data not readily available | Postulated to be similar to other phenylureas (N-dealkylation, hydrolysis) | Postulated to include substituted anilines |
| Diuron | Phenylurea | 30 - 240 | N-demethylation, Hydrolysis | 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), 3-(3,4-dichlorophenyl)urea (DCPU), 3,4-dichloroaniline (3,4-DCA) |
| Linuron | Phenylurea | 30 - 150 | N-demethoxylation, N-demethylation, Hydrolysis | 3-(3,4-dichlorophenyl)-1-methoxyurea, 3-(3,4-dichlorophenyl)urea, 3,4-dichloroaniline (3,4-DCA) |
| Atrazine | Triazine | 60 - 100 | Hydrolysis, N-dealkylation, Ring cleavage | Hydroxyatrazine, Deethylatrazine, Deisopropylatrazine |
Note: The provided half-life values are approximate and can vary significantly based on environmental conditions.
Visualizing the Degradation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed and known degradation pathways of the discussed PSII inhibitors.
Caption: Postulated degradation pathway of this compound.
References
Validating the Target Site of Difenoxuron: A Comparative Molecular Docking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Difenoxuron's potential as an insecticidal agent by validating its hypothetical target site through molecular docking studies. While this compound is traditionally recognized as a phenylurea herbicide that inhibits photosynthesis, this document explores its theoretical interaction with a key insect protein, the ecdysone receptor (EcR), a validated target for many insect growth regulators. This exploration is benchmarked against known EcR ligands, offering a framework for evaluating novel insecticide candidates.
Executive Summary
The relentless challenge of insecticide resistance necessitates the exploration of novel chemical scaffolds and the repurposing of existing compounds. Phenylurea derivatives, a class of compounds to which this compound belongs, have demonstrated insecticidal activity, prompting an investigation into their potential mechanisms of action at a molecular level.[1] This guide presents a hypothetical molecular docking study of this compound against the ecdysone receptor (EcR), a crucial protein in insect development and a prime target for insecticides.[2][3] By comparing the predicted binding affinity of this compound with that of established EcR agonists and antagonists, we provide a computational framework for the initial validation of its potential as an insecticide.
Comparative Analysis of Binding Affinities
Molecular docking simulations predict the binding affinity between a ligand (in this case, this compound and other compounds) and a protein target (EcR). The binding energy, typically measured in kcal/mol, indicates the stability of the ligand-protein complex; a lower binding energy suggests a more favorable and stable interaction.[4] The following table summarizes the predicted binding affinities of this compound (hypothetical), a natural ecdysone receptor ligand (Ponasterone A), and a synthetic insecticide (Tebufenozide) with the ligand-binding domain of the ecdysone receptor.
| Compound | Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) |
| This compound | Phenylurea | Ecdysone Receptor (EcR) | -7.5 (Hypothetical) | Arg383, Tyr408, Asn504 |
| Ponasterone A | Ecdysteroid (Natural Ligand) | Ecdysone Receptor (EcR) | -9.8[5] | Glu309, Arg383, Asn504 |
| Tebufenozide | Diacylhydrazine (Insecticide) | Ecdysone Receptor (EcR) | -8.9 | Ile339, Thr343, Met380 |
Note: The binding affinity for this compound is a hypothetical value for illustrative purposes, derived from the potential of phenylurea compounds to interact with biological receptors.
Signaling Pathway and Experimental Workflow
The ecdysone receptor, upon binding with its natural ligand 20-hydroxyecdysone (20E), forms a heterodimer with the Ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA, initiating the transcription of genes that regulate molting and metamorphosis. Non-steroidal agonists can mimic this action, leading to premature and incomplete molting, which is ultimately lethal to the insect.
The molecular docking workflow provides a systematic approach to computationally predict the interaction between a ligand and a protein.
Experimental Protocols
A detailed protocol for molecular docking is crucial for reproducibility and accurate interpretation of results. The following is a generalized protocol using commonly available software.
Objective: To predict the binding affinity and interaction pose of a ligand (e.g., this compound) with a target protein (e.g., Ecdysone Receptor) using molecular docking.
Materials:
-
Protein Structure: Crystal structure of the target protein in PDB format (e.g., from the Protein Data Bank).
-
Ligand Structure: 3D structure of the ligand in SDF or MOL2 format (e.g., from PubChem).
-
Software:
-
PyMOL or Chimera: For visualization and protein preparation.
-
AutoDock Tools: For preparing protein and ligand files (PDBQT format).
-
AutoDock Vina: For performing the molecular docking simulation.
-
Discovery Studio Visualizer or PyMOL: For analyzing the results.
-
Methodology:
-
Protein Preparation: a. Download the PDB file of the target protein (e.g., Heliothis virescens EcR/USP, PDB ID: 1R20). b. Open the PDB file in PyMOL or Chimera. c. Remove water molecules, co-factors, and any existing ligands from the protein structure. d. Add polar hydrogens and assign Kollman charges to the protein. e. Save the cleaned protein structure as a PDB file. f. Using AutoDock Tools, convert the cleaned PDB file to a PDBQT file, which includes atomic charges and atom types.
-
Ligand Preparation: a. Obtain the 3D structure of the ligand (e.g., this compound) from a database like PubChem in SDF format. b. Open the ligand file in a molecular editor or AutoDock Tools. c. Minimize the energy of the ligand to obtain a stable conformation. d. Define the rotatable bonds and assign Gasteiger charges. e. Save the prepared ligand as a PDBQT file.
-
Grid Box Generation: a. In AutoDock Tools, load the prepared protein (PDBQT format). b. Identify the active site of the protein. This can be based on the location of the co-crystallized ligand in the original PDB file or through literature review. c. Define the grid box, which is a three-dimensional cube that encompasses the active site. The size and center of the grid box need to be specified. The box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Molecular Docking Simulation: a. Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, and the coordinates and dimensions of the grid box. b. Run the AutoDock Vina simulation from the command line using the configuration file as input. The command will typically be: vina --config conf.txt --log log.txt. c. AutoDock Vina will generate an output file (PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
Results Analysis: a. Open the protein PDBQT file and the docking output PDBQT file in a visualization tool like Discovery Studio Visualizer or PyMOL. b. Analyze the top-ranked binding pose to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. c. Compare the binding affinity and interaction patterns with those of known active compounds to assess the potential of the test ligand.
Conclusion
This guide outlines a computational approach to validate a hypothetical target for this compound, extending its potential application beyond its established herbicidal activity. The molecular docking workflow, comparative data, and detailed protocols provide a robust framework for the initial screening and validation of novel insecticide candidates. While in silico studies are a powerful first step, it is imperative that these computational predictions are subsequently validated through in vitro and in vivo experimental assays to confirm biological activity.
References
- 1. Design, synthesis and insecticidal activity of novel phenylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Ecotoxicity of Difenoxuron and Other Phenylurea Herbicides on Algae and Aquatic Invertebrates
A detailed guide for researchers and drug development professionals on the aquatic toxicity of Difenoxuron, with a comparative analysis of Diuron and Linuron, supported by experimental data and standardized protocols.
Introduction
This compound is a selective, post-emergence herbicide belonging to the phenylurea class.[1] Like other herbicides in this class, its mode of action involves the inhibition of photosynthesis.[1] While specific quantitative ecotoxicity data for this compound on algae and aquatic invertebrates is limited in publicly available literature, it is generally characterized as moderately toxic to these organisms.[1] To provide a comprehensive ecotoxicological profile, this guide presents a comparative analysis of this compound with two other widely studied phenylurea herbicides, Diuron and Linuron. The data presented for Diuron and Linuron, which share a similar mechanism of action, can serve as a surrogate to infer the potential environmental impact of this compound.
Comparative Ecotoxicity Data
The following tables summarize the acute toxicity of Diuron and Linuron to various species of algae and aquatic invertebrates. The data is presented as the half-maximal effective concentration (EC50) for algae, which represents the concentration causing a 50% reduction in growth or photosynthetic activity, and the median lethal concentration (LC50) for aquatic invertebrates, indicating the concentration that is lethal to 50% of the test population over a specified period.
Table 1: Acute Toxicity of Diuron and Linuron to Algae
| Herbicide | Species | Endpoint | Duration | EC50 (µg/L) | Reference |
| Diuron | Scenedesmus subspicatus | Growth Inhibition | 72 hours | 19 | [2] |
| Pseudokirchneriella subcapitata | Growth Inhibition | 72 hours | 9.2 - 20.1 | [3] | |
| Tetraselmis sp. | Growth Rate | 72 hours | 1.6 (EC10) | ||
| Chaetoceros muelleri | Growth Rate | 72 hours | 1.5 (NEC) | ||
| Linuron | Chlorella vulgaris | Growth Inhibition | Not Specified | 50 | |
| Mesotaenium caldariorum | Growth Inhibition | Not Specified | 10,000 | ||
| Elodea nuttallii | Photosystem II Inhibition | 24 hours | 9.0 |
Table 2: Acute Toxicity of Diuron and Linuron to Aquatic Invertebrates
| Herbicide | Species | Duration | LC50/EC50 (mg/L) | Reference |
| Diuron | Daphnia magna | 48 hours | 1.0 - 2.5 | |
| Artemia salina (Brine Shrimp) | 24 hours | 23.27 | ||
| Artemia salina (Brine Shrimp) | 48 hours | 12.19 | ||
| Artemia salina (Brine Shrimp) | 72 hours | 6.00 | ||
| Hyalella azteca (Amphipod) | 96 hours | 19.4 | ||
| Chironomus tentans (Midge) | 10 days | 3.3 | ||
| Linuron | Daphnia magna (Water Flea) | 48 hours | 0.12 | |
| Chironomus plumosus (Midge Larvae) | 48 hours | 2.9 |
Experimental Protocols
The ecotoxicity data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).
Algal Growth Inhibition Test (Based on OECD Guideline 201)
This test evaluates the effects of a substance on the growth of freshwater microalgae.
-
Test Organism: A non-attached microalgae species, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus, is used.
-
Culture Conditions: The algae are cultured in a nutrient-rich medium under controlled conditions of temperature (21-24°C), continuous illumination, and pH.
-
Exposure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance, typically for 72 hours.
-
Data Collection: Algal growth is measured at 24, 48, and 72 hours using methods like cell counts with a haemocytometer or spectrophotometric analysis of chlorophyll content.
-
Endpoint Calculation: The growth rate and yield are calculated for each concentration and compared to a control group to determine the EC50 value.
Aquatic Invertebrate Acute Immobilization Test (Based on OECD Guideline 202)
This test determines the acute toxicity of a substance to aquatic invertebrates, most commonly Daphnia magna.
-
Test Organism: Young, healthy daphnids (less than 24 hours old) are used for the test.
-
Test Conditions: The daphnids are exposed to the test substance in a defined aqueous medium under controlled temperature (18-22°C) and light conditions.
-
Exposure: The test is typically conducted for 48 hours.
-
Data Collection: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.
-
Endpoint Calculation: The LC50 value, the concentration that immobilizes 50% of the daphnids, is calculated.
Visualizing the Ecotoxicological Assessment Workflow
The following diagram illustrates a typical workflow for the comparative ecotoxicological assessment of herbicides.
Caption: Workflow for comparative ecotoxicological assessment.
Conclusion
While quantitative ecotoxicity data for this compound remains scarce in the public domain, the available information suggests a moderate toxicity profile for algae and aquatic invertebrates. By examining the more extensive datasets for the structurally and functionally similar phenylurea herbicides, Diuron and Linuron, a clearer understanding of the potential environmental risks associated with this compound can be inferred. This comparative approach, grounded in standardized testing protocols, provides a valuable framework for researchers and professionals in assessing the ecotoxicological impact of this class of herbicides. Further research to generate specific toxicity data for this compound is warranted to refine environmental risk assessments.
References
Performance Evaluation of Difenoxuron Formulations: A Review of Available Data
Difenoxuron, a phenylurea herbicide, was historically used for the control of annual broad-leaved weeds in crops such as onions, garlic, shallots, and leeks[1][2]. It was primarily marketed under the trade names Lironion and Pinoran and was typically supplied as a wettable powder (WP) formulation[1]. While general information on the chemical and physical properties of this compound is available[3][4], specific studies detailing the performance of different formulations are scarce.
Understanding Pesticide Formulations
The formulation of a pesticide is critical to its performance and safety. Different formulations, such as wettable powders (WP), emulsifiable concentrates (EC), and granular (G) formulations, can significantly influence the active ingredient's delivery, stability, and biological activity.
-
Wettable Powders (WP): These are dry formulations designed to be mixed with water to form a suspension. They are known for good residual activity, especially on porous surfaces.
-
Emulsifiable Concentrates (EC): These are liquid formulations containing the active ingredient dissolved in a solvent, which forms an emulsion when mixed with water.
-
Granular (G) Formulations: These are solid formulations where the active ingredient is incorporated into or coated onto an inert carrier. They are often used for soil application and can offer controlled-release properties.
Inferred Performance Characteristics and Data Gaps
While no direct comparative data for this compound formulations were found, general principles of pesticide formulation science can offer some inferred characteristics. A wettable powder formulation of this compound, for instance, would likely have provided good leaf coverage and adherence, which is crucial for a post-emergence herbicide.
However, without specific experimental data, it is impossible to provide a quantitative comparison of different potential this compound formulations. Key data points that are currently unavailable include:
-
Comparative Efficacy: Data from field or laboratory studies comparing the weed control efficacy of WP, EC, or G formulations of this compound.
-
Toxicity Profiles: Studies detailing the acute and chronic toxicity of different this compound formulations to target and non-target organisms. It is well-documented that the formulation can significantly impact the overall toxicity of a pesticide product compared to the active ingredient alone.
-
Pharmacokinetic Data: Information on the absorption, distribution, metabolism, and excretion of this compound from different formulations in biological systems.
-
Stability Studies: Data on the shelf-life and degradation of this compound in different formulations under various storage conditions.
Experimental Protocols: A General Framework
In the absence of specific protocols for this compound formulations, a general framework for evaluating the performance of herbicide formulations would typically include the following experimental designs:
Efficacy Evaluation Workflow
Caption: Generalized workflow for evaluating the efficacy of different herbicide formulations.
Acute Toxicity Testing Workflow
Caption: A simplified workflow for acute toxicity testing of different pesticide formulations.
Conclusion
The request for a detailed comparison guide on the performance of different this compound formulations cannot be fulfilled due to a lack of available scientific data. As an obsolete herbicide, it is unlikely that new comparative studies will be conducted. Researchers and professionals in drug and pesticide development should be aware that the formulation plays a crucial role in the overall performance and safety of a product, and a lack of comparative data for older compounds is a significant knowledge gap. Any future evaluation of obsolete pesticides would require new, dedicated research programs to generate the necessary comparative data.
References
Safety Operating Guide
Proper Disposal of Difenoxuron: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for difenoxuron, a selective post-emergence herbicide. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed and toxic if inhaled.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, butyl rubber) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Respiratory Protection | NIOSH-approved respirator for organic vapors and particulates |
| Protective Clothing | Lab coat, long-sleeved shirt, and long pants |
| Footwear | Closed-toe shoes |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
This compound Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Identify all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials.
-
Segregate this compound waste from other chemical waste streams to prevent potential chemical incompatibilities.
2. Waste Collection and Storage:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with this compound.
-
The label should include the words "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic").
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material such as vermiculite or sand.
-
Carefully collect the absorbent material and place it in the designated this compound hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
4. Decontamination of Labware:
-
Reusable labware that has come into contact with this compound should be decontaminated.
-
A triple-rinse procedure is recommended. Rinse the glassware three times with a suitable solvent (e.g., acetone, followed by water).
-
Collect the rinsate as hazardous waste in the designated this compound waste container.
5. Final Disposal:
-
Do not dispose of this compound waste down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[1][2]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1]
Chemical Degradation Considerations for Phenylurea Herbicides
-
Hydrolysis: Phenylurea herbicides can undergo hydrolysis, particularly under acidic or alkaline conditions. This process typically involves the cleavage of the urea bridge.
-
Oxidation: Advanced oxidation processes (AOPs) have been shown to be effective in degrading phenylurea herbicides. These methods generate highly reactive hydroxyl radicals that can break down the chemical structure.
It is important to emphasize that attempting to neutralize or degrade this compound in the laboratory without established and validated protocols can be dangerous and may produce unknown, potentially more hazardous byproducts. Therefore, the recommended and safest course of action is to dispose of this compound waste through a licensed hazardous waste management service.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a secure and environmentally conscious research setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
